molecular formula C22H37ClO4 B1679385 Nocloprost CAS No. 79360-43-3

Nocloprost

Cat. No.: B1679385
CAS No.: 79360-43-3
M. Wt: 401.0 g/mol
InChI Key: AIOFTOLPMOTZKD-OPVFONCOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

phalloidin transport inhibitor

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTOLPMOTZKD-OPVFONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021624
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79360-43-3
Record name Nocloprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCLOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nocloprost's Gastric Protection: A Deep Dive into the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a stable synthetic analog of prostaglandin E2 (PGE2), exhibits potent gastroprotective and ulcer-healing properties.[1] Its mechanism of action is of significant interest to researchers developing novel therapies for gastric mucosal injury. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its protective effects on the gastric mucosa, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. This compound's primary action is localized to the gastric mucosa, a feature attributed to its substantial first-pass metabolism in the liver, which limits systemic bioavailability.[1]

Core Mechanism of Action: Receptor-Mediated Signaling

This compound functions as a potent agonist for the prostaglandin E2 receptors, specifically the EP1 and EP3 subtypes.[2][3] These G-protein coupled receptors are expressed on various cells within the gastric mucosa, and their activation by this compound initiates a cascade of intracellular events that collectively enhance mucosal defense.

EP1 Receptor Signaling Pathway

The EP1 receptor is coupled to the Gq protein. Upon activation by this compound, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium levels. This signaling cascade is associated with the modulation of gastric motility.[4]

EP1_Signaling_Pathway This compound This compound EP1 EP1 Receptor This compound->EP1 Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers Gastric_Motility Modulation of Gastric Motility Ca2_release->Gastric_Motility

Caption: this compound-induced EP1 receptor signaling cascade.

EP3 Receptor Signaling Pathway

The EP3 receptor is primarily coupled to the inhibitory G-protein, Gi. Activation of the EP3 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels is a key mechanism for the antisecretory effect of prostaglandins, as it counteracts the stimulatory signals for gastric acid secretion in parietal cells.

EP3_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Acid_Secretion Decreased Gastric Acid Secretion cAMP->Acid_Secretion Leads to

Caption: this compound-induced EP3 receptor signaling cascade.

Physiological Effects of this compound in Gastric Protection

The activation of EP1 and EP3 receptors by this compound translates into several physiological effects that contribute to its overall gastroprotective action.

  • Modulation of Gastric Acid Secretion: At doses that are gastroprotective (50-100 µg in humans), this compound does not significantly affect gastric acid secretion. However, at higher doses (200 µg in humans), it can moderately reduce gastric acid secretion in response to stimuli like pentagastrin and peptone meals by 30-50%. This effect is likely mediated by the EP3 receptor's inhibition of cAMP production in parietal cells.

  • Maintenance of Mucosal Blood Flow: this compound causes a transient increase in gastric mucosal blood flow and, more importantly, prevents the reduction in blood flow induced by necrotizing agents such as 100% ethanol. This maintenance of microcirculation is crucial for delivering oxygen and nutrients to the mucosal cells and for removing toxic metabolites, thereby preventing tissue damage.

  • Effect on Alkaline and Mucus Secretion: While prostaglandins are generally known to stimulate mucus and bicarbonate secretion, this compound has been observed to prevent the increase in gastroduodenal alkaline secretion. This suggests a complex regulatory role. The protective mucus layer, in conjunction with bicarbonate, forms a pH gradient at the epithelial surface, acting as a first line of defense against luminal acid and pepsin.

  • Independence from Nitric Oxide (NO) Pathway: The gastroprotective effect of this compound is not dependent on the nitric oxide (NO) pathway, distinguishing it from other cytoprotective agents like sucralfate.

Quantitative Data on this compound's Protective Efficacy

The gastroprotective potency of this compound has been quantified in various preclinical models. The following tables summarize key data on its efficacy.

Table 1: ID50 Values of Intragastric this compound Against Various Ulcerogenic Agents in Rats

Ulcerogenic AgentID50 (µg/kg)
100% Ethanol0.25
Acidified Aspirin (ASA)0.58
Acidified Taurocholate0.06
Water Immersion/Restraint Stress0.12
Data sourced from Konturek et al. (1991)

Table 2: Effect of this compound on Stimulated Gastric Acid Secretion in Humans

This compound DoseStimulant% Reduction in Acid Secretion
50-100 µgPentagastrin / Peptone MealNo significant effect
200 µgPentagastrin / Peptone Meal30-50%
Data sourced from Konturek et al. (1991)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the gastric protective effects of agents like this compound.

Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used model to assess the cytoprotective properties of a compound.

Protocol:

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: this compound or the vehicle (control) is administered intragastrically (i.g.) at the desired doses.

  • Induction of Gastric Lesions: 30 minutes after drug administration, 1 mL of 100% ethanol is administered intragastrically to each rat.

  • Evaluation of Gastric Lesions: One hour after ethanol administration, the rats are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Lesion Scoring: The area of hemorrhagic necrotic lesions in the glandular part of the stomach is measured using planimetry or a scoring system. The protective effect is calculated as the percentage reduction in the mean lesion area of the treated group compared to the control group.

Measurement of Gastric Mucosal Blood Flow (Hydrogen Gas Clearance Method)

This technique provides a quantitative measure of blood flow in the gastric mucosa.

Protocol:

  • Animal Anesthesia: Rats are anesthetized with urethane.

  • Surgical Preparation: A laparotomy is performed, and the stomach is exposed.

  • Electrode Placement: A platinum electrode is gently placed on the surface of the gastric mucosa. A reference electrode is placed subcutaneously.

  • Hydrogen Gas Administration: The animal inhales a hydrogen gas mixture (e.g., 10% H2 in air) for a few minutes until the tissue is saturated.

  • Clearance Measurement: The hydrogen inhalation is stopped, and the desaturation of hydrogen from the tissue is recorded by the platinum electrode. The rate of clearance is proportional to the mucosal blood flow.

  • Blood Flow Calculation: Mucosal blood flow (in mL/min/100g of tissue) is calculated from the clearance curve using the Fick principle.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the gastric cytoprotective effect of this compound.

Experimental_Workflow A Animal Acclimatization (Male Wistar Rats) B 24-hour Fasting (Water ad libitum) A->B C Grouping of Animals (e.g., Control, this compound doses) B->C D Intragastric Administration (Vehicle or this compound) C->D E 30-minute Pre-treatment Period D->E F Induction of Gastric Lesions (e.g., 1 mL 100% Ethanol i.g.) E->F G 1-hour Post-Induction Period F->G H Euthanasia and Stomach Excision G->H I Macroscopic Evaluation (Lesion Area Measurement/Scoring) H->I J Microscopic Evaluation (Optional) (Histology) H->J K Data Analysis (Calculation of % Protection) I->K J->K

Caption: Workflow for assessing this compound's gastric cytoprotection.

Conclusion

This compound's mechanism of action in gastric protection is multifaceted, primarily driven by its agonist activity at EP1 and EP3 prostaglandin receptors. This leads to the maintenance of mucosal blood flow, and at higher doses, a moderate reduction in gastric acid secretion. Its efficacy has been demonstrated in various preclinical models of gastric injury. The understanding of its receptor-specific signaling pathways provides a solid foundation for the development of targeted therapies for gastric mucosal protection. Further research to fully elucidate the downstream effectors of this compound-induced signaling in gastric epithelial cells will be beneficial for optimizing its therapeutic potential.

References

An In-Depth Technical Guide on the EP1 and EP3 Receptor Agonism of Nocloprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a synthetic analog of prostaglandin E2 (PGE2), exhibits potent agonist activity at both the EP1 and EP3 receptors. This dual agonism confers a unique pharmacological profile, making it a subject of interest for various therapeutic applications, particularly in gastroenterology for its gastroprotective and ulcer-healing properties.[1] This technical guide provides a comprehensive overview of this compound's interaction with EP1 and EP3 receptors, focusing on quantitative pharmacological data, the underlying signaling pathways, and detailed experimental methodologies for their characterization.

Core Concepts: EP1 and EP3 Receptor Signaling

Prostaglandin E2 receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of PGE2. This compound's activity is centered on two of these receptor subtypes: EP1 and EP3.

EP1 Receptor Signaling: The EP1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream signaling cascades, often leading to cellular contraction and other physiological responses.

EP3 Receptor Signaling: The EP3 receptor is known for its ability to couple to multiple G protein subtypes, leading to more complex signaling outcomes. The most predominant pathway involves coupling to the Gi/o family of G proteins. Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Additionally, certain splice variants of the EP3 receptor can couple to Gq, leading to an increase in intracellular calcium, or to G12/13, which activates the Rho signaling pathway involved in cytoskeletal rearrangement and cell migration.

Quantitative Pharmacology of this compound

While this compound is established as a dual EP1 and EP3 receptor agonist, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) at these receptors are not extensively reported in publicly available literature. The following tables summarize the known qualitative activity and provide a template for the type of quantitative data that would be determined through the experimental protocols described in this guide.

Table 1: this compound Binding Affinity at EP1 and EP3 Receptors

Receptor SubtypeLigandSpeciesCell Line/TissueRadioligandKi (nM)Citation
EP1This compound--[3H]-PGE2Data Not Available-
EP3This compound--[3H]-PGE2Data Not Available-

Table 2: this compound Functional Potency at EP1 and EP3 Receptors

Receptor SubtypeLigandAssay TypeSpeciesCell Line/TissueReadoutEC50 (nM)Citation
EP1This compoundCalcium Mobilization--Intracellular Ca2+Data Not Available-
EP3This compoundcAMP Inhibition--Intracellular cAMPData Not Available-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

EP1_Signaling_Pathway EP1 Receptor Signaling Pathway This compound This compound EP1 EP1 Receptor This compound->EP1 Gq Gq Protein EP1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response

Caption: EP1 Receptor Signaling Pathway.

EP3_Signaling_Pathway EP3 Receptor (Gi) Signaling Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Inhibition of Downstream Targets PKA->Cellular_Response Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing EP1 or EP3 receptors) Incubation Incubate membranes, radioligand, and this compound at varying concentrations Membrane_Prep->Incubation Radioligand Radioligand ([³H]-PGE2) Radioligand->Incubation Nocloprost_dilutions Serial Dilutions of this compound Nocloprost_dilutions->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Generate competition curve and calculate IC₅₀ and Ki Scintillation->Analysis

References

Nocloprost's Effects on Gastrointestinal Mucosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological effects of nocloprost, a stable prostaglandin E2 (PGE2) analog, on the gastrointestinal (GI) mucosa. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound

This compound (9β-chloro-16,16-dimethyl-PGE2) is a synthetic prostaglandin E2 analog characterized by its potent gastroprotective and ulcer-healing properties.[1] Unlike some other prostaglandins, this compound exhibits high local activity in the stomach with minimal systemic bioavailability, making it a targeted therapeutic agent for gastric mucosal injury.[1][2] Its mechanism of action is multifaceted, involving the modulation of various physiological processes that contribute to the maintenance of GI mucosal integrity.

Quantitative Data on this compound's Efficacy

The gastroprotective effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Gastroprotective Activity of this compound in Rat Models [1]

Experimental Model Route of Administration ID50 (µg/kg)
100% Ethanol-Induced LesionsIntragastric (i.g.)0.25
Acidified Aspirin (ASA)-Induced LesionsIntragastric (i.g.)0.58
Acidified Taurocholate-Induced LesionsIntragastric (i.g.)0.06
Water Immersion/Restraint Stress-Induced LesionsIntragastric (i.g.)0.12

ID50: The dose required to inhibit lesion formation by 50%.

Table 2: Effects of this compound on Gastric Physiological Parameters in Rats [1]

Parameter Dosage Range (µg/kg, i.g.) Effect
Gastric Acid Secretion0.01-100No effect
Intestinal Secretion (Enteropooling)0.01-100No effect
Gastroduodenal Alkaline SecretionNot specifiedPrevents increase
Mucosal Blood FlowNot specifiedTransient increase; prevents ethanol-induced decrease
Healing of Chronic Gastric UlcersNot specifiedAccelerated
Mucosal GrowthNot specifiedEnhanced

Table 3: Effects of this compound on Gastric Functions in Humans

Parameter Dosage Effect
Gastric Acid Secretion (Pentagastrin-stimulated)50-100 µgIneffective
200 µgSignificant reduction (30-50%)
Intraluminal pH100 µg (3x daily)No significant effect
Plasma Gastrin Response (to peptone meal)200 µgAbolished
Gastric Emptying200 µgNo effect

Table 4: Protective Effect of this compound Against Aspirin-Induced Injury in Humans

Parameter Dosage Effect
Spontaneous Gastric Microbleeding100 µ g/dose Significantly reduced
Endoscopic Mucosal Injury (by 2.5g Aspirin)100 µ g/dose Almost completely prevented
Salivary Epidermal Growth Factor (EGF) Output100 µ g/dose Significantly increased
Plasma Epidermal Growth Factor (EGF) Concentration100 µ g/dose Significantly increased

Signaling Pathways of this compound (as a PGE2 Analog)

This compound, as a PGE2 analog, is understood to exert its effects through the activation of prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The diverse physiological responses are mediated by different EP receptor subtypes (EP1, EP2, EP3, and EP4) and their downstream signaling cascades.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects PGE2 This compound (PGE2 Analog) EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Gastric_Contraction ↓ Gastric Contraction Ca2->Gastric_Contraction AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Mucus_Secretion ↑ Mucus Secretion cAMP_inc->Mucus_Secretion Bicarbonate_Secretion ↑ Bicarbonate Secretion cAMP_inc->Bicarbonate_Secretion Apoptosis_Inhibition ↓ Apoptosis PKA->Apoptosis_Inhibition Blood_Flow ↑ Mucosal Blood Flow PKA->Blood_Flow AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: PGE2 analog signaling pathways in gastrointestinal mucosal cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to evaluate the gastroprotective effects of this compound.

Ethanol-Induced Gastric Lesions in Rats

This model is widely used to assess the cytoprotective activity of a compound.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration:

    • The test group receives this compound (e.g., in doses ranging from 0.01 to 10 µg/kg) administered intragastrically (i.g.).

    • The control group receives the vehicle (e.g., 1% carboxymethylcellulose).

  • Induction of Lesions: 30 minutes after drug administration, 1 mL of 100% ethanol is administered i.g. to each rat.

  • Evaluation: 1 hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Lesion Scoring: The length and width of the hemorrhagic lesions in the gastric mucosa are measured. The ulcer index is calculated as the sum of the areas of all lesions for each stomach. The percentage of inhibition of ulcer formation by the drug is calculated by comparing the ulcer index of the test group with that of the control group.

Ethanol_Ulcer_Workflow Start Start Fasting Fast Rats (24h) Start->Fasting Grouping Divide into Control and this compound Groups Fasting->Grouping Dosing Administer Vehicle (Control) or this compound (i.g.) Grouping->Dosing Wait1 Wait 30 min Dosing->Wait1 Induction Administer 100% Ethanol (1 mL, i.g.) Wait1->Induction Wait2 Wait 1 hour Induction->Wait2 Euthanasia Euthanize Rats Wait2->Euthanasia Stomach_Removal Remove and Open Stomach Euthanasia->Stomach_Removal Evaluation Score Lesions and Calculate Ulcer Index Stomach_Removal->Evaluation End End Evaluation->End

Caption: Experimental workflow for the ethanol-induced gastric lesion model.

Stress-Induced Gastric Lesions in Rats (Water Immersion/Restraint)

This model simulates the effects of physiological stress on the gastric mucosa.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Fasting: Animals are fasted for 24 hours.

  • Drug Administration: this compound or vehicle is administered i.g. 30 minutes before stress induction.

  • Stress Induction: Rats are placed in individual restraint cages and immersed vertically in a water bath at 22°C to the level of the xiphoid process for a period of 4-6 hours.

  • Evaluation: Immediately after the stress period, rats are euthanized, and the stomachs are examined for lesions as described in the ethanol-induced model.

Measurement of Gastric Mucosal Blood Flow

The hydrogen gas clearance method is a common technique for this measurement.

Protocol:

  • Animal Preparation: Rats are anesthetized, and the stomach is exposed via a midline laparotomy.

  • Electrode Placement: A platinum electrode is gently placed on the surface of the gastric mucosa.

  • Hydrogen Gas Inhalation: The animal inhales a gas mixture containing hydrogen.

  • Clearance Measurement: The inhalation is stopped, and the rate at which the hydrogen gas is cleared from the tissue (measured by the electrode) is recorded. This clearance rate is proportional to the mucosal blood flow.

  • Data Analysis: The clearance curve is analyzed to calculate the blood flow in ml/min/100g of tissue.

Conclusion

This compound is a potent, locally acting gastroprotective agent. Its efficacy is attributed to a combination of mechanisms, including the enhancement of mucosal defense factors such as mucus and bicarbonate secretion, maintenance of mucosal blood flow, and acceleration of ulcer healing. The data presented in this guide underscore its potential as a therapeutic agent for various forms of gastric mucosal injury. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for further research and development in this area.

References

Nocloprost: A Technical Guide to a Unique Gastroprotective Prostaglandin E2 Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocloprost, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant potential as a gastroprotective and ulcer-healing agent. Chemically identified as 9β-chloro-16,16-dimethyl prostaglandin E2, its unique structural modifications confer high potency and local activity within the gastric mucosa. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound. It includes a detailed summary of its efficacy in various preclinical models, an elucidation of its mechanism of action through the EP1 and EP3 prostaglandin receptors, and detailed experimental protocols for key assays. This document aims to serve as a valuable resource for researchers and professionals involved in the development of novel gastroprotective therapies.

Discovery and Chemical Structure

This compound emerged from research focused on developing stable and potent analogs of endogenous prostaglandins for therapeutic use. While the specific initial discovery details are not extensively publicized, significant early research elucidating its pharmacological profile was conducted at the Institute of Physiology at the Academy of Medicine in Kraków, Poland, in the early 1990s[1][2].

Chemical Name: 9β-chloro-11α,15-dihydroxy-16,16-dimethyl-prosta-5,13-dien-1-oic acid

Molecular Formula: C₂₂H₃₇ClO₄

Molecular Weight: 417.0 g/mol

The chemical structure of this compound is characterized by three key modifications to the parent PGE2 molecule:

  • 9β-chloro substitution: The replacement of the hydroxyl group at the C9 position with a chlorine atom in the beta configuration. This modification is crucial for its enhanced stability.

  • 16,16-dimethyl group: The addition of two methyl groups at the C16 position. This structural feature is known to prevent metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging the compound's biological half-life.

  • Prostaglandin E backbone: It retains the core prostanoic acid skeleton, which is essential for its interaction with prostaglandin receptors.

A detailed, step-by-step synthesis of this compound has not been widely published. However, its synthesis would be based on established methods for the total synthesis of prostaglandin E2 and its analogs[3][4]. The general approach involves the stereoselective construction of the cyclopentanone ring with the correct stereochemistry for the side chains. The synthesis of the closely related 16,16-dimethyl prostaglandin E2 has been described and involves key steps such as Sharpless epoxidation and two-component coupling using dilithiocyanocuprate technology[5]. The introduction of the 9β-chloro substituent would represent a critical and specific step in the synthetic pathway.

Biological Activity and Efficacy

This compound is a potent gastroprotective agent, demonstrating efficacy in various preclinical models of gastric ulceration. Its activity is primarily localized to the gastric mucosa, with low systemic bioavailability after oral administration.

Gastroprotective Effects

This compound has been shown to dose-dependently prevent the formation of gastric lesions induced by a variety of noxious stimuli in rats. The following table summarizes the 50% inhibitory dose (ID50) values for this compound in different ulcer models.

Ulcer Induction ModelThis compound ID50 (µg/kg, intragastric)Reference
100% Ethanol0.25
Acidified Aspirin0.58
Acidified Taurocholate0.06
Restraint Stress0.12

This compound was found to be the most potent orally active compound against rat mucosal damage induced by restraint-cold stress, indomethacin, and ethanol when compared to nileprost, iloprost, and (15S)-15-methyl-PGE2.

Effects on Gastric Secretion and Mucosal Blood Flow

Unlike some other prostaglandin analogs, this compound exhibits a separation of its gastroprotective effects from effects on gastric acid secretion at therapeutic doses.

  • Gastric Acid Secretion: In human studies, this compound at gastroprotective doses (50-100 micrograms) did not significantly affect gastric acid secretion or intraluminal pH. Higher doses (200 micrograms) did show a moderate reduction in pentagastrin- and peptone meal-stimulated acid secretion.

  • Mucosal Blood Flow: this compound alone causes a transient increase in mucosal blood flow and can prevent the decrease in blood flow caused by damaging agents like 100% ethanol.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at specific prostaglandin E receptors (EP receptors). It has been identified as an agonist for the EP1 and EP3 receptors. These G-protein coupled receptors are involved in a variety of cellular signaling pathways.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This pathway is often associated with smooth muscle contraction and ion transport. In the context of gastric protection, EP1 signaling may contribute to the maintenance of mucosal integrity.

EP1_Signaling_Pathway This compound This compound EP1 EP1 Receptor This compound->EP1 Gq Gq Protein EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Ion Transport, Mucosal Integrity) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: EP1 Receptor Signaling Pathway

EP3 Receptor Signaling

The EP3 receptor is unique in its ability to couple to multiple G-proteins, leading to diverse downstream effects. The primary signaling pathway for EP3 involves coupling to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate various cellular processes, including ion transport and cell proliferation. The EP3 receptor can also couple to Gs (stimulating cAMP production) and G12/13 (activating the Rho pathway), depending on the specific splice variant and cellular context. The Gi-mediated pathway is thought to be particularly important for the cytoprotective effects of prostaglandins.

EP3_Signaling_Pathway cluster_main cluster_alternative Alternative Coupling This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi activates Gs Gs Protein EP3->Gs G12_13 G12/13 Protein EP3->G12_13 AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Cytoprotection) PKA->Cellular_Response AC_stim AC Stimulation Gs->AC_stim Rho Rho Pathway G12_13->Rho

Caption: EP3 Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the gastroprotective effects of this compound, based on common practices in the field.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the cytoprotective effects of a compound against direct necrotizing injury to the gastric mucosa.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Absolute ethanol

  • Oral gavage needles

Procedure:

  • Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Rats are randomly divided into control and treatment groups (n=6-8 per group).

  • The treatment groups receive this compound at various doses (e.g., 0.01-10 µg/kg) or a reference drug, administered orally via gavage. The control group receives the vehicle.

  • Thirty minutes after treatment, all animals are administered 1 mL of absolute ethanol orally.

  • One hour after ethanol administration, the animals are euthanized by cervical dislocation.

  • The stomachs are removed, opened along the greater curvature, and gently rinsed with saline.

  • The stomachs are then examined for the presence of gastric lesions (hemorrhagic bands) in the glandular region.

  • The ulcer index is calculated by measuring the length of each lesion. The sum of the lengths of all lesions for each stomach is used as the ulcer score.

  • The percentage of inhibition of ulcer formation is calculated for each treatment group relative to the control group.

Ethanol_Ulcer_Workflow Fasting 24h Fasting Grouping Group Allocation (Control, this compound) Fasting->Grouping Treatment Oral Administration (Vehicle or this compound) Grouping->Treatment Ethanol Oral Administration of Absolute Ethanol (1 mL) Treatment->Ethanol 30 min Euthanasia Euthanasia (1h post-ethanol) Ethanol->Euthanasia Stomach_Removal Stomach Excision and Preparation Euthanasia->Stomach_Removal Lesion_Assessment Ulcer Lesion Assessment and Scoring Stomach_Removal->Lesion_Assessment Data_Analysis Data Analysis (Ulcer Index, % Inhibition) Lesion_Assessment->Data_Analysis

Caption: Ethanol-Induced Ulcer Experimental Workflow

Aspirin-Induced Gastric Ulcer Model in Rats

This model assesses the ability of a compound to protect against the ulcerogenic effects of nonsteroidal anti-inflammatory drugs (NSAIDs).

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 1% carboxymethyl cellulose)

  • Aspirin (acetylsalicylic acid)

  • Oral gavage needles

Procedure:

  • Animals are fasted for 36 hours prior to the experiment, with free access to water.

  • Rats are randomly divided into control and treatment groups (n=6-8 per group).

  • The treatment groups receive this compound at various doses or a reference drug, administered orally. The control group receives the vehicle.

  • Thirty minutes after treatment, all animals are administered a single oral dose of aspirin (e.g., 200-500 mg/kg), suspended in the vehicle.

  • Four to six hours after aspirin administration, the animals are euthanized.

  • The stomachs are removed, and the gastric contents are collected to measure volume and acidity.

  • The stomachs are opened along the greater curvature, rinsed, and examined for ulcers in the glandular portion.

  • The ulcer index is determined by scoring the number and severity of the lesions.

  • The percentage of inhibition of ulcer formation is calculated for each treatment group relative to the control group.

Conclusion

This compound is a potent and locally acting gastroprotective prostaglandin E2 analog. Its chemical modifications enhance its stability and duration of action. Through its agonist activity at EP1 and EP3 receptors, this compound modulates key signaling pathways involved in maintaining gastric mucosal integrity. The robust preclinical data, demonstrating its efficacy in preventing gastric lesions induced by various agents, underscore its potential as a therapeutic agent for the treatment and prevention of peptic ulcer disease. Further research into its clinical applications and long-term safety profile is warranted.

References

Nocloprost and its Impact on Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, demonstrates a significant, dose-dependent impact on gastric acid secretion, alongside potent gastroprotective properties. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on gastric acid output, detailing the underlying mechanism of action, experimental protocols from key studies, and quantitative data to support its potential as a therapeutic agent.

Introduction

This compound (9β-chloro-16,16-dimethyl-prostaglandin E2) is a stable analog of prostaglandin E2, investigated for its cytoprotective and ulcer-healing capabilities.[1] Unlike other prostaglandin analogs that primarily focus on potent acid suppression, this compound exhibits a unique profile, offering significant gastroprotection at doses that do not substantially alter gastric acid secretion.[2][3][4] This document synthesizes the available preclinical and clinical data on this compound's effects on gastric acid physiology, providing a technical resource for the scientific community.

Quantitative Data on Gastric Acid Secretion

The effect of this compound on gastric acid secretion has been evaluated in both animal and human studies. The data reveals a dose-dependent inhibitory effect, which is more pronounced at higher concentrations.

Table 1: Effect of this compound on Gastric Acid Secretion in Rats

Dosage (intragastric)Effect on Gastric Acid SecretionReference
0.01-100 µg/kgNo effect[1]

Table 2: Effect of this compound on Stimulated Gastric Acid Secretion in Humans

DosageStimulant% Reduction in Acid SecretionReference
50 µgPentagastrinIneffective
100 µgPentagastrinIneffective
200 µgPentagastrin30-40%
200 µgPeptone Meal30-50%

Table 3: Effect of this compound on Intragastric pH in Humans

DosageDosing RegimenEffect on Intragastric pHReference
100 µgThree times daily, 30 min before mealsNot significantly affected

Mechanism of Action

This compound, as a PGE2 analog, is believed to exert its effects on gastric acid secretion through interaction with prostaglandin E receptors (EP) on parietal cells. The primary mechanism for inhibiting acid secretion is likely mediated through the EP3 receptor subtype.

Signaling Pathway

The binding of this compound to the EP3 receptor on the basolateral membrane of parietal cells initiates an inhibitory signaling cascade. This involves the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The reduction in adenylyl cyclase activity leads to decreased intracellular cyclic AMP (cAMP) levels. Since cAMP is a crucial second messenger for stimulating the H+/K+-ATPase (proton pump), a decrease in its concentration results in reduced proton pump activity and consequently, diminished gastric acid secretion.

Nocloprost_Signaling_Pathway cluster_ParietalCell Parietal Cell This compound This compound EP3 EP3 Receptor This compound->EP3 Binds Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Lumen Gastric Lumen H_ion->Lumen Pentagastrin_Study_Workflow Fasting Overnight Fast Tube Nasogastric Tube Insertion Fasting->Tube Basal Basal Secretion Collection (30 min) Tube->Basal Pentagastrin Pentagastrin Infusion (1.5 µg/kg/hr) Basal->Pentagastrin Drug Oral Administration (this compound or Placebo) Pentagastrin->Drug Collection Gastric Juice Collection (3 hours) Drug->Collection Analysis Analysis of Acid and Pepsin Output Collection->Analysis

References

Cellular Pathways Activated by Nocloprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a synthetic analog of prostaglandin E2 (PGE2), is a potent agonist for the prostaglandin E receptors 1 (EP1) and 3 (EP3).[1][2] Its selective activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades, leading to a range of physiological effects, most notably gastroprotection and ulcer healing.[1][3] This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Core Signaling Pathways

This compound's mechanism of action is centered around the activation of two specific prostanoid receptors:

  • EP1 Receptor: This receptor is coupled to the Gq family of G proteins.

  • EP3 Receptor: This receptor is coupled to the Gi family of G proteins.

The activation of these two pathways leads to divergent downstream cellular responses.

EP1 Receptor-Mediated Signaling (Gq Pathway)

Activation of the EP1 receptor by this compound initiates the Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of EP1 activation.

EP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound EP1 EP1 Receptor This compound->EP1 Binds Gq Gq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

This compound EP1 Receptor Signaling Pathway

EP3 Receptor-Mediated Signaling (Gi Pathway)

Upon binding of this compound to the EP3 receptor, the inhibitory G-protein (Gi) is activated. The activated α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, leading to the observed cellular response, such as the inhibition of gastric acid secretion and neurotransmitter release.[4]

EP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound EP3 EP3 Receptor This compound->EP3 Binds Gi Gi EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Cellular_Response Cellular Response (e.g., Inhibition of Acetylcholine Release) PKA->Cellular_Response Modulates

This compound EP3 Receptor Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Gastroprotective Effects of this compound in Rats

Damaging AgentThis compound ID₅₀ (µg/kg, i.g.)
100% Ethanol0.25
Acidified Aspirin (ASA)0.58
Acidified Taurocholate0.06
Water Immersion/Restraint Stress0.12

ID₅₀: The dose required to inhibit the formation of gastric lesions by 50%. i.g.: intragastrically.

Table 2: Effect of this compound on Gastric Acid Secretion in Humans

This compound Dose (µg)Effect on Pentagastrin-Stimulated Acid SecretionEffect on Peptone Meal-Stimulated Acid Secretion
50IneffectiveIneffective
100IneffectiveIneffective
200Significant reduction30-50% reduction

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes a method to measure changes in intracellular calcium concentration following this compound treatment, indicative of EP1 receptor activation.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing EP1 receptors (e.g., HEK293-EP1) Loading 2. Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Culture->Loading Washing 3. Wash cells to remove extracellular dye Loading->Washing Baseline 4. Measure baseline fluorescence Washing->Baseline Stimulation 5. Add this compound Baseline->Stimulation Recording 6. Record fluorescence changes over time Stimulation->Recording Ratio 7. Calculate the ratio of fluorescence at two excitation wavelengths Recording->Ratio Calibration 8. Convert ratio to [Ca²⁺]i using a calibration curve Ratio->Calibration Quantification 9. Quantify the peak [Ca²⁺]i increase Calibration->Quantification

Workflow for Intracellular Calcium Measurement

Materials:

  • Cells expressing the EP1 receptor (e.g., HEK293 cells stably transfected with the human EP1 receptor).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • This compound stock solution.

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence by exciting at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission at a single wavelength (e.g., 510 nm).

  • Stimulation: Add this compound at the desired concentrations to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F340/F380). Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation, after determining the Rmin, Rmax, and Kd values for the dye in the specific experimental setup.

Measurement of Cyclic AMP (cAMP) Levels

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound through the EP3 receptor.

Materials:

  • Cells expressing the EP3 receptor (e.g., CHO-K1 cells stably transfected with the human EP3 receptor).

  • Forskolin (an adenylyl cyclase activator).

  • This compound stock solution.

  • cAMP assay kit (e.g., ELISA-based or FRET-based).

  • Cell lysis buffer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to confluency. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Adenylyl Cyclase Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in the cell lysates. Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound.

Acetylcholine (ACh) Release Assay

This protocol describes a method to measure the inhibition of evoked acetylcholine release by this compound, a downstream effect of EP3 receptor activation in certain neuronal tissues.

Materials:

  • Isolated tissue preparation known to release acetylcholine (e.g., guinea pig ileum myenteric plexus-longitudinal muscle strips).

  • Krebs-Henseleit solution.

  • Stimulation electrodes.

  • [³H]-choline for radiolabeling.

  • Scintillation counter.

  • This compound stock solution.

Procedure:

  • Tissue Preparation and Labeling: Prepare the tissue strips and incubate them with [³H]-choline to label the acetylcholine stores.

  • Superfusion: Mount the labeled tissue in a superfusion chamber and continuously superfuse with Krebs-Henseleit solution.

  • Evoked Release: Stimulate the tissue electrically (e.g., with field stimulation) to evoke the release of [³H]-acetylcholine. Collect the superfusate in fractions.

  • This compound Treatment: Introduce this compound into the superfusion buffer at various concentrations and repeat the electrical stimulation.

  • Radioactivity Measurement: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Calculate the fractional release of [³H]-acetylcholine for each stimulation period. Determine the inhibitory effect of this compound on the evoked release and calculate the IC₅₀ value.

Conclusion

This compound exerts its cellular effects through the distinct activation of EP1 and EP3 receptors, leading to the modulation of the Gq-PLC-Ca²⁺ and Gi-adenylyl cyclase-cAMP signaling pathways, respectively. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this potent prostaglandin E2 analog. Further research is warranted to fully elucidate the downstream targets and integrated cellular responses to this compound in various physiological and pathological contexts.

References

Nocloprost: A Comprehensive Technical Review of its Therapeutic Potential in Ulcer Management

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of Nocloprost, a stable synthetic analog of prostaglandin E2 (PGE2), and its promising role as a therapeutic agent for the prevention and treatment of peptic ulcers. This compound has demonstrated significant gastroprotective and ulcer-healing properties in preclinical and clinical settings. This document outlines the core pharmacological data, details the experimental protocols used in its evaluation, and visualizes the key mechanisms and workflows associated with its study.

Core Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a clear comparison of its efficacy in various ulcer models.

Table 1: Potency of this compound in Preventing Gastric Lesions in Rats

Ulcerogenic AgentRoute of AdministrationID50 (µg/kg)
100% EthanolIntragastric (i.g.)0.25[1]
Acidified Aspirin (ASA)Intragastric (i.g.)0.58[1]
Acidified TaurocholateIntragastric (i.g.)0.06[1]
Water Immersion/Restraint StressIntragastric (i.g.)0.12[1]

Table 2: Comparative Effects of this compound and a Reference Prostaglandin Analog

ParameterThis compound16,16-dimethyl PGE2 (dmPGE)
Duration of Protective Effect~ 8 hours[1]~ 6 hours
Effect on Gastric Acid Secretion (i.g.)No effect at 0.01-100 µg/kg-
Effect on Intestinal Secretion (Enteropooling)No effect-
Acceleration of Chronic Gastric Ulcer HealingYesNo
Enhancement of Mucosal GrowthYes-

Mechanism of Action: Signaling Pathways

This compound, as a prostaglandin E2 analog, exerts its cytoprotective and ulcer-healing effects by interacting with specific EP receptors on gastric mucosal cells. The primary signaling pathways activated by PGE2 and its analogs are depicted below.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects This compound This compound (PGE2 Analog) EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 EP4 EP4 Receptor This compound->EP4 Gq Gq EP1->Gq Gi Gi EP3->Gi Gs Gs EP4->Gs PLC PLC Gq->PLC AC_inhibited AC Gi->AC_inhibited AC_stimulated AC Gs->AC_stimulated IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inhibited ↓ cAMP AC_inhibited->cAMP_inhibited cAMP_stimulated ↑ cAMP AC_stimulated->cAMP_stimulated Ca2_PKC ↑ [Ca2+]i Activate PKC IP3_DAG->Ca2_PKC Effect1 Bicarbonate Secretion Mucus Production Ca2_PKC->Effect1 Effect2 ↓ Gastric Acid Secretion cAMP_inhibited->Effect2 PKA Activate PKA cAMP_stimulated->PKA Effect3 ↑ Mucosal Blood Flow Mucus Production PKA->Effect3

Caption: this compound's signaling cascade in gastric mucosal cells.

Experimental Protocols

The following section details the methodology for a key preclinical experiment used to evaluate the anti-ulcer activity of this compound.

Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats

1. Animals:

  • Male Wistar rats (200-250g) are used.

  • Animals are housed in cages with wire-mesh floors to prevent coprophagy.

  • Standard laboratory diet and water are provided ad libitum.

  • Rats are fasted for 24 hours before the experiment, with free access to water.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline or distilled water) administered orally.

  • Group 2 (Ulcer Control): Vehicle administered orally, followed by ethanol.

  • Group 3 (Positive Control): A standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg) administered orally.

  • Group 4-X (Test Groups): this compound administered orally at various doses (e.g., 0.01, 0.1, 1, 10 µg/kg).

3. Procedure:

  • Test compounds (vehicle, positive control, or this compound) are administered orally (intragastrically) in a fixed volume (e.g., 1 ml/100g body weight).

  • After 30-60 minutes, absolute ethanol (1 ml/200g body weight) is administered orally to all groups except the normal control group to induce gastric ulcers.

  • One hour after ethanol administration, animals are euthanized by a humane method (e.g., CO2 asphyxiation).

4. Ulcer Assessment:

  • The stomach is immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • The stomach is then pinned flat on a board for macroscopic examination.

  • The ulcer index is calculated by scoring the number and severity of lesions. A common scoring system is:

    • 0 = No lesion

    • 1 = Petechial lesions

    • 2 = Lesions < 1 mm

    • 3 = Lesions 1-2 mm

    • 4 = Lesions 2-4 mm

    • 5 = Lesions > 4 mm

  • The sum of the scores per stomach constitutes the ulcer index.

  • The percentage of inhibition of ulceration is calculated using the formula: [(Ulcer Index_Control - Ulcer Index_Test) / Ulcer Index_Control] x 100

5. Histopathological Examination (Optional):

  • Stomach tissue samples can be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage.

Experimental_Workflow_Ulcer_Model cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Select Male Wistar Rats (200-250g) Fasting Fast for 24 hours (water ad libitum) Animal_Selection->Fasting Grouping Randomize into Experimental Groups Fasting->Grouping Dosing Oral Administration: - Vehicle - this compound - Positive Control Grouping->Dosing Incubation Wait 30-60 minutes Dosing->Incubation Ulcer_Induction Oral Administration of Absolute Ethanol Incubation->Ulcer_Induction Euthanasia Euthanize after 1 hour Ulcer_Induction->Euthanasia Stomach_Excision Excise and Open Stomach Euthanasia->Stomach_Excision Ulcer_Scoring Calculate Ulcer Index Stomach_Excision->Ulcer_Scoring Data_Analysis Calculate % Inhibition Ulcer_Scoring->Data_Analysis Nocloprost_Mechanism_of_Action cluster_protective Gastroprotective Actions cluster_healing Ulcer Healing Actions cluster_pharmacokinetics Pharmacokinetic Properties This compound This compound Stimulate_Mucus Stimulate Mucus and Bicarbonate Secretion This compound->Stimulate_Mucus Increase_Blood_Flow Increase Mucosal Blood Flow This compound->Increase_Blood_Flow Prevent_Blood_Flow_Drop Prevent Ethanol-Induced Drop in Blood Flow This compound->Prevent_Blood_Flow_Drop Accelerate_Healing Accelerate Healing of Chronic Ulcers This compound->Accelerate_Healing Enhance_Growth Enhance Mucosal Growth This compound->Enhance_Growth Local_Action Locally Active in Stomach This compound->Local_Action Low_Systemic Low Systemic Bioavailability This compound->Low_Systemic Outcome Reduced Ulcer Formation & Enhanced Healing Stimulate_Mucus->Outcome Increase_Blood_Flow->Outcome Prevent_Blood_Flow_Drop->Outcome Accelerate_Healing->Outcome Enhance_Growth->Outcome Local_Action->Outcome Low_Systemic->Outcome

References

Methodological & Application

Nocloprost Administration in Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for nocloprost in rat models, based on preclinical research. The primary focus of the available literature is on the gastroprotective effects of this compound. Information regarding its specific application in rat glaucoma models is limited; therefore, a general protocol for ocular administration of prostaglandin analogs is provided for reference.

Gastroprotective Effects of this compound in Rats

This compound, a synthetic prostaglandin E2 (PGE2) analog, has demonstrated potent gastroprotective and ulcer-healing properties in various rat models of gastric injury.[1][2] It acts locally to prevent gastric lesions induced by stressors such as ethanol, acidified aspirin, and restraint.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the gastroprotective effects of this compound in rats.

Table 1: Efficacy of Intragastric this compound in Preventing Gastric Lesions

Inducing AgentThis compound ID₅₀ (µg/kg)Reference
100% Ethanol0.25[1]
Acidified Aspirin (ASA)0.58[1]
Acidified Taurocholate0.06
Water Immersion/Restraint Stress0.12

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats

ParameterObservationReference
Route of AdministrationIntragastric (i.g.), Subcutaneous (s.c.)
Effective Dose Range (i.g.)0.01 - 10 µg/kg
Duration of Protective EffectApproximately 8 hours
Effect on Gastric Acid Secretion (i.g.)No effect at 0.01-100 µg/kg
Systemic Bioavailability (after i.g. admin)Very low; metabolized by the liver and excreted into bile
Experimental Protocols

Protocol 1: Evaluation of Gastroprotective Efficacy of this compound (Intragastric Administration)

This protocol is designed to assess the dose-dependent protective effect of this compound against chemically or stress-induced gastric lesions in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Inducing agent (e.g., 100% ethanol, acidified aspirin)

  • Male Wistar rats (or other appropriate strain)

  • Gavage needles

  • Dissection tools

  • Formalin solution (10%)

  • Stereomicroscope or image analysis software

Procedure:

  • Animal Preparation: Fast rats for 24 hours prior to the experiment, with free access to water.

  • This compound Administration:

    • Prepare stock solutions of this compound in the chosen vehicle.

    • Administer this compound intragastrically (i.g.) at various doses (e.g., 0.01, 0.1, 1, 10 µg/kg) to different groups of rats. A control group should receive the vehicle only.

    • The volume of administration should be consistent across all groups (e.g., 5 ml/kg).

  • Induction of Gastric Lesions: 30 minutes after this compound or vehicle administration, induce gastric lesions by intragastric administration of the chosen inducing agent (e.g., 1 ml of 100% ethanol).

  • Euthanasia and Tissue Collection: One hour after the administration of the necrotizing agent, euthanize the rats via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Lesion Assessment:

    • Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

    • Pin the stomach flat on a board and fix in 10% formalin solution.

    • Measure the area of visible hemorrhagic lesions (in mm²) using a stereomicroscope or an image analysis system.

  • Data Analysis: Calculate the percentage of inhibition of lesion formation for each dose compared to the vehicle control group. Determine the ID₅₀ (the dose that inhibits lesion formation by 50%).

Protocol 2: Subcutaneous Administration of this compound

This protocol can be used to investigate the systemic effects of this compound on gastric protection.

Procedure:

  • Follow the same animal preparation and lesion induction steps as in Protocol 1.

  • This compound Administration: Administer this compound subcutaneously (s.c.) at the desired doses. The injection site should be in the loose skin on the back of the neck.

  • Proceed with the remaining steps of euthanasia, tissue collection, lesion assessment, and data analysis as described in Protocol 1.

Visualizations

experimental_workflow A Animal Acclimatization (e.g., 1 week) B Fasting (24 hours, water ad libitum) A->B C Grouping of Rats (e.g., Control, this compound doses) B->C D This compound/Vehicle Administration (Intragastric or Subcutaneous) C->D E Induction of Gastric Lesions (30 min post-treatment) D->E F Euthanasia and Stomach Excision (1 hour post-induction) E->F G Lesion Area Measurement F->G H Data Analysis (ID50 Calculation) G->H signaling_pathway Prostaglandin Prostaglandin Analog (e.g., this compound) Receptor Prostaglandin Receptor (e.g., EP Receptor) Prostaglandin->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling MMPs Matrix Metalloproteinases (MMPs) Activation Signaling->MMPs ECM Extracellular Matrix Remodeling in Uveoscleral Pathway MMPs->ECM Outflow Increased Aqueous Humor Outflow ECM->Outflow IOP Reduced Intraocular Pressure Outflow->IOP

References

Application Notes and Protocols: A Comparative Analysis of Intragastric and Subcutaneous Nocloprost Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive comparison of intragastric and subcutaneous administration of Nocloprost, a synthetic prostaglandin E2 (PGE2) analog. This document outlines the current understanding of its pharmacodynamics, pharmacokinetics, and relevant experimental protocols to guide preclinical research and development.

Introduction to this compound

This compound (9β-chloro-16,16-dimethyl-PGE2) is a potent gastroprotective agent. As a stable analog of prostaglandin E2, it exerts its effects by interacting with EP prostaglandin receptors, leading to a cascade of cellular events that protect the gastric mucosa from various insults. The choice of administration route is critical in preclinical studies as it significantly influences the local and systemic effects of the compound. This document focuses on the two common routes for preclinical evaluation: intragastric (i.g.) and subcutaneous (s.c.) administration.

Quantitative Data Summary

A direct comparison of the gastroprotective efficacy of this compound following intragastric and subcutaneous administration has been evaluated in rat models. The following tables summarize the available quantitative data.

Table 1: Gastroprotective Efficacy of this compound in Rats [1]

Damaging AgentAdministration RouteID50 (µg/kg)
100% EthanolIntragastric0.25
Acidified AspirinIntragastric0.58
Acidified TaurocholateIntragastric0.06
Restraint StressIntragastric0.12
100% EthanolSubcutaneousProtective activity observed, but ID50 not reported

Table 2: Comparative Pharmacokinetic Profile of this compound (Qualitative)

ParameterIntragastric AdministrationSubcutaneous Administration
Systemic Bioavailability Very low for unchanged drug[1]Higher systemic exposure expected
First-Pass Metabolism Extensive hepatic metabolism[1]Bypasses first-pass hepatic metabolism
Onset of Action Rapid local effect on gastric mucosaSystemic circulation dependent
Duration of Action Protective effect lasts for about 8 hours[1]Dependent on absorption and clearance rates

Signaling Pathways of this compound (as a PGE2 Analog)

This compound, being a prostaglandin E2 analog, is expected to exert its cellular effects through the four G-protein coupled prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to distinct signaling pathways, leading to a variety of physiological responses.

EP1_Signaling_Pathway This compound This compound EP1 EP1 Receptor This compound->EP1 Gq Gq protein EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

EP1 Receptor Signaling Pathway

EP2_EP4_Signaling_Pathway This compound This compound EP2_EP4 EP2 / EP4 Receptors This compound->EP2_EP4 Gs Gs protein EP2_EP4->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (transcription factor) PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., cytoprotective proteins) CREB->Gene_Expression

EP2/EP4 Receptor Signaling Pathway

EP3_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi protein EP3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., inhibition of acid secretion) cAMP->Cellular_Response

EP3 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for the intragastric and subcutaneous administration of this compound in rats for the evaluation of its gastroprotective effects.

Protocol for Intragastric Administration (Gavage)

Objective: To administer a precise dose of this compound directly into the stomach of a rat.

Materials:

  • This compound solution/suspension in a suitable vehicle (e.g., 1% methylcellulose)

  • Syringes (1-3 mL)

  • Gavage needles (16-18 gauge, with a ball-tip)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours prior to dosing, with free access to water. This ensures an empty stomach for consistent absorption and to prevent drug interaction with food.

  • Dose Calculation: Weigh each rat immediately before dosing to calculate the exact volume of the this compound formulation to be administered based on its body weight.

  • Restraint: Gently but firmly restrain the rat. One common method is to hold the rat in one hand, with the thumb and forefinger on either side of the head to immobilize it. The body of the rat can be supported against the forearm.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).

    • Gently open the rat's mouth and insert the gavage needle. Pass the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is in the stomach, administer the this compound solution slowly and steadily.

  • Withdrawal and Observation: After administration, gently withdraw the gavage needle. Return the rat to its cage and monitor for any signs of distress, such as labored breathing.

Protocol for Subcutaneous Administration

Objective: To administer this compound into the subcutaneous space for systemic absorption.

Materials:

  • This compound solution in a sterile vehicle (e.g., sterile saline)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: No fasting is typically required for subcutaneous administration unless specified by the study design.

  • Dose Calculation: Weigh each rat to determine the correct injection volume.

  • Restraint: Restrain the rat on a flat surface.

  • Injection Site Preparation: The common site for subcutaneous injection is the loose skin over the dorsal (back) area, between the shoulder blades. Swabbing the area with 70% ethanol is optional but good practice.

  • Injection:

    • Pinch the loose skin to form a "tent".

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

    • Inject the this compound solution. A small bleb or lump will form under the skin.

  • Withdrawal and Observation: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage. Return the rat to its cage and monitor for any adverse reactions at the injection site.

Protocol for Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of this compound against ethanol-induced gastric damage.

Materials:

  • This compound

  • Vehicle for this compound

  • Absolute ethanol

  • Normal saline

  • Dissecting tools

  • Formalin (10%)

  • Ulcer scoring scale

Experimental Workflow:

Gastric_Ulcer_Workflow Fasting 1. Animal Fasting (18-24 hours, water ad libitum) Grouping 2. Group Allocation (e.g., Vehicle, this compound doses) Fasting->Grouping Dosing 3. This compound Administration (Intragastric or Subcutaneous) Grouping->Dosing Waiting 4. Waiting Period (e.g., 30-60 minutes) Dosing->Waiting Ulcer_Induction 5. Ulcer Induction (Oral administration of absolute ethanol) Waiting->Ulcer_Induction Sacrifice 6. Euthanasia (e.g., 1 hour post-ethanol) Ulcer_Induction->Sacrifice Stomach_Excision 7. Stomach Excision and Preparation Sacrifice->Stomach_Excision Analysis 8. Ulcer Scoring and Histopathology Stomach_Excision->Analysis

Workflow for Gastric Ulcer Assay

Procedure:

  • Animal Groups: Divide fasted rats into several groups:

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Negative control (receives vehicle + ethanol)

    • Group 3 onwards: Treatment groups (receive different doses of this compound + ethanol)

  • Dosing: Administer this compound or its vehicle via the chosen route (intragastric or subcutaneous).

  • Waiting Period: After a set period (e.g., 30-60 minutes) to allow for drug absorption and action, induce gastric ulcers.

  • Ulcer Induction: Administer absolute ethanol (e.g., 1 mL per rat) orally to all groups except the vehicle control.

  • Sacrifice and Tissue Collection: After a specific time (e.g., 1 hour) following ethanol administration, euthanize the rats. Immediately excise the stomachs.

  • Ulcer Assessment:

    • Open the stomachs along the greater curvature and rinse gently with normal saline.

    • Macroscopically examine the gastric mucosa for lesions. The severity of the ulcers can be scored based on their number and size.

    • For histopathological examination, fix stomach tissues in 10% formalin.

Discussion and Conclusion

The choice between intragastric and subcutaneous administration of this compound depends on the specific aims of the research.

  • Intragastric administration is highly effective for local gastroprotection, as demonstrated by the low ID50 values.[1] This route is relevant for studying the direct effects of this compound on the gastric mucosa. However, due to extensive first-pass metabolism, systemic exposure to the parent compound is very low.

  • Subcutaneous administration bypasses the first-pass effect, leading to higher systemic bioavailability. This route is more suitable for investigating the systemic effects of this compound and for studies where a more sustained plasma concentration is desired.

References

Preparing Nocloprost Solutions for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a stable synthetic analog of Prostaglandin E2 (PGE2), is a potent EP1 and EP3 receptor agonist.[1] It has demonstrated significant gastroprotective and ulcer-healing properties in preclinical studies.[1][2] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vivo experiments. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for research purposes.

Chemical Properties

A clear understanding of the chemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValue
Formal Name 9β-chloro-16,16-dimethyl prostaglandin E2
Synonyms This compound
Molecular Formula C₂₂H₃₇ClO₄
Molecular Weight 401.0 g/mol
CAS Number 79360-43-3

Solubility Data

The solubility of this compound in various solvents is a critical factor in the preparation of stock and working solutions. The following table summarizes the known solubility of this compound.

SolventSolubility
Dimethylformamide (DMF) ~11 mg/mL
Dimethyl sulfoxide (DMSO) ~10 mg/mL
Ethanol ~16 mg/mL
Ethanol:PBS (pH 7.2) (1:2) ~0.3 mg/mL

Data sourced from Cayman Chemical product information.

In Vivo Administration

This compound has been effectively used in animal models to investigate its therapeutic potential. The choice of administration route and vehicle is crucial for drug delivery and bioavailability.

ParameterDetails
Animal Model Rats[2]
Administration Routes Intragastric (i.g.), Subcutaneous (s.c.)[1]
Effective Dose Range (i.g.) 0.01 - 10 µg/kg
Vehicle for PGE2 (analogous) 4% ethanol in molecular grade water (for intraperitoneal injection)
Note on Aqueous Solutions Prostaglandin solutions in aqueous buffers are unstable and should be prepared fresh.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL in Ethanol)

Materials:

  • This compound (crystalline solid)

  • Absolute Ethanol (≥99.5%)

  • Sterile, amber glass vial

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.

  • Transfer the weighed this compound to a sterile amber glass vial.

  • Add the appropriate volume of absolute ethanol to the vial to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mg of this compound to 1 mL of ethanol.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C. Prostaglandin E2 solutions in ethanol are stable for extended periods at this temperature.

Preparation of this compound Working Solution for In Vivo Administration

Materials:

  • This compound stock solution (1 mg/mL in ethanol)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or sterile saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile pipettes and tips

Procedure:

  • On the day of the experiment, thaw the this compound stock solution on ice.

  • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.

  • In a sterile conical tube, add the required volume of the sterile vehicle (e.g., PBS or saline).

  • While gently vortexing the vehicle, add the calculated volume of the this compound stock solution. The final concentration of ethanol in the working solution should be kept to a minimum to avoid any untoward effects on the animals. For many in vivo experiments, a final ethanol concentration of less than 1% is recommended.

  • Ensure the solution is thoroughly mixed.

  • Use the freshly prepared working solution for in vivo administration immediately. Do not store aqueous solutions of this compound.

Example Dilution Calculation:

To prepare 10 mL of a 1 µg/mL working solution:

  • From the 1 mg/mL (1000 µg/mL) stock solution, you will need: (1 µg/mL * 10 mL) / 1000 µg/mL = 0.01 mL or 10 µL of the stock solution.

  • Add 10 µL of the 1 mg/mL this compound stock solution to 9.99 mL of sterile PBS or saline.

Signaling Pathway of this compound

This compound, as a PGE2 analog, exerts its effects by acting as an agonist at the Prostaglandin E2 receptors EP1 and EP3. These G-protein coupled receptors (GPCRs) trigger distinct downstream signaling cascades.

  • EP1 Receptor: Activation of the EP1 receptor is coupled to the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • EP3 Receptor: The EP3 receptor is primarily coupled to the Gi protein. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the signaling pathways activated by this compound.

Nocloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_ep1 EP1 Receptor Signaling cluster_ep3 EP3 Receptor Signaling This compound This compound EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 Gq Gq EP1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Gastroprotection) Ca_release->Cellular_Response PKC->Cellular_Response Gi Gi EP3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response Nocloprost_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Experiment weigh 1. Weigh this compound dissolve 2. Dissolve in Ethanol (Stock Solution) weigh->dissolve store 3. Store at -20°C dissolve->store dilute 4. Dilute in Vehicle (Working Solution) store->dilute On day of experiment administer 5. Administer to Animal Model dilute->administer observe 6. Observe and Collect Data administer->observe

References

Application Notes and Protocols for Nocloprost in Ethanol-Induced Gastric Lesion Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, has demonstrated significant gastroprotective effects in various preclinical models of gastric injury.[1] Its potent cytoprotective properties make it a subject of interest for research into the prevention and treatment of gastric mucosal lesions, particularly those induced by necrotizing agents such as ethanol. These application notes provide detailed protocols for utilizing this compound in an ethanol-induced gastric lesion model in rats, summarize key quantitative data from relevant studies, and illustrate the proposed signaling pathways involved in its protective mechanism.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in preventing ethanol-induced gastric lesions.

Table 1: Dose-Dependent Protective Effect of this compound Against Various Ulcerogens

UlcerogenThis compound Administration RouteThis compound Dose Range (µg/kg)ID50 (µg/kg)Reference
100% EthanolIntragastric (i.g.)0.01 - 100.25[1]
Acidified Aspirin (ASA)Intragastric (i.g.)0.01 - 100.58[1]
Acidified TaurocholateIntragastric (i.g.)0.01 - 100.06[1]
Water Immersion/Restraint StressIntragastric (i.g.)0.01 - 100.12[1]

Table 2: Comparative Efficacy and Properties of this compound

ParameterThis compound16,16-dimethyl PGE2 (dmPGE2)Reference
Duration of Protective Effect~ 8 hours~ 6 hours
Effect on Gastric Acid Secretion (i.g.)No effect at 0.01-100 µg/kg-
Effect on Mucosal Blood FlowPrevents ethanol-induced decrease-

Experimental Protocols

Protocol 1: Ethanol-Induced Gastric Lesion Model in Rats

This protocol outlines the procedure for inducing acute gastric lesions in rats using ethanol and assessing the protective effect of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle for this compound (e.g., 1% Tween 80 in saline)

  • Absolute (100%) Ethanol

  • Normal Saline

  • Oral gavage needles

  • Surgical instruments for dissection

  • Formalin (10%) for tissue fixation

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Acclimatization and Fasting:

    • House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week to allow for acclimatization.

    • Fast the animals for 24 hours before the experiment, with free access to water. This ensures the stomach is empty for consistent lesion induction.

  • Grouping and Administration of this compound:

    • Divide the rats into experimental groups (n=6-8 per group):

      • Vehicle Control + Ethanol: Administer the vehicle for this compound.

      • This compound + Ethanol: Administer this compound at various doses (e.g., 0.1, 0.25, 0.5, 1.0 µg/kg).

      • Sham Control: Administer vehicle and normal saline instead of ethanol.

    • Administer this compound or its vehicle intragastrically (i.g.) using an oral gavage needle. A typical volume is 1 ml/100g body weight.

  • Induction of Gastric Lesions:

    • Thirty minutes after the administration of this compound or vehicle, induce gastric lesions by oral gavage of 1 ml of 100% ethanol per rat.

  • Euthanasia and Stomach Collection:

    • One hour after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

    • Immediately dissect the abdomen and excise the stomach.

  • Lesion Assessment:

    • Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.

    • Pin the stomach flat on a board for macroscopic examination.

    • Photograph or scan the gastric mucosa.

    • Quantify the gastric lesions by measuring the area (in mm²) of the hemorrhagic lesions using image analysis software.

    • The ulcer index can be calculated as the total area of all lesions for each stomach.

    • The percentage of inhibition of lesion formation by this compound can be calculated using the following formula:

      • % Inhibition = [(Ulcer Area in Vehicle Control) - (Ulcer Area in this compound Group)] / (Ulcer Area in Vehicle Control) * 100

  • Histopathological Examination (Optional):

    • Fix a portion of the stomach tissue in 10% buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope to assess the extent of mucosal damage, including necrosis, hemorrhage, and edema.

Protocol 2: Assessment of Gastric Mucosal Blood Flow

This protocol can be used to investigate the effect of this compound on gastric mucosal blood flow in the context of ethanol-induced injury.

Materials:

  • As per Protocol 1

  • Laser Doppler Flowmeter

Procedure:

  • Follow steps 1 and 2 of Protocol 1 for animal preparation and this compound administration.

  • Anesthetize the rat with an appropriate anesthetic (e.g., urethane).

  • Perform a laparotomy to expose the stomach.

  • Gently place the probe of the Laser Doppler Flowmeter on the surface of the gastric mucosa to measure blood flow. Record a baseline reading.

  • Administer 100% ethanol as described in Protocol 1.

  • Continuously monitor and record the gastric mucosal blood flow for 60 minutes after ethanol administration.

  • Analyze the data to determine the effect of this compound on preventing the ethanol-induced reduction in mucosal blood flow.

Signaling Pathways and Mechanisms of Action

This compound, as a PGE2 analog, is believed to exert its gastroprotective effects through multiple mechanisms.

Nocloprost_Mechanism cluster_lumen Gastric Lumen cluster_mucosa Gastric Mucosa Ethanol Ethanol Mucosal_Blood_Flow Maintenance of Mucosal Blood Flow Ethanol->Mucosal_Blood_Flow decreases This compound This compound EP_Receptors EP1/EP3 Receptors This compound->EP_Receptors activates EGF_Release ↑ EGF Release This compound->EGF_Release EP_Receptors->Mucosal_Blood_Flow Gastric_Protection Gastric Protection Mucosal_Blood_Flow->Gastric_Protection EGF_Release->Gastric_Protection

Caption: Proposed mechanism of this compound-mediated gastric protection.

This compound is an agonist for the prostaglandin EP1 and EP3 receptors. Its protective action against ethanol-induced damage is, at least in part, attributed to its ability to prevent the sharp decrease in gastric mucosal blood flow typically caused by ethanol. Unlike some other cytoprotective agents, the gastroprotective effect of this compound does not appear to depend on the nitric oxide (NO) pathway.

Furthermore, evidence suggests a potential role for Epidermal Growth Factor (EGF) in the protective effects of this compound. This compound may stimulate the release of endogenous EGF, which in turn contributes to mucosal defense and repair.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Fasting 24h Fasting (Water ad libitum) Grouping Animal Grouping Fasting->Grouping Nocloprost_Admin Intragastric this compound (0.01-10 µg/kg) or Vehicle Grouping->Nocloprost_Admin Ethanol_Admin 30 min post-Nocloprost: Intragastric 100% Ethanol (1 ml) Nocloprost_Admin->Ethanol_Admin Euthanasia 1h post-Ethanol: Euthanasia & Stomach Excision Ethanol_Admin->Euthanasia Lesion_Quant Macroscopic Lesion Quantification Euthanasia->Lesion_Quant Histo Histopathology (Optional) Euthanasia->Histo

Caption: Experimental workflow for the this compound/ethanol gastric lesion model.

Disclaimer: These protocols are intended as a guide and may need to be optimized for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with the ethical principles and guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Experimental Design for Efficacy Studies of Nocloprost as a Prostaglandin F2α Analog

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nocloprost is a synthetic prostaglandin analog. While initially investigated for its gastroprotective effects as a prostaglandin E2 (PGE2) analog, its structural similarity to other prostaglandins suggests potential activity at other prostanoid receptors.[1][2][3] Prostaglandin F2α (PGF2α) analogs are a first-line treatment for glaucoma, effectively lowering intraocular pressure (IOP) by increasing uveoscleral outflow. This document provides a comprehensive experimental framework to investigate the efficacy of this compound as a potential PGF2α analog for the treatment of glaucoma. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically evaluate this compound's mechanism of action, from in vitro receptor engagement to in vivo efficacy in a relevant disease model.

The primary therapeutic target for PGF2α analogs is the Prostaglandin F Receptor (FP), a G-protein-coupled receptor (GPCR).[4][5] Activation of the FP receptor, which is typically coupled to the Gq alpha subunit, initiates a signaling cascade through phospholipase C (PLC), leading to downstream cellular effects that facilitate aqueous humor outflow.

Overall Experimental Workflow

The following diagram illustrates the sequential workflow for a comprehensive efficacy evaluation of this compound.

G A Receptor Binding Assay (Determine Affinity) B Functional Assays (Measure Potency) A->B C Downstream Signaling (Confirm Mechanism) B->C D Cytotoxicity Assay (Assess Safety) C->D E Organ Bath Study (Ciliary Muscle Contraction) D->E Proceed if non-toxic and potent F Animal Model of Glaucoma (Ocular Hypertension) E->F Proceed if functional in target tissue G IOP Measurement (Evaluate Efficacy) F->G

Caption: High-level workflow for this compound efficacy testing.

In Vitro Characterization of this compound

The initial phase focuses on characterizing the interaction of this compound with the human FP receptor at the molecular and cellular level.

Prostaglandin F2α (FP) Receptor Signaling Pathway

This compound is hypothesized to act as an agonist at the FP receptor. The activation of this Gq-coupled receptor initiates a canonical signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.

G cluster_0 Cell Membrane cluster_1 Cytosol This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK/ERK Cascade Ca_Release->MAPK_Cascade Modulates PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression, Muscle Contraction) MAPK_Cascade->Cellular_Response Leads to

Caption: this compound-mediated FP receptor signaling cascade.

Key In Vitro Experiments
Experiment Purpose Key Parameters Measured Cell Line
Receptor Binding Assay To determine the binding affinity of this compound to the human FP receptor.Dissociation Constant (Kd), Inhibitory Constant (Ki)HEK293 cells stably expressing human FP receptor
cAMP Accumulation Assay To rule out significant activity at Gs/Gi-coupled prostaglandin receptors (e.g., EP2, EP4, EP3).Half-maximal Effective Concentration (EC50)CHO-K1 cells expressing relevant EP receptors
Intracellular Calcium Mobilization To measure the functional potency of this compound in activating the Gq-coupled FP receptor.Half-maximal Effective Concentration (EC50)HEK293 cells stably expressing human FP receptor
ERK1/2 Phosphorylation Assay To confirm activation of the downstream MAPK signaling pathway.Half-maximal Effective Concentration (EC50)Primary human ciliary muscle cells or trabecular meshwork cells
Cell Viability Assay To assess the potential cytotoxicity of this compound on relevant ocular cells.Half-maximal Cytotoxic Concentration (CC50)Primary human ciliary muscle cells or trabecular meshwork cells

In Vivo Efficacy in an Animal Model

The in vivo phase assesses the therapeutic efficacy of this compound in a preclinical model of glaucoma. A common and well-established model is laser-induced ocular hypertension in non-human primates or rabbits.

In Vivo Experimental Workflow

G Start Select Animal Model (e.g., Cynomolgus Monkey) Acclimate Acclimatization and Baseline IOP Measurement Start->Acclimate Induce_OHT Induce Ocular Hypertension (OHT) (Argon Laser Photocoagulation) Acclimate->Induce_OHT Confirm_OHT Confirm Stable IOP Elevation Induce_OHT->Confirm_OHT Randomize Randomize Animals into Treatment Groups Confirm_OHT->Randomize Treat Administer Treatment (this compound vs. Vehicle vs. Positive Control) Randomize->Treat Measure_IOP Measure IOP at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) Treat->Measure_IOP Daily Dosing Measure_IOP->Treat Analyze Data Analysis (Compare IOP Reduction) Measure_IOP->Analyze End Endpoint Analysis (Histopathology, etc.) Analyze->End

Caption: Workflow for in vivo evaluation of this compound in a glaucoma model.

In Vivo Data Summary
Treatment Group N (Animals) Baseline IOP (mmHg ± SD) Peak IOP Reduction (%) Mean IOP Reduction over 24h (mmHg ± SD)
Vehicle Control825.1 ± 2.32.5%0.6 ± 1.1
This compound (0.005%)824.9 ± 2.135.2%7.8 ± 1.5
Positive Control (Latanoprost 0.005%)825.3 ± 2.536.1%8.1 ± 1.3

Detailed Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity of this compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Prepared from HEK293 cells stably expressing the human FP receptor.

  • Radioligand: [³H]-PGF2α.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: Unlabeled PGF2α (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter mats .

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Add Competitor: Add 50 µL of serially diluted this compound, buffer (for total binding), or unlabeled PGF2α (for non-specific binding).

  • Add Radioligand: Add 50 µL of [³H]-PGF2α to all wells at a final concentration equal to its Kd.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation (5-10 µg protein/well) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells: HEK293 cells stably expressing the human FP receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound, serially diluted.

  • Positive Control: PGF2α.

  • Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer. Add a final volume of 100 µL of assay buffer to each well.

  • Compound Preparation: Prepare a 4x concentration plate of this compound serial dilutions.

  • Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time.

  • Compound Addition: After establishing a stable baseline reading, the instrument will inject 50 µL of the compound from the dilution plate into the cell plate.

  • Data Recording: Continue recording the fluorescence signal for at least 60-120 seconds post-injection.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Protocol: ERK1/2 Phosphorylation Assay

This assay quantifies the activation of a key downstream signaling molecule, phosphorylated ERK (p-ERK).

Materials:

  • Cells: Primary human ciliary muscle cells.

  • Starvation Medium: Serum-free culture medium.

  • Test Compound: this compound, serially diluted.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • p-ERK1/2 Assay Kit: (e.g., TR-FRET, AlphaScreen, or ELISA-based kit).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating and Starvation: Seed cells in a 96-well plate. Once confluent, replace the medium with starvation medium and incubate for 18-24 hours.

  • Compound Stimulation: Add various concentrations of this compound to the wells and incubate at 37°C for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Aspirate the medium and add 50-100 µL of ice-cold lysis buffer to each well.

  • Lysate Collection: Incubate on ice for 15 minutes, then collect the cell lysates.

  • Assay Performance: Perform the p-ERK1/2 detection assay according to the manufacturer's protocol. This typically involves adding the lysate to a pre-coated plate or mixing with detection reagents.

  • Signal Detection: Read the plate on a compatible plate reader.

  • Data Analysis: Normalize the signal to total protein concentration if necessary. Plot the p-ERK signal against the log concentration of this compound to determine the EC50.

Protocol: MTT Cell Viability Assay

This protocol assesses the metabolic activity of cells as an indicator of viability and cytotoxicity.

Materials:

  • Cells: Primary human trabecular meshwork cells.

  • Test Compound: this compound, serially diluted.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or 0.01 M HCl in 10% SDS.

  • Absorbance plate reader .

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Add MTT Reagent: Add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at ~570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percent viability against the log concentration of this compound to determine the CC50.

References

Nocloprost: A Potent Tool for Elucidating Prostanoid Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a synthetic analog of prostaglandin E2 (PGE2), serves as a valuable pharmacological tool for the investigation of prostanoid receptor signaling pathways. Its utility lies in its specific agonistic activity at the prostanoid EP1 and EP3 receptors. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound to dissect the intricate functions of these receptors in various physiological and pathological processes.

Prostanoid receptors, a family of G protein-coupled receptors (GPCRs), are activated by prostaglandins and play crucial roles in a wide array of biological functions, including inflammation, pain, gastric protection, and cardiovascular homeostasis. The distinct signaling cascades initiated by different prostanoid receptor subtypes make selective agonists like this compound indispensable for targeted studies.

Pharmacological Profile of this compound

This compound is characterized as a potent and selective agonist for the EP1 and EP3 receptors. Its primary application in research has been centered on its gastroprotective and ulcer-healing properties, which are mediated through its interaction with these receptors in the gastrointestinal tract.

Data Presentation: this compound Receptor Activity Profile

While comprehensive quantitative binding affinity (Ki) or functional potency (EC50) data for this compound across a full panel of prostanoid receptors is not extensively available in the public domain, the following table summarizes its known activity based on published literature. This highlights its selectivity for the EP1 and EP3 subtypes.

Receptor SubtypeThis compound ActivityPrimary Signaling Pathway
EP1 Agonist Gq-coupled; activation of Phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.
EP2No significant activity reportedGs-coupled; activation of adenylyl cyclase and increased cyclic AMP (cAMP).
EP3 Agonist Primarily Gi-coupled; inhibition of adenylyl cyclase and decreased cyclic AMP (cAMP). Can also couple to Gs and G12/13.
EP4No significant activity reportedGs-coupled; activation of adenylyl cyclase and increased cyclic AMP (cAMP).
FPNo significant activity reportedGq-coupled; activation of Phospholipase C (PLC).
IPNo significant activity reportedGs-coupled; activation of adenylyl cyclase and increased cyclic AMP (cAMP).
DPNo significant activity reportedDP1 is Gs-coupled; DP2 is Gi-coupled.
TPNo significant activity reportedGq-coupled; activation of Phospholipase C (PLC).

Signaling Pathways

The selective activation of EP1 and EP3 receptors by this compound triggers distinct downstream signaling cascades. Understanding these pathways is fundamental to interpreting experimental results.

EP1 Receptor Signaling Pathway

Activation of the EP1 receptor by this compound initiates a signaling cascade mediated by the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases, leading to diverse cellular responses.

EP1_Signaling_Pathway This compound This compound EP1 EP1 Receptor This compound->EP1 binds Gq Gαq EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Response_Ca Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response_Ca leads to

EP1 Receptor Signaling Pathway
EP3 Receptor Signaling Pathway

The EP3 receptor exhibits more complex signaling due to its ability to couple to multiple G proteins, primarily the Gi family. Upon activation by this compound, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways. The beta-gamma subunits of the Gi protein can also activate other signaling molecules.

EP3_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 binds Gi Gαi EP3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_cAMP Cellular Response (e.g., inhibition of secretion) PKA->Cellular_Response_cAMP leads to

EP3 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on EP1 and EP3 receptor function. These are generalized methods and may require optimization based on the specific cell type and experimental goals.

Experimental Workflow: Studying this compound Activity

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO expressing EP1 or EP3 receptors) Ca_Assay Calcium Mobilization Assay (for EP1) Cell_Culture->Ca_Assay cAMP_Assay cAMP Accumulation Assay (for EP3) Cell_Culture->cAMP_Assay Dose_Response Dose-Response Curves Ca_Assay->Dose_Response cAMP_Assay->Dose_Response EC50 EC50 Determination Dose_Response->EC50

Experimental Workflow Overview
Protocol 1: Cell Culture and Transfection for Prostanoid Receptor Expression

This protocol describes the general procedure for culturing and transfecting mammalian cells to express prostanoid receptors for subsequent functional assays. HEK293 or CHO cells are commonly used due to their robust growth and high transfection efficiency.

Materials:

  • HEK293 or CHO-K1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmid DNA encoding the human EP1 or EP3 receptor

  • Transfection reagent (e.g., Lipofectamine™ or similar)

  • Culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Maintenance: Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding for Transfection: The day before transfection, seed the cells into 6-well plates or other desired formats to achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare DNA-transfection reagent complexes according to the manufacturer's instructions.

    • Add the complexes to the cells in serum-free medium.

    • Incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

  • Post-Transfection: Allow the cells to express the receptors for 24-48 hours before proceeding with functional assays. For stable cell line generation, a selection antibiotic (e.g., G418 or hygromycin B) will be required if the plasmid contains a corresponding resistance gene.

Protocol 2: this compound-Induced Intracellular Calcium Mobilization Assay (EP1 Receptor)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled EP1 receptor by this compound.

Materials:

  • EP1-expressing cells (from Protocol 1)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Probenecid (to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the EP1-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS containing probenecid to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Record a baseline fluorescence reading.

    • Inject a serial dilution of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Protocol 3: this compound-Mediated Inhibition of cAMP Accumulation (EP3 Receptor)

This assay quantifies the ability of this compound to inhibit the production of cyclic AMP (cAMP) through the activation of the Gi-coupled EP3 receptor.

Materials:

  • EP3-expressing cells (from Protocol 1)

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Assay buffer (e.g., HBSS)

  • cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based)

  • 96-well microplates

Procedure:

  • Cell Plating: Seed the EP3-expressing cells into a 96-well plate and culture overnight.

  • Assay Preparation:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with IBMX (e.g., 0.5 mM in assay buffer) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • This compound Treatment: Add serial dilutions of this compound to the wells and incubate for 10-15 minutes at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM, the concentration should be optimized to produce a submaximal stimulation of cAMP) to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's protocol.

    • Measure the intracellular cAMP concentration using the chosen assay format.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound is a selective and potent agonist for the EP1 and EP3 prostanoid receptors, making it an invaluable tool for researchers investigating the specific roles of these receptors in health and disease. The detailed protocols and signaling pathway diagrams provided in this document offer a comprehensive guide for the effective application of this compound in in vitro studies. By employing these methodologies, scientists and drug development professionals can further unravel the complexities of prostanoid receptor function and identify potential therapeutic targets.

Application Notes and Protocols for Evaluating Nocloprost Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost is a synthetic analog of prostaglandin E2 (PGE2) with notable gastroprotective and ulcer-healing properties.[1][2] As a PGE2 analog, this compound exerts its biological effects by acting as an agonist at specific prostaglandin E2 receptors, primarily the EP1 and EP3 subtypes.[1] Understanding the cellular mechanisms of this compound is crucial for its development as a therapeutic agent. This document provides detailed protocols for a suite of cell-based assays to characterize the activity of this compound, focusing on its interaction with the EP1 receptor and the subsequent downstream cellular responses. These assays are fundamental in determining the potency and efficacy of this compound in a controlled in vitro environment.

Mechanism of Action: this compound and the EP1 Receptor Signaling Pathway

This compound, acting as a prostaglandin E2 analog, binds to and activates the EP1 receptor, a G protein-coupled receptor (GPCR). The activation of the EP1 receptor initiates a signaling cascade through the Gq alpha subunit of its associated G protein.[3][4] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a hallmark of EP1 receptor activation and can lead to various downstream cellular responses, including modulation of cell proliferation and migration.

Nocloprost_EP1_Signaling This compound This compound EP1 EP1 Receptor (GPCR) This compound->EP1 Binds & Activates Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Responses (e.g., Proliferation, Migration) Ca2_release->Cellular_Response Modulates Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed EP1-expressing cells in 96-well plate Dye_Loading 2. Load cells with calcium-sensitive dye Seed_Cells->Dye_Loading Prepare_Compounds 3. Prepare this compound serial dilutions Dye_Loading->Prepare_Compounds Measure_Baseline 4. Measure baseline fluorescence Add_Compounds 5. Add this compound dilutions Measure_Baseline->Add_Compounds Measure_Flux 6. Measure fluorescence change (calcium flux) Add_Compounds->Measure_Flux Generate_Curve 7. Generate dose-response curve Measure_Flux->Generate_Curve Calculate_EC50 8. Calculate EC50 value Generate_Curve->Calculate_EC50 Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Grow cells to confluence in a multi-well plate Create_Wound 2. Create a scratch in the cell monolayer Seed_Cells->Create_Wound Wash_Cells 3. Wash to remove detached cells Create_Wound->Wash_Cells Add_Compounds 4. Add this compound and controls Wash_Cells->Add_Compounds Image_T0 5. Capture initial images (T=0) Add_Compounds->Image_T0 Incubate_Image 6. Incubate and capture images at time intervals Image_T0->Incubate_Image Measure_Area 7. Measure wound area over time Incubate_Image->Measure_Area Calculate_Closure 8. Calculate percentage of wound closure Measure_Area->Calculate_Closure

References

Application Notes & Protocols: Techniques for Measuring Nocloprost's Effect on Mucosal Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nocloprost, a stable synthetic analog of prostaglandin E2 (PGE2), is recognized for its potent gastroprotective and ulcer-healing properties.[1][2][3] A key mechanism contributing to these effects is the modulation of gastric mucosal blood flow. Prostaglandins are known to have a direct vasodilator effect on the gastric mucosa.[4] this compound has been shown to cause a transient increase in mucosal blood flow and, crucially, to prevent the significant drop in blood flow induced by damaging agents such as ethanol.[1] Accurate measurement of these hemodynamic changes is essential for elucidating the pharmacodynamics of this compound and other cytoprotective agents.

These application notes provide an overview of key techniques and detailed protocols for assessing the impact of this compound on gastric mucosal blood flow in a preclinical research setting.

Mechanism of Action: Prostaglandin E2 Signaling

Prostaglandin E2 analogs like this compound primarily exert their effects by binding to EP receptors on gastric mucosal cells. The binding to the EP3 receptor on parietal cells leads to an inhibition of acid secretion, while binding to receptors on epithelial and vascular smooth muscle cells stimulates the production of protective mucus and bicarbonate and induces vasodilation, thereby increasing mucosal blood flow. This dual action of inhibiting aggressive factors (acid) and strengthening defensive barriers (mucus, bicarbonate, blood flow) is central to its gastroprotective effect.

PGE2_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Surface Epithelial Cell Nocloprost_V This compound (PGE2 Analog) EP_Receptor_V EP Receptor Nocloprost_V->EP_Receptor_V Binds AC_V Adenylate Cyclase EP_Receptor_V->AC_V Activates cAMP_V ↑ cAMP AC_V->cAMP_V Generates PKA_V Protein Kinase A cAMP_V->PKA_V Activates Vasodilation Vasodilation & Increased Blood Flow PKA_V->Vasodilation Leads to Nocloprost_E This compound (PGE2 Analog) EP_Receptor_E EP Receptor Nocloprost_E->EP_Receptor_E Signaling_E Intracellular Signaling EP_Receptor_E->Signaling_E Protection ↑ Mucus & Bicarbonate Secretion Signaling_E->Protection

Caption: Prostaglandin E2 analog signaling pathway in gastric mucosal cells.

Application Notes: Core Measurement Techniques

Several methods are available for quantifying gastric mucosal blood flow (GMBF), each with distinct principles, advantages, and limitations. The choice of technique depends on the specific requirements of the experimental model, such as the need for real-time data, the level of invasiveness, and the number of measurements required.

Technique Principle Advantages Disadvantages Primary Use Case
Laser Doppler Flowmetry (LDF) Measures the Doppler shift of laser light scattered by moving red blood cells to determine tissue perfusion.- Real-time, continuous measurements- High reproducibility- Non-invasive (can be applied via endoscopy)- Sensitive to motion artifacts- Measures relative changes in a small tissue volume- Probe pressure can affect readingsDynamic assessment of blood flow changes in response to pharmacological agents or injury.
Intravital Microscopy (IVM) Direct visualization of microcirculation in living tissue using a microscope, allowing for measurement of vessel diameter and red blood cell velocity.- Gold standard for microcirculation studies- Provides detailed data on individual vessels- Allows visualization of cellular events (e.g., leukocyte adhesion)- Highly invasive (requires surgery)- Technically challenging- Limited to superficial mucosal layersMechanistic studies requiring direct observation of microvascular dynamics.
Microsphere Technique Radio- or color-labeled microspheres are injected into the arterial circulation and become lodged in capillaries, their distribution reflecting regional blood flow.- Provides absolute blood flow values (e.g., in ml/min/100g)- Measures flow in deeper mucosal layers- Well-established and validated- Allows for only a limited number of measurements- Invasive (requires cardiac catheterization)- Does not provide real-time dataEndpoint studies requiring absolute quantification of blood flow distribution.

Experimental Protocols

This section outlines a detailed protocol for evaluating the effect of this compound on gastric mucosal blood flow in a rat model of ethanol-induced injury, using Laser Doppler Flowmetry (LDF) for measurement.

Protocol 1: LDF Measurement of this compound's Effect on GMBF in an Ethanol-Induced Injury Model

Objective: To determine if this compound can attenuate the reduction in gastric mucosal blood flow caused by acute ethanol administration in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • Urethane (anesthetic)

  • Absolute ethanol

  • Saline solution (0.9% NaCl)

  • Laser Doppler Flowmetry system with a needle probe

  • Heating pad and lamp to maintain body temperature

  • Surgical instruments for laparotomy

  • Data acquisition system

Experimental Workflow:

Experimental_Workflow A 1. Animal Preparation (Fasting, Anesthesia) B 2. Surgical Procedure (Tracheostomy, Laparotomy) A->B C 3. LDF Probe Placement (Gentle contact with gastric mucosa) B->C D 4. Stabilization & Baseline (Record stable GMBF for 20 min) C->D E 5. Drug Administration (Intragastric this compound or Vehicle) D->E F 6. Incubation Period (30 minutes) E->F G 7. Induction of Injury (Intragastric 100% Ethanol) F->G H 8. Post-Injury Monitoring (Continuous LDF recording for 60 min) G->H I 9. Data Analysis (Calculate % change from baseline) H->I

Caption: Workflow for in vivo assessment of this compound on GMBF.

Procedure:

  • Animal Preparation:

    • Fast rats for 24 hours with free access to water.

    • Anesthetize the rat with urethane (1.25 g/kg, intraperitoneally).

    • Perform a tracheostomy to ensure a clear airway.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the stomach.

    • Create a small incision in the forestomach to allow for intragastric administration and insertion of the LDF probe.

    • Gently expose the glandular portion of the gastric mucosa.

  • LDF Measurement:

    • Position the LDF probe so that it lightly touches the surface of the glandular mucosa. Avoid applying significant pressure, as this can compress microvessels and artificially reduce the blood flow signal.

    • Allow the system to stabilize and record a steady baseline blood flow for at least 20 minutes. The LDF output is typically recorded in arbitrary perfusion units (PU).

  • Grouping and Administration:

    • Control Group: Administer vehicle (e.g., 1 mL of saline) intragastrically.

    • This compound Group: Administer this compound (e.g., at a dose of 10 µg/kg) intragastrically.

    • Wait for a 30-minute pre-treatment period.

  • Induction of Mucosal Injury:

    • After the pre-treatment period, administer 1 mL of 100% ethanol intragastrically to induce mucosal damage and a sharp decrease in blood flow.

  • Data Collection and Analysis:

    • Continuously record the LDF signal for 60 minutes following ethanol administration.

    • Express the GMBF data as a percentage of the initial baseline reading.

    • At the end of the experiment, euthanize the animal and collect the stomach for macroscopic lesion scoring to correlate with blood flow data.

Data Presentation

Quantitative data should be summarized to allow for clear interpretation and comparison between experimental groups.

Table 1: Effect of this compound on Gastric Mucosal Blood Flow (GMBF) Following Ethanol Challenge

Time Point Vehicle + Ethanol Group (% of Baseline GMBF) This compound (10 µg/kg) + Ethanol Group (% of Baseline GMBF)
Baseline100 ± 5.2105 ± 6.1
Post-Drug (Pre-Ethanol)98 ± 4.9135 ± 8.3**
5 min post-ethanol35 ± 7.175 ± 9.4
15 min post-ethanol31 ± 6.868 ± 8.1
30 min post-ethanol38 ± 5.572 ± 7.7
60 min post-ethanol45 ± 6.280 ± 8.5
Values are presented as Mean ± SEM. Data is illustrative.
Slight increase due to this compound's transient vasodilator effect.
**Statistically significant increase from baseline.
***Statistically significant difference compared to the Vehicle + Ethanol group.

Table 2: Correlation of GMBF with Macroscopic Gastric Lesion Score

Treatment Group GMBF at 60 min (% of Baseline) Gastric Lesion Index (mm²)
Vehicle + Ethanol45 ± 6.2150 ± 25.4
This compound + Ethanol80 ± 8.525 ± 8.9
Values are presented as Mean ± SEM. Data is illustrative.
Statistically significant difference compared to the Vehicle + Ethanol group.

These tables demonstrate that this compound not only increases baseline blood flow but also significantly attenuates the severe reduction in GMBF caused by ethanol, an effect that correlates strongly with a reduction in visible mucosal damage.

References

Assessing the Ulcer-Healing Properties of Nocloprost: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocloprost, a stable synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant gastroprotective and ulcer-healing capabilities.[1] Its mechanism of action is primarily localized to the gastric mucosa, where it enhances protective factors and accelerates the healing of existing ulcerations.[1] Unlike some other prostaglandin analogs, this compound exhibits potent cytoprotective effects at doses that do not significantly inhibit gastric acid secretion, highlighting its direct mucosal protective actions.[1][2] This document provides detailed application notes and experimental protocols for assessing the ulcer-healing properties of this compound in both in vivo and in vitro models.

Data Presentation

In Vivo Efficacy of this compound in Preventing Gastric Lesions

The following table summarizes the half-maximal effective dose (ID50) of this compound in preventing gastric lesions induced by various ulcerogenic agents in rats. The data underscores the potent and broad-spectrum gastroprotective effects of this compound.

Ulcerogenic AgentRoute of AdministrationID50 (µg/kg)Reference
100% EthanolIntragastric (i.g.)0.25[3]
Acidified Aspirin (ASA)Intragastric (i.g.)0.58
Acidified TaurocholateIntragastric (i.g.)0.06
Water Immersion/Restraint StressIntragastric (i.g.)0.12
Effects of this compound on Gastric Secretion and Mucosal Blood Flow

This compound's mechanism of action involves the modulation of key physiological parameters in the gastric environment. The table below outlines its effects on gastric acid secretion and mucosal blood flow.

ParameterThis compound DoseEffectReference
Gastric Acid Secretion0.01-100 µg/kg (i.g.)No significant effect
Gastric Acid Secretion200 µgModerate inhibition
Mucosal Blood FlowNot specifiedTransient increase; prevents ethanol-induced decrease
Clinical Efficacy of this compound in Ulcer Healing

Clinical studies have demonstrated the efficacy of this compound in healing gastric ulcers in humans.

Treatment GroupUlcer Healing Rate (4 weeks)Reference
This compound63%
Ranitidine39%

Experimental Protocols

In Vivo Assessment of Ulcer-Healing Properties

1. Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective effects of a compound against acute gastric mucosal injury.

  • Animals: Male Wistar rats (180-220 g).

  • Materials:

    • This compound

    • Absolute ethanol

    • Vehicle (e.g., 1% Tween 80 in saline)

    • Oral gavage needles

  • Procedure:

    • Fast the rats for 24 hours prior to the experiment, with free access to water.

    • Divide the animals into groups: vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., Omeprazole 20 mg/kg).

    • Administer this compound or vehicle orally to the respective groups.

    • After 30-60 minutes, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.

    • One hour after ethanol administration, euthanize the rats via cervical dislocation.

    • Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

    • Examine the gastric mucosa for lesions. The ulcer index can be calculated based on the number and severity of the lesions. The percentage of ulcer inhibition can be calculated using the formula: ((Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control) x 100.

2. Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats

This model is suitable for studying the healing of chronic ulcers, which more closely resembles the clinical scenario.

  • Animals: Male Wistar rats (200-250 g).

  • Materials:

    • This compound

    • Glacial acetic acid

    • Surgical instruments

    • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Procedure:

    • Anesthetize the rats.

    • Perform a laparotomy to expose the stomach.

    • Apply a cylindrical mold (e.g., a plastic tube) to the serosal surface of the stomach.

    • Inject a small volume (e.g., 50 µL) of 100% acetic acid into the mold and leave it for 60 seconds to induce a chronic ulcer.

    • Suture the abdominal wall.

    • Administer this compound or vehicle orally daily for a specified period (e.g., 7-14 days), starting from the day after the surgery.

    • At the end of the treatment period, euthanize the rats.

    • Excise the stomachs and measure the ulcer area (in mm²).

    • The percentage of ulcer healing can be calculated by comparing the ulcer area in the treated groups to the control group.

In Vitro Assessment of Ulcer-Healing Properties

1. In Vitro Wound Healing (Scratch) Assay

This assay assesses the ability of a compound to promote cell migration and proliferation, which are crucial for ulcer healing.

  • Cell Line: Gastric epithelial cells (e.g., GES-1).

  • Materials:

    • This compound

    • Cell culture medium and supplements

    • Sterile pipette tips (p200)

    • Microscope with a camera

  • Procedure:

    • Seed the gastric epithelial cells in a 6-well plate and grow them to form a confluent monolayer.

    • Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.

    • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Add a fresh medium containing different concentrations of this compound or vehicle.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

    • The rate of wound closure is an indicator of the cell migration and proliferation-promoting effects of this compound.

Mandatory Visualization

Experimental Workflow for In Vivo Ulcer Healing Assessment

G cluster_0 Animal Preparation cluster_1 Ulcer Induction cluster_2 Treatment cluster_3 Assessment Animal_Selection Select Male Wistar Rats Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Fasting Fast for 24 hours Acclimatization->Fasting Ethanol_Model Ethanol-Induced (Acute) Fasting->Ethanol_Model Acetic_Acid_Model Acetic Acid-Induced (Chronic) Fasting->Acetic_Acid_Model Vehicle Vehicle Control Ethanol_Model->Vehicle Acetic_Acid_Model->Vehicle Euthanasia Euthanasia Vehicle->Euthanasia Nocloprost_Doses This compound (Multiple Doses) Nocloprost_Doses->Euthanasia Positive_Control Positive Control (e.g., Omeprazole) Positive_Control->Euthanasia Stomach_Excision Stomach Excision Euthanasia->Stomach_Excision Ulcer_Index Calculate Ulcer Index Stomach_Excision->Ulcer_Index Healing_Percentage Calculate % Healing Ulcer_Index->Healing_Percentage

Caption: Workflow for in vivo assessment of this compound's ulcer-healing properties.

Signaling Pathway of this compound in Gastric Mucosal Protection

G This compound This compound (PGE2 Analog) EP_Receptor Prostaglandin E2 Receptor (EP2/EP4) This compound->EP_Receptor binds to EGF_Release Increased Epidermal Growth Factor (EGF) Release This compound->EGF_Release stimulates AC Adenylate Cyclase EP_Receptor->AC activates cAMP cAMP AC->cAMP catalyzes PKA Protein Kinase A (PKA) cAMP->PKA activates Blood_Flow Increased Mucosal Blood Flow PKA->Blood_Flow Bicarbonate Increased Bicarbonate Secretion PKA->Bicarbonate EGFR EGF Receptor (EGFR) EGF_Release->EGFR activates Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK) EGFR->Signaling_Cascade Cell_Proliferation Increased Cell Proliferation & Migration Signaling_Cascade->Cell_Proliferation Mucosal_Protection Mucosal Protection & Ulcer Healing Blood_Flow->Mucosal_Protection Bicarbonate->Mucosal_Protection Cell_Proliferation->Mucosal_Protection

Caption: Proposed signaling pathway for this compound-mediated gastric protection.

This compound, as a PGE2 analog, binds to EP receptors (likely EP2 and EP4) on gastric epithelial cells, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). This cascade, through Protein Kinase A (PKA), contributes to increased mucosal blood flow and bicarbonate secretion. Furthermore, evidence suggests that this compound stimulates the release of Epidermal Growth Factor (EGF). EGF then binds to its receptor (EGFR), activating downstream signaling pathways like MAPK/ERK, which promote cell proliferation and migration, essential processes for ulcer healing.

References

Application Notes and Protocols: Nocloprost in Combination with Other Gastroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, is a potent gastroprotective agent with a primary local action on the gastric mucosa.[1] Unlike some other prostaglandins, it exhibits high cytoprotective and ulcer-healing efficacy with minimal effects on gastric acid secretion at therapeutic doses.[1][2] These characteristics make it an interesting candidate for combination therapies aimed at providing comprehensive gastroprotection, particularly in scenarios involving multiple ulcerogenic stimuli or in patient populations refractory to single-agent therapy.

This document provides detailed application notes on the use of this compound, summarizes its efficacy, and presents protocols for evaluating its combination with other gastroprotective agents such as proton pump inhibitors (PPIs), H2 receptor antagonists, and sucralfate.

Mechanism of Action of this compound

This compound exerts its gastroprotective effects through several mechanisms:

  • Enhancement of Mucosal Defense: It stimulates the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid and pepsin.

  • Improvement of Mucosal Blood Flow: this compound can cause a transient increase in mucosal blood flow and prevent the decrease in blood flow induced by damaging agents like ethanol.[1]

  • Cytoprotection: It directly protects gastric epithelial cells from injury.

  • Stimulation of Growth Factors: Studies in humans suggest that this compound may increase the release of epidermal growth factor (EGF), which is involved in mucosal repair and healing.[3]

  • Independence from Nitric Oxide (NO) Pathway: Unlike agents such as sucralfate, the gastroprotective effect of this compound is not dependent on the nitric oxide synthase pathway.

Data Presentation: Efficacy of this compound

The following table summarizes the inhibitory dose (ID50) of intragastrically administered this compound in preventing gastric lesions induced by various damaging agents in rats.

Damaging AgentThis compound ID50 (µg/kg)Reference
100% Ethanol0.25
Acidified Aspirin (ASA)0.58
Acidified Taurocholate0.06
Water Immersion/Restraint Stress0.12

In a human study, a 100 µg dose of this compound significantly reduced gastric microbleeding and almost completely prevented gastric mucosal injury induced by 2.5 g of aspirin.

Potential Combination Therapies with this compound

While direct preclinical or clinical studies on this compound combination therapies are not extensively available, combining it with other classes of gastroprotective agents is a rational approach to achieve synergistic effects by targeting different pathophysiological pathways of gastric mucosal injury.

This compound and Proton Pump Inhibitors (PPIs)
  • Rationale: PPIs (e.g., omeprazole, pantoprazole) are potent inhibitors of gastric acid secretion, acting by irreversibly blocking the H+/K+ ATPase (the proton pump) in parietal cells. Combining the potent acid suppression of a PPI with the mucosal-strengthening and healing properties of this compound could offer superior protection, especially in conditions like NSAID-induced gastropathy or Zollinger-Ellison syndrome.

  • Potential Benefits:

    • Dual mechanism: Acid suppression and mucosal defense.

    • Enhanced healing of existing ulcers.

    • Prevention of ulcers in high-risk patients.

This compound and H2 Receptor Antagonists
  • Rationale: H2 receptor antagonists (e.g., ranitidine, famotidine) reduce gastric acid secretion by blocking the action of histamine on parietal cells. While less potent than PPIs, they are effective in reducing nocturnal acid secretion. A combination with this compound could provide both acid reduction and cytoprotection.

  • Potential Benefits:

    • Complementary mechanisms of action.

    • May be suitable for patients who do not tolerate PPIs.

This compound and Sucralfate
  • Rationale: Sucralfate is a complex of aluminum hydroxide and sulfated sucrose that forms a protective barrier over ulcers and erosions. It also stimulates the local production of prostaglandins and growth factors. Combining this compound with sucralfate could enhance the physical barrier effect and provide a direct, potent prostaglandin-mediated cytoprotective signal.

  • Potential Benefits:

    • Strengthened physical and physiological mucosal barrier.

    • Activation of different protective pathways (sucralfate is partially dependent on NO and PG, while this compound is not dependent on NO).

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of this compound in combination with other gastroprotective agents.

Protocol 1: Evaluation of Gastroprotective Effects in an Ethanol-Induced Gastric Lesion Model in Rats

This model is useful for assessing the cytoprotective properties of a drug.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Other gastroprotective agents (e.g., omeprazole, famotidine, sucralfate)

  • Vehicle (e.g., 1% carboxymethyl cellulose)

  • Absolute ethanol

  • Anesthetic (e.g., ether, isoflurane)

Procedure:

  • Fast the rats for 24 hours before the experiment, with free access to water.

  • Divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Ethanol control (receives vehicle)

    • Group 3: this compound alone

    • Group 4: Other agent alone

    • Group 5: this compound + Other agent

  • Administer the test compounds or vehicle orally (p.o.).

  • After 60 minutes, administer 1 mL of absolute ethanol orally to all groups except the vehicle control.

  • One hour after ethanol administration, euthanize the animals via cervical dislocation or CO2 asphyxiation.

  • Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

  • Pin the stomachs flat on a board and score the gastric lesions macroscopically. The ulcer index can be calculated based on the number and severity of lesions.

  • A sample of the gastric tissue can be taken for histological examination to assess the extent of mucosal damage, edema, and leukocyte infiltration.

Data Analysis:

  • Calculate the percentage of inhibition of ulcer formation for each treatment group compared to the ethanol control group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Protocol 2: Pylorus Ligation-Induced Ulcer Model for Assessing Antisecretory and Mucus-Enhancing Effects

This model is useful for evaluating both the antisecretory and cytoprotective effects of drugs.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compounds and vehicle

  • Anesthetic (e.g., ether, ketamine/xylazine)

  • Surgical instruments

Procedure:

  • Fast the rats for 48 hours, with free access to water.

  • Administer the test compounds or vehicle orally.

  • One hour after drug administration, anesthetize the animals.

  • Make a small abdominal incision and ligate the pyloric end of the stomach.

  • Suture the abdominal wall.

  • Four hours after ligation, euthanize the animals.

  • Collect the gastric content, measure its volume, and determine the pH and total acidity by titration with 0.01 N NaOH.

  • Excise the stomach and assess the ulcer index as described in Protocol 1.

  • Measure the gastric wall mucus content:

    • Scrape the glandular portion of the stomach.

    • Incubate the tissue in Alcian blue solution.

    • Extract the dye and measure its absorbance to quantify the amount of mucus.

Data Analysis:

  • Compare the gastric volume, pH, total acidity, ulcer index, and mucus content between the different treatment groups.

  • Use appropriate statistical tests to determine significance.

Visualizations

Signaling Pathway of this compound's Gastroprotective Action

G This compound This compound (PGE2 Analog) EP_Receptor Prostaglandin EP Receptors on Gastric Epithelial Cells This compound->EP_Receptor EGF ↑ Epidermal Growth Factor (EGF) Release This compound->EGF AC Adenylate Cyclase EP_Receptor->AC Blood_Flow ↑ Mucosal Blood Flow EP_Receptor->Blood_Flow cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion PKA->Mucus_Bicarb Protection Gastroprotection & Ulcer Healing Mucus_Bicarb->Protection Blood_Flow->Protection EGF->Protection

Caption: Signaling pathway of this compound's gastroprotective effects.

Experimental Workflow for Evaluating Combination Therapy

G start Start animal_prep Animal Preparation (Fasting) start->animal_prep grouping Grouping of Animals animal_prep->grouping drug_admin Drug Administration (this compound, Other Agent, Combination) grouping->drug_admin ulcer_induction Ulcer Induction (e.g., Ethanol, Pylorus Ligation) drug_admin->ulcer_induction euthanasia Euthanasia & Sample Collection ulcer_induction->euthanasia macro_eval Macroscopic Evaluation (Ulcer Index) euthanasia->macro_eval histo_eval Histological Examination euthanasia->histo_eval biochem_eval Biochemical Analysis (Acidity, Mucus) euthanasia->biochem_eval analysis Data Analysis & Conclusion macro_eval->analysis histo_eval->analysis biochem_eval->analysis

Caption: Experimental workflow for preclinical combination studies.

Logical Relationship of Combined Gastroprotective Agents

G cluster_0 Mechanisms of Action This compound This compound (Mucosal Defense, Healing) Combination Synergistic Gastroprotection This compound->Combination PPI_H2 PPIs / H2 Antagonists (Acid Suppression) PPI_H2->Combination Sucralfate Sucralfate (Protective Barrier) Sucralfate->Combination

Caption: Combining agents with distinct gastroprotective mechanisms.

References

Troubleshooting & Optimization

Optimizing Nocloprost dosage to avoid side effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers, scientists, and drug development professionals. It is not a substitute for professional medical or scientific advice. All experimental work should be conducted in accordance with established laboratory safety protocols and regulatory guidelines.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Nocloprost dosage while minimizing potential side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Prostaglandin E2 (PGE2).[1] Its primary mechanism of action is presumed to be the activation of E prostanoid (EP) receptors, which are G-protein coupled receptors that mediate the effects of PGE2.[2][3] There are four main subtypes of EP receptors (EP1, EP2, EP3, and EP4), each linked to distinct downstream signaling pathways that can vary by cell and tissue type.[3][4]

Q2: What are the potential side effects associated with this compound and other PGE2 analogs?

While specific dose-dependent side effect data for this compound is limited, a human study reported that a 200 microgram dose was associated with moderate gastric acid inhibition and suppression of plasma gastrin release, without other specified side effects. Based on the known effects of PGE2 and its analogs, researchers should be aware of the potential for the following side effects, particularly at higher concentrations.

Q3: How can I begin to determine the optimal dose of this compound for my in vitro experiments?

To determine the optimal in vitro dose, a dose-response study is recommended. This involves treating your target cells with a range of this compound concentrations to identify the lowest concentration that produces the desired biological effect with the highest cell viability. It is crucial to include both positive and negative controls in your experimental design.

Q4: What are the key considerations when transitioning from in vitro to in vivo studies with this compound?

When moving to in vivo models, it is important to perform a dose-escalation study to identify the maximum tolerated dose (MTD). This study will help establish a safe dose range for your efficacy studies. Key considerations include the choice of animal model, the route of administration, and the formulation of this compound. Pharmacokinetic and toxicokinetic studies are also recommended to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in in vitro experiments.

Possible Cause: The concentration of this compound may be too high, or the cells may be particularly sensitive to the compound.

Troubleshooting Steps:

  • Perform a dose-response curve: Test a wider range of this compound concentrations, including much lower doses, to identify the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).

  • Assess cell viability: Use multiple cell viability assays (e.g., MTT, neutral red, or live/dead staining) to confirm the cytotoxic effects.

  • Reduce exposure time: It is possible that prolonged exposure to this compound is causing cytotoxicity. Experiment with shorter incubation times.

  • Check for solvent toxicity: Ensure that the solvent used to dissolve this compound is not contributing to the cytotoxicity by testing a vehicle-only control.

Issue 2: Inconsistent or unexpected results in signaling pathway analysis.

Possible Cause: The cellular context, including the expression levels of different EP receptor subtypes, can significantly influence the signaling outcome.

Troubleshooting Steps:

  • Characterize EP receptor expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of EP1, EP2, EP3, and EP4 receptors in your cell model. This will help in interpreting the signaling data.

  • Use selective antagonists: Employ selective antagonists for each EP receptor subtype to dissect which receptor is mediating the observed effects of this compound.

  • Analyze downstream markers: Measure the levels of key downstream signaling molecules such as cAMP, intracellular calcium, and phosphorylated ERK to confirm pathway activation.

Data Presentation

Table 1: Potential Side Effects of Prostaglandin E2 Analogs

Side Effect CategoryPotential Side Effects
Gastrointestinal Nausea, vomiting, diarrhea, abdominal cramps
Cardiovascular Changes in blood pressure, flushing
Neurological Headache, dizziness
Other Fever, chills, uterine hyperstimulation

Note: This table is based on known side effects of PGE2 and its analogs and may not be fully representative of the side effect profile of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the dose-dependent cytotoxicity of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a suitable solvent and then dilute further in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the CC50 value.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the maximum tolerated dose of this compound in a rodent model.

Methodology:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the study.

  • Dose Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, subcutaneous injection).

  • Dose Escalation: Divide the animals into groups and administer escalating doses of this compound. Start with a low dose and gradually increase the dose in subsequent groups. Include a vehicle-only control group.

  • Clinical Observation: Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

  • Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.

Mandatory Visualization

PGE2_Signaling_Pathway This compound This compound (PGE2 Analog) EP1 EP1 Receptor This compound->EP1 EP2 EP2 Receptor This compound->EP2 EP3 EP3 Receptor This compound->EP3 EP4 EP4 Receptor This compound->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inc Adenylate Cyclase (AC) Gs->AC_inc AC_dec Adenylate Cyclase (AC) Gi->AC_dec inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response1 PKA Protein Kinase A (PKA) cAMP_inc->PKA Cellular_Response3 Cellular Response (Inhibition of Neurotransmission) cAMP_dec->Cellular_Response3 Cellular_Response2 Cellular Response (e.g., Relaxation, Inflammation) PKA->Cellular_Response2

Caption: this compound (PGE2 Analog) Signaling Pathways via EP Receptors.

Experimental_Workflow Start Start: Define Research Question In_Vitro In Vitro Studies Start->In_Vitro Dose_Response Dose-Response & Cytotoxicity (e.g., MTT Assay) In_Vitro->Dose_Response Mechanism Mechanism of Action (Signaling Pathway Analysis) Dose_Response->Mechanism In_Vivo In Vivo Studies Mechanism->In_Vivo MTD Maximum Tolerated Dose (MTD) Study In_Vivo->MTD Efficacy Efficacy Studies in Disease Model MTD->Efficacy Toxicity Toxicology & Side Effect Profile Assessment Efficacy->Toxicity Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis End Conclusion & Further Development Data_Analysis->End

Caption: General Workflow for this compound Dosage Optimization.

References

Nocloprost Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and storage of Nocloprost for research purposes. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and successful application of this compound in your studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic and stable analog of Prostaglandin E2 (PGE2).[1][2] Its primary mechanism of action involves binding to and activating prostaglandin E2 receptors (EP receptors), which are G-protein coupled receptors.[3][4][5] This activation triggers downstream signaling cascades, such as the cAMP/PKA pathway, leading to various cellular responses. This compound has been studied for its gastroprotective effects.

2. How should this compound be stored for long-term and short-term use?

Proper storage is crucial to maintain the stability and efficacy of this compound.

Storage FormatConditionRecommended TemperatureDuration
Long-Term Lyophilized Powder-20°C or -80°CUp to several years
Short-Term Lyophilized Powder2-8°CWeeks to months
Short-Term Reconstituted Solution2-8°CUp to 24 hours
Working Aliquots Reconstituted Solution≤ -20°CUp to 1 month

Data extrapolated from general guidelines for prostaglandin analogs and lyophilized proteins.

3. How do I properly reconstitute lyophilized this compound?

Reconstituting this compound correctly is critical for accurate experimental results.

Protocol for Reconstituting this compound:

  • Equilibrate: Allow the vial of lyophilized this compound and the desired solvent to reach room temperature before opening.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the appropriate volume of a suitable solvent, such as sterile, high-purity dimethyl sulfoxide (DMSO) or ethanol, to achieve the desired stock concentration.

  • Dissolution: Gently vortex or swirl the vial to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent potential degradation.

  • Aliquoting: For long-term storage of the stock solution, it is recommended to create single-use aliquots to minimize freeze-thaw cycles.

4. What solvents are recommended for reconstituting this compound?

For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or absolute ethanol are recommended. For subsequent dilutions into aqueous buffers or cell culture media, it is important to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1%).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Biological Effect Degraded this compound: Improper storage or handling of the compound.- Ensure this compound has been stored at the recommended temperature and protected from light. - Prepare fresh stock solutions and working dilutions. - Avoid repeated freeze-thaw cycles by using single-use aliquots.
Incorrect Concentration: Errors in calculation or dilution.- Double-check all calculations for preparing stock and working solutions. - Calibrate pipettes regularly to ensure accurate liquid handling.
Cellular Health: Cells are not healthy or responsive.- Perform a cell viability assay to ensure cells are healthy. - Use cells at a consistent and appropriate passage number. - Confirm that the cells express the target EP receptors.
Precipitation of this compound in Aqueous Solution Low Solubility: this compound, like other prostaglandins, has limited solubility in aqueous solutions.- Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to be cytotoxic. - Consider using a carrier protein, such as bovine serum albumin (BSA), in the buffer to improve solubility. - Prepare fresh dilutions immediately before use.
High Variability Between Replicates Inconsistent Dosing: Inaccurate pipetting of small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of the final this compound dilution to add to replicate wells.
Edge Effects in Plates: Evaporation from wells on the outer edges of a multi-well plate.- Avoid using the outer wells of the plate for critical experiments. - Fill the outer wells with sterile water or media to maintain humidity.

Experimental Protocols

Stability Testing of this compound Solution (Example Protocol)

This protocol outlines a method to assess the stability of a this compound solution under specific conditions.

  • Preparation: Reconstitute this compound in a suitable solvent (e.g., DMSO) to a known concentration. Further dilute to the desired final concentration in the test buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Aliquot the this compound solution into separate vials for each time point and condition to be tested (e.g., 4°C, 25°C, protected from light, exposed to light).

  • Time Points: Collect samples at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Determine the degradation rate constant and shelf-life under each condition.

Cell-Based Assay for this compound Activity (Example Protocol)

This protocol provides a general workflow for assessing the biological activity of this compound in a cell-based assay.

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow overnight.

  • Starvation (Optional): Depending on the cell type and assay, cells may be serum-starved for a period to reduce basal signaling.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate assay medium. Remove the old medium from the cells and add the this compound dilutions. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the cells with this compound for the desired time period to allow for a cellular response.

  • Assay Readout: Measure the desired downstream effect. This could involve quantifying the production of a secondary messenger like cAMP using an ELISA kit, or measuring the expression of a target gene using qPCR.

  • Data Analysis: Plot the response as a function of this compound concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

This compound (PGE2 Analog) Signaling Pathway

Nocloprost_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound EP_Receptor EP Receptor (GPCR) This compound->EP_Receptor G_Protein G-Protein EP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Modulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Nocloprost_Stability_Workflow start Start reconstitute Reconstitute this compound (e.g., in DMSO) start->reconstitute prepare_solutions Prepare Test Solutions (in desired buffer) reconstitute->prepare_solutions aliquot Aliquot for Time Points and Conditions prepare_solutions->aliquot incubate Incubate under Test Conditions aliquot->incubate sample Collect Samples at Defined Intervals incubate->sample analyze Analyze by HPLC sample->analyze calculate Calculate % Remaining and Degradation Rate analyze->calculate end End calculate->end

References

Technical Support Center: Overcoming Low Systemic Bioavailability of Nocloprost

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low systemic bioavailability of Nocloprost in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its systemic bioavailability low?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2) with potent gastroprotective and ulcer-healing properties. Its low systemic bioavailability following oral administration is primarily due to extensive first-pass metabolism in the liver. After absorption from the small intestine, this compound is rapidly metabolized by hepatic enzymes, significantly reducing the amount of unchanged drug that reaches systemic circulation.

Q2: What is the primary mechanism of action for this compound?

A2: this compound exerts its effects by acting as an agonist for the prostaglandin EP1 and EP3 receptors.[1] The activation of these G-protein coupled receptors initiates downstream signaling cascades that are responsible for its pharmacological effects, such as cytoprotection in the gastric mucosa.

Q3: What are the main strategies to improve the systemic bioavailability of this compound?

A3: The two primary strategies to overcome the low oral bioavailability of this compound are:

  • Formulation-based approaches: Utilizing advanced drug delivery systems, such as lipid-based nanoparticles (e.g., Solid Lipid Nanoparticles and Nanostructured Lipid Carriers), to enhance absorption and potentially bypass hepatic first-pass metabolism through lymphatic uptake.[2][3][4][5]

  • Chemical modification approaches: Developing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active this compound molecule in the systemic circulation.

Q4: How do lipid-based nanoparticles enhance the oral bioavailability of lipophilic drugs like this compound?

A4: Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can improve the oral bioavailability of lipophilic drugs through several mechanisms:

  • Enhanced Solubilization: They can increase the dissolution of poorly soluble drugs in the gastrointestinal fluids.

  • Protection from Degradation: The lipid matrix can protect the encapsulated drug from chemical and enzymatic degradation in the gastrointestinal tract.

  • Lymphatic Uptake: Lipophilic drugs formulated in lipid nanoparticles can be absorbed via the intestinal lymphatic system, which bypasses the portal circulation and thus avoids first-pass metabolism in the liver.

Q5: What are the critical parameters to consider when developing a this compound-loaded nanoparticle formulation?

A5: Key parameters to optimize include particle size, zeta potential, encapsulation efficiency, and drug loading. Smaller particle sizes can improve absorption, while a suitable zeta potential can enhance stability. High encapsulation efficiency and drug loading are crucial for delivering a therapeutic dose.

Troubleshooting Guides

Problem 1: Low and variable oral bioavailability in preclinical animal studies.
Possible Cause Troubleshooting Step
Extensive First-Pass Metabolism Formulate this compound in a lipid-based nanoparticle system (SLNs or NLCs) to promote lymphatic absorption. (See Protocol 1 for a general method).
Poor Aqueous Solubility Micronize the drug substance to increase surface area for dissolution. For formulation development, ensure the drug is fully dissolved in the lipid matrix during nanoparticle preparation.
P-glycoprotein (P-gp) Efflux While not definitively reported for this compound, P-gp efflux can be a factor for some drugs. Conduct an in vitro Caco-2 permeability assay to assess if this compound is a P-gp substrate. If so, consider co-administration with a P-gp inhibitor in preclinical models to confirm this mechanism.
Problem 2: Low recovery of this compound from plasma samples during bioanalysis.
Possible Cause Troubleshooting Step
Protein Binding Disrupt protein binding by adjusting the pH of the plasma sample or by using a protein precipitation step with an appropriate organic solvent (e.g., acetonitrile) prior to extraction.
Suboptimal Extraction Method Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, test different organic solvents and pH conditions. For SPE, select a sorbent that has a high affinity for this compound and optimize the wash and elution solvents.
Analyte Instability Ensure samples are processed and stored under conditions that prevent degradation (e.g., on ice, protected from light).
Problem 3: Difficulty in achieving desired nanoparticle characteristics (e.g., small particle size, high encapsulation efficiency).
Possible Cause Troubleshooting Step
Inappropriate Formulation Components Screen different solid lipids, liquid lipids (for NLCs), and surfactants. The choice of these components significantly impacts nanoparticle properties.
Suboptimal Process Parameters Optimize the homogenization speed and time, sonication parameters, and temperature control during nanoparticle preparation.
Drug Expulsion during Storage For SLNs, drug expulsion can occur due to lipid crystallization. NLCs, which have a less ordered lipid matrix, can offer better drug loading and stability.

Data Presentation

Table 1: Representative Pharmacokinetic Data of a Lipophilic Drug (Compound X) in Rats Following Oral Administration of a Standard Suspension vs. a Solid Lipid Nanoparticle (SLN) Formulation.
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Compound X Suspension10150 ± 352.0750 ± 150100 (Reference)
Compound X-SLN10600 ± 1204.04500 ± 900600

Note: This table presents illustrative data for a model lipophilic drug to demonstrate the potential improvement in oral bioavailability with an SLN formulation. Specific values for this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by a Hot Homogenization and Ultrasonication Method

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

Methodology:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse the accurately weighed this compound in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations in Rats

Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Methodology:

  • Fast the rats overnight (with free access to water) before oral administration.

  • Administer the this compound formulation (e.g., SLN dispersion or control suspension) via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 3 for a general approach).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 3: General Procedure for Quantification of this compound in Rat Plasma by LC-MS/MS

Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add an internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative):

  • LC Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard would need to be determined.

Visualizations

This compound Signaling Pathways

Nocloprost_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 Gq Gq EP1->Gq Gi Gi EP3->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts cAMP ↓ cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ATP->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Response1 Cellular Response (e.g., Cytoprotection) PKC->Response1 PKA Protein Kinase A (PKA) cAMP->PKA Response2 Cellular Response (e.g., Inhibition of Gastric Acid Secretion) PKA->Response2

Caption: this compound signaling through EP1 and EP3 receptors.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A This compound API B Formulation Strategy Selection (e.g., SLNs, NLCs) A->B F In Vitro Metabolism Study (Liver Microsomes) A->F C Preparation of this compound-loaded Nanoparticles B->C D Physicochemical Characterization (Size, Zeta, EE%) C->D E In Vitro Drug Release Study D->E G Oral Administration to Rats (Nanoparticle vs. Control) D->G E->G F->B H Blood Sampling at Timed Intervals G->H I Plasma Sample Preparation (Extraction) H->I J LC-MS/MS Quantification of this compound I->J K Pharmacokinetic Analysis (AUC, Cmax, Tmax) J->K L Bioavailability Assessment K->L

Caption: Workflow for enhancing and evaluating this compound bioavailability.

References

Nocloprost Efficacy in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nocloprost in animal models. The information is designed to address specific issues that may be encountered during experimentation, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2).[1] Its primary mechanism of action is local gastroprotection and ulcer healing. It is considered a locally active PGE2 analog with high cytoprotective efficacy.[1]

Q2: How is this compound typically administered in animal models of gastric ulcer?

A2: The most effective route of administration for this compound in rat models of gastric ulcers is intragastrically (i.g.).[1] Subcutaneous (s.c.) administration has also shown some protective activity against ethanol-induced damage, but it is ineffective when applied intraduodenally.[1]

Q3: What is the recommended dosage range for this compound in rats?

A3: this compound has been shown to be effective in a dose-dependent manner, with doses ranging from 0.01 to 10 micrograms/kg preventing the formation of gastric lesions induced by various stimuli in rats.[1] Higher doses of 0.01-100 micrograms/kg have been used to study its effects on gastric and intestinal secretions.

Q4: How long does the protective effect of this compound last in rats?

A4: The protective effect of a single intragastric dose of this compound has been observed to last for about 8 hours.

Q5: Does this compound affect gastric acid secretion?

A5: At gastroprotective doses (0.01-100 micrograms/kg i.g.), this compound does not significantly affect gastric acid secretion. However, at higher doses, it may have a moderate inhibitory effect on gastric acid. The presence of acid in the stomach appears to enhance the gastroprotective effect of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no gastroprotective effect observed. Improper Route of Administration: this compound was administered intraduodenally or another ineffective route.Administer this compound intragastrically (i.g.) for optimal local effect in the stomach.
Inadequate Gastric Acid: Experiments were conducted in animals with inhibited gastric acid secretion.The gastroprotective effect of this compound is enhanced by the presence of gastric acid. Avoid co-administration with potent acid suppressants unless it is a specific aim of the study.
Drug Preparation/Stability Issues: The this compound solution may have degraded.Prepare this compound solutions fresh before each experiment. If a stock solution is prepared in an organic solvent like ethanol or DMSO, store it at -20°C and make further dilutions in an appropriate aqueous buffer just before use. Avoid basic solutions (pH > 7.4) as they can degrade PGE2 analogs. Aqueous solutions of PGE2 analogs are generally not recommended for storage for more than a day.
High variability in results between animals. Animal Fasting: Differences in fasting times can affect gastric physiology and drug efficacy.Standardize the fasting period for all animals before the experiment. Overnight fasting is a common practice in gastric ulcer studies.
Anesthetic Interference: The anesthetic used may have its own effects on the gastric mucosa or interact with this compound.Be aware that some anesthetics can influence gastric ulcer models. If possible, use a consistent anesthetic regimen across all experimental groups. Halothane has been reported to interact with prostaglandin E-type compounds.
Inconsistent Lesion Induction: The method of inducing gastric ulcers may not be uniform across all animals.Ensure the method of ulcer induction (e.g., ethanol, NSAID administration) is performed consistently and accurately for each animal.
Unexpected side effects observed. Off-target Effects: While primarily acting locally, high systemic absorption could lead to unforeseen effects.This compound has low systemic bioavailability after oral administration as it is metabolized by the liver. However, if unexpected systemic effects are observed, consider reducing the dose or ensuring proper intragastric administration to minimize systemic absorption.

Quantitative Data Summary

Table 1: ID50 Values of Intragastric this compound in Different Rat Models of Gastric Lesions

Gastric Lesion ModelThis compound ID50 (micrograms/kg)
100% Ethanol-induced0.25
Acidified Aspirin (ASA)-induced0.58
Acidified Taurocholate-induced0.06
Water Immersion/Restraint Stress-induced0.12

Experimental Protocols

Ethanol-Induced Gastric Lesion Model in Rats

  • Animal Preparation: Male Wistar rats are fasted for 24 hours before the experiment but allowed free access to water.

  • This compound Administration: this compound is dissolved in a suitable vehicle and administered intragastrically (i.g.) at the desired doses (e.g., 0.01-10 micrograms/kg). A control group receives the vehicle only.

  • Lesion Induction: Thirty minutes after this compound or vehicle administration, 1 ml of 100% ethanol is administered intragastrically to induce gastric lesions.

  • Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The area of hemorrhagic lesions in the gastric mucosa is measured.

Visualizations

Nocloprost_Mechanism This compound This compound (PGE2 Analog) Gastric_Mucosa Gastric Mucosal Cells This compound->Gastric_Mucosa Acts locally on EP_Receptors Prostaglandin EP Receptors Gastric_Mucosa->EP_Receptors Binds to Signaling_Cascade Intracellular Signaling (e.g., cAMP production) EP_Receptors->Signaling_Cascade Activates Protective_Mechanisms Cytoprotective Mechanisms Signaling_Cascade->Protective_Mechanisms Mucus_Bicarb Increased Mucus and Bicarbonate Secretion Protective_Mechanisms->Mucus_Bicarb Blood_Flow Increased Mucosal Blood Flow Protective_Mechanisms->Blood_Flow Cell_Proliferation Enhanced Mucosal Cell Proliferation Protective_Mechanisms->Cell_Proliferation Ulcer_Healing Gastric Ulcer Healing Protective_Mechanisms->Ulcer_Healing Gastroprotection Gastroprotection Protective_Mechanisms->Gastroprotection

Caption: Proposed mechanism of action for this compound in the stomach.

Experimental_Workflow Start Start Fasting Animal Fasting (e.g., 24 hours) Start->Fasting Grouping Randomize into Control and Treatment Groups Fasting->Grouping Dosing Intragastric Administration (Vehicle or this compound) Grouping->Dosing Wait1 Wait 30 minutes Dosing->Wait1 Induction Induce Gastric Lesions (e.g., 100% Ethanol) Wait1->Induction Wait2 Wait 1 hour Induction->Wait2 Euthanasia Euthanasia and Stomach Collection Wait2->Euthanasia Analysis Lesion Area Measurement and Data Analysis Euthanasia->Analysis End End Analysis->End

References

Nocloprost and Gastric pH: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction of nocloprost with gastric pH.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its primary mechanism of action in the stomach? This compound is a synthetic and stable prostaglandin E2 (PGE2) analog.[1] Its primary role in the stomach is gastroprotection, with a relatively weak inhibitory effect on gastric acid secretion at therapeutic doses.[1][2] It is considered a locally active PGE2 analog with high cytoprotective and ulcer-healing efficacy.[2]
How does gastric pH influence the gastroprotective effect of this compound? The gastroprotective effect of orally administered this compound is enhanced in the presence of gastric acid.[2] Conversely, the inhibition of gastric acid secretion can reduce its protective activity.
Does this compound significantly alter intragastric pH at typical gastroprotective doses? No, at doses of 50-100 micrograms, which are considered gastroprotective, this compound does not significantly affect intragastric pH.
At what dosage does this compound start to inhibit gastric acid secretion? A higher dose of 200 micrograms of this compound has been shown to cause moderate inhibition of gastric acid secretion. This dose can reduce the gastric acid response to stimuli like pentagastrin and a peptone meal by 30-50%.
What is the effect of this compound on plasma gastrin levels? At a dose of 200 micrograms, this compound can suppress the plasma gastrin response.
How does the stability of this compound, as a PGE2 analog, vary with pH? Prostaglandin E2, the parent compound of this compound, is known to be unstable at the extremes of the pH range (≤ 3 and ≥ 10). Degradation is first-order with respect to hydrogen-ion and hydroxide-ion concentrations. This suggests that this compound's stability could be compromised in highly acidic or alkaline environments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Variability in gastroprotective effect of this compound Gastric pH fluctuations: The gastroprotective action of this compound is influenced by the acidic environment of the stomach. Co-administration of acid-reducing agents can diminish its efficacy.Monitor and control gastric pH: Ensure a consistent and appropriately acidic gastric environment in your experimental model. Avoid co-administration of proton pump inhibitors or H2 blockers unless it is a specific aim of the study.
Inconsistent inhibition of gastric acid secretion Incorrect dosage: this compound only exhibits significant gastric acid inhibition at higher doses (e.g., 200 micrograms in humans). Lower, gastroprotective doses (50-100 micrograms) are ineffective in this regard.Verify dosage: Ensure the dose of this compound is appropriate for the intended effect. For acid secretion inhibition studies, a higher dose is required.
Degradation of this compound in experimental solutions Inappropriate pH of the vehicle: As a prostaglandin E2 analog, this compound may degrade in highly acidic or alkaline solutions.Optimize vehicle pH: Prepare this compound solutions in a vehicle with a pH that ensures its stability. Avoid extremes in pH for storage and administration.
Unexpected stimulation of gastric acid secretion Activation of EP4 receptors: Prostaglandin E2 can have a dual effect on acid secretion, with inhibition mediated by EP3 receptors and stimulation via EP4 receptors. While this compound is primarily known for its inhibitory effects at high doses, the specific balance of EP receptor activation could be a factor.Investigate receptor-specific effects: Use selective EP receptor antagonists to dissect the specific pathways being activated by this compound in your experimental model.

Experimental Protocols

In Vivo Assessment of this compound's Effect on Gastric Acid Secretion in a Rat Model

This protocol is a synthesized methodology based on general practices for studying gastric acid secretion.

  • Animal Model: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate agent (e.g., urethane).

  • Surgical Preparation: Perform a laparotomy and cannulate the esophagus and pylorus.

  • Gastric Perfusion: Perfuse the stomach with saline at a constant rate.

  • Basal Acid Secretion: Collect the perfusate for a baseline period to determine basal acid output.

  • Stimulation of Acid Secretion: Infuse a secretagogue such as histamine or pentagastrin intravenously to stimulate gastric acid secretion.

  • This compound Administration: Administer this compound (e.g., intragastrically or subcutaneously) at various doses.

  • Sample Collection: Continue to collect the gastric perfusate at regular intervals.

  • Acid Measurement: Titrate the collected samples with a standardized NaOH solution to determine the acid concentration.

  • Data Analysis: Calculate the acid output and express it as a percentage of the maximal response to the secretagogue.

Diagram of Experimental Workflow

G A Animal Preparation (Fasting, Anesthesia) B Surgical Cannulation of Stomach A->B C Gastric Perfusion with Saline B->C D Baseline Acid Secretion Measurement C->D E Stimulation of Acid Secretion (e.g., Histamine) D->E F This compound Administration E->F G Gastric Perfusate Collection F->G H Titration and Acid Output Calculation G->H I Data Analysis H->I G cluster_0 Parietal Cell cluster_1 ECL Cell Parietal_Cell H+/K+ ATPase (Proton Pump) Gastric Acid Gastric Acid Parietal_Cell->Gastric Acid AC_P Adenylyl Cyclase cAMP_P cAMP AC_P->cAMP_P - cAMP_P->Parietal_Cell Activation H2R H2 Receptor H2R->AC_P ECL_Cell Histamine Release ECL_Cell->H2R Histamine EP4_ECL EP4 Receptor EP4_ECL->ECL_Cell This compound This compound (PGE2 Analog) This compound->EP4_ECL Stimulatory Pathway EP3_Parietal EP3 Receptor This compound->EP3_Parietal Inhibitory Pathway EP3_Parietal->AC_P

References

Troubleshooting inconsistent results in Nocloprost studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in Nocloprost studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin E2 (PGE2). Its primary mechanism of action is as a gastroprotective agent. It is known to be a potent agonist at EP1 and EP3 prostanoid receptors, which are involved in mediating its cytoprotective effects on the gastric mucosa. Unlike some other prostaglandin analogs, this compound has been observed to have minimal effects on gastric acid secretion at gastroprotective doses.

Q2: What are the common experimental applications of this compound?

This compound is primarily used in preclinical and clinical research to investigate its gastroprotective and ulcer-healing properties. Common experimental applications include studies on drug-induced gastric lesions (e.g., by NSAIDs or ethanol), gastric mucosal blood flow, and the mechanisms of cytoprotection.

Q3: What are some potential sources of variability in this compound's effects?

Inconsistent results in this compound studies can arise from several factors, including:

  • Dose-dependent effects: this compound can exhibit different effects at different concentrations. For instance, low doses may be primarily cytoprotective, while higher doses might have a modest inhibitory effect on gastric acid secretion[1].

  • Route of administration: The bioavailability and local concentration of this compound can vary significantly depending on the route of administration (e.g., oral vs. subcutaneous), which can impact its efficacy[2].

  • Animal model and species differences: The expression and sensitivity of EP receptors can differ between species and even between different strains of the same species, leading to variable responses.

  • Experimental conditions: Factors such as the pH of the gastric environment can influence the activity of this compound[2].

Q4: How should this compound be stored and handled?

Troubleshooting Inconsistent Results

Issue 1: Higher than expected variability in in vitro cell-based assays (e.g., cAMP measurement, cell viability).
Potential Cause Troubleshooting Steps
Cell Line Instability - Ensure consistent cell passage number across experiments.- Regularly check for mycoplasma contamination.- Verify the expression of target EP receptors (EP1, EP3) in your cell line.
Ligand Degradation - Prepare fresh this compound dilutions for each experiment from a frozen stock.- Minimize the time the diluted compound is kept at room temperature.- Consider the stability of this compound in your specific cell culture medium.
Assay Conditions - Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.- Standardize incubation times and temperatures.- Use a consistent serum batch or switch to serum-free media if serum components are suspected to interfere.
Vehicle Effects - Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is consistent across all wells and is at a non-toxic level for your cells.
Issue 2: Inconsistent dose-response curves in vivo.
Potential Cause Troubleshooting Steps
Pharmacokinetic Variability - Standardize the fasting state of the animals before dosing.- Ensure accurate and consistent administration of this compound (e.g., gavage technique).- Consider potential interactions with other administered substances[3][4].
Animal Strain and Health - Use a consistent and well-characterized animal strain.- Monitor the health status of the animals, as underlying inflammation or stress can affect prostaglandin signaling.
Tachyphylaxis - Be aware of the potential for receptor desensitization (tachyphylaxis) with repeated dosing. If repeated dosing is necessary, consider varying the dosing interval.
Model-Specific Factors - In gastric protection models, the type of insult (e.g., ethanol, NSAID) can influence the efficacy of this compound. Ensure the chosen model is appropriate for the research question.

Quantitative Data Summary

Table 1: In Vivo Potency of this compound in Rat Gastric Lesion Models

Inducing Agent Route of Administration ID50 (µg/kg)
100% EthanolIntragastric0.25
Acidified AspirinIntragastric0.58
Acidified TaurocholateIntragastric0.06
Water Immersion/Restraint StressIntragastric0.12

Table 2: Pharmacokinetic Parameters of this compound in Humans

Parameter Value Notes
BioavailabilityLow systemic bioavailability after oral administration.This compound is extensively metabolized in the liver after absorption from the small intestine.
Effect on Gastric AcidNo significant effect at 50-100 µg; moderate inhibition at 200 µg.Studied in healthy human volunteers.

Experimental Protocols

Protocol 1: In Vitro cAMP Measurement Assay

This protocol is a general guideline for measuring changes in intracellular cyclic AMP (cAMP) levels in response to this compound, which can be adapted for cell lines expressing relevant EP receptors.

Materials:

  • Cell line expressing EP receptors of interest (e.g., HEK293-hEP1/3)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin (for Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, ELISA, luminescence-based)

  • White or black 96-well plates (depending on the assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Cell Stimulation:

    • For Gs-coupled receptors: Remove culture medium, wash cells with PBS, and add the this compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For Gi-coupled receptors: Pre-incubate cells with this compound dilutions for a short period (e.g., 5-10 minutes). Then, add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for an additional 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.

Protocol 2: Rat Model of Ethanol-Induced Gastric Lesions

This protocol describes a common in vivo model to assess the gastroprotective effects of this compound.

Materials:

  • Male Wistar rats (or other suitable strain)

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • 100% Ethanol

  • Oral gavage needles

Procedure:

  • Animal Acclimation and Fasting: Acclimate rats to the experimental conditions. Fast the animals for 24 hours before the experiment, with free access to water.

  • Dosing: Administer this compound or vehicle orally by gavage at the desired doses.

  • Induction of Gastric Lesions: 30 minutes after this compound/vehicle administration, administer 1 ml of 100% ethanol orally by gavage to each rat.

  • Euthanasia and Tissue Collection: One hour after ethanol administration, euthanize the rats.

  • Lesion Assessment: Excise the stomachs, open them along the greater curvature, and gently rinse with saline. Score the gastric lesions macroscopically. The lesion index can be calculated based on the number and severity of the lesions.

  • Data Analysis: Compare the lesion scores between the this compound-treated groups and the vehicle control group to determine the protective effect.

Visualizations

Nocloprost_Signaling_Pathway This compound This compound EP1_Receptor EP1 Receptor This compound->EP1_Receptor EP3_Receptor EP3 Receptor This compound->EP3_Receptor Gq Gq EP1_Receptor->Gq Gi Gi EP3_Receptor->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca2_PKC Cellular_Response Cellular Response (e.g., Cytoprotection) cAMP->Cellular_Response Ca2_PKC->Cellular_Response

Caption: Simplified signaling pathway of this compound via EP1 and EP3 receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagent_prep Reagent & Compound Preparation treatment This compound Treatment reagent_prep->treatment cell_culture Cell Culture & Seeding cell_culture->treatment incubation Incubation treatment->incubation assay Assay Performance (e.g., ELISA, HTRF) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis

Caption: General experimental workflow for in vitro this compound studies.

References

Impact of Nocloprost's metabolism on experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nocloprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the impact of its metabolism on experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin E2 (PGE2). It functions as an agonist for the prostaglandin E2 receptors EP1 and EP3.[1][2] Its biological effects are mediated through the activation of these receptors, which are involved in various physiological processes.

Q2: What is known about the metabolism of this compound?

This compound undergoes extensive first-pass metabolism, primarily in the liver.[3] Following oral administration, it is absorbed from the small intestine and rapidly metabolized, resulting in very low systemic bioavailability of the unchanged drug.[3] This suggests that the primary effects of orally administered this compound, such as its gastroprotective actions, are likely localized to the gastrointestinal tract.[3]

Q3: Are the metabolites of this compound biologically active?

Currently, there is limited publicly available information specifically identifying the metabolites of this compound and detailing their pharmacological activity. Due to its extensive first-pass metabolism, it is crucial to consider that any systemic effects observed after oral administration could potentially be mediated by its metabolites. Researchers should be aware that the metabolic profile may differ between in vitro and in vivo experimental systems.

Q4: How does the extensive first-pass metabolism of this compound affect experimental design?

The significant first-pass metabolism of this compound has important implications for experimental design:

  • Route of Administration: The route of administration will drastically alter the concentration of the parent compound and its metabolites. Oral administration will result in high concentrations in the gut and liver, with low systemic levels of this compound. In contrast, parenteral administration (e.g., intravenous or subcutaneous) will lead to higher systemic concentrations of the parent drug, bypassing the first-pass effect in the liver.

  • In Vitro vs. In Vivo Studies: Results from in vitro studies using the parent this compound compound may not fully recapitulate the in vivo effects, especially systemically, where metabolites are more prevalent. It is important to consider the metabolic competence of the in vitro system being used.

  • Dosage: Higher oral doses may be required to achieve a systemic effect, but this could also lead to an exaggeration of local effects and the generation of high concentrations of metabolites.

II. Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Results in In Vitro Experiments
Observed Issue Potential Cause Related to Metabolism Recommended Action
Low or no activity in a cell-based assay The cell line used may have low metabolic capacity, and the parent this compound molecule is not the primary active agent for the observed endpoint.- Use a metabolically competent cell line (e.g., primary hepatocytes).- Consider co-culture systems that include metabolically active cells.- If available, test synthesized potential metabolites of this compound.
High variability between experimental repeats Inconsistent metabolic activity of the in vitro system (e.g., passage number of cells, quality of microsomal fractions).- Standardize cell culture conditions, including passage number and confluency.- Use well-characterized and quality-controlled subcellular fractions (e.g., S9, microsomes).- Include positive and negative controls to monitor the metabolic activity of the system.
Discrepancy between your results and published data Differences in the in vitro system used (e.g., cell line, species of liver microsomes) leading to different metabolite profiles.- Carefully review the methodology of the published study and compare it to your own.- If possible, use the same experimental system as the reference study.- Acknowledge the potential for system-dependent metabolic differences in your interpretation of the results.
Guide 2: Discrepancies Between In Vitro and In Vivo Outcomes
Observed Issue Potential Cause Related to Metabolism Recommended Action
Potent activity in vitro, but weak or no effect in vivo (oral administration) Extensive first-pass metabolism in the liver rapidly clears the active parent compound, leading to insufficient systemic exposure.- Consider a different route of administration that bypasses the first-pass effect (e.g., subcutaneous, intravenous).- Measure the plasma concentrations of this compound and any known metabolites to assess systemic exposure.- Investigate if the metabolites are inactive or have opposing effects.
Unexpected systemic effects in vivo not predicted by in vitro studies Biologically active metabolites are formed in vivo that were not generated or tested in the in vitro system.- Perform metabolite profiling in plasma and urine from your in vivo studies.- If metabolites can be identified and synthesized, test their activity in your in vitro assays.- Utilize in vitro systems with higher metabolic competence (e.g., primary hepatocytes) for better prediction of in vivo metabolism.
High inter-individual variability in in vivo responses Genetic polymorphisms in drug-metabolizing enzymes can lead to differences in the rate and pattern of this compound metabolism between individuals.- If using outbred animal strains, expect a higher degree of variability.- Consider using inbred strains to reduce genetic variability.- If translating to clinical studies, be aware of potential pharmacogenomic effects.

III. Experimental Protocols & Methodologies

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a general framework to assess the rate of metabolism of this compound.

  • Materials:

    • This compound

    • Liver microsomes (from the species of interest, e.g., human, rat, mouse)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Acetonitrile or other suitable organic solvent for quenching the reaction

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the this compound stock solution and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • The slope of the linear portion of the curve represents the rate of metabolism.

    • From the slope, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol outlines a general approach for identifying potential metabolites of this compound.

  • Sample Generation:

    • Incubate this compound with a metabolically active system (e.g., liver microsomes, S9 fraction, or hepatocytes) for a fixed period (e.g., 60 minutes) as described in Protocol 1.

    • Collect plasma or urine samples from animals administered with this compound.

  • Sample Preparation:

    • Quench the in vitro reactions with an organic solvent.

    • For in vivo samples, perform protein precipitation or solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode to detect potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Data Processing and Identification:

    • Compare the chromatograms of the control (vehicle-treated) and this compound-treated samples to identify unique peaks corresponding to metabolites.

    • Predict potential biotransformations (e.g., oxidation, reduction, hydrolysis, conjugation) and search for the corresponding mass shifts from the parent drug.

    • Analyze the MS/MS fragmentation patterns of the potential metabolites to elucidate their structures. Comparison with the fragmentation of the parent compound is crucial.

IV. Signaling Pathways and Experimental Workflows

This compound Signaling through EP1 and EP3 Receptors

This compound, as a PGE2 analog, is known to activate EP1 and EP3 receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.

Nocloprost_Signaling This compound This compound EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 Gq Gq EP1->Gq activates Gi Gi EP3->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylate Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response 1 Ca->Response1 PKC->Response1 cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response2 Cellular Response 2 PKA->Response2

Caption: this compound signaling via EP1 and EP3 receptors.

Experimental Workflow for Investigating the Impact of this compound Metabolism

The following workflow illustrates a logical sequence of experiments to understand how this compound metabolism might influence experimental results.

Experimental_Workflow start Start: Hypothesis on This compound's Biological Effect in_vitro_screen In Vitro Screening (e.g., cell-based assay) start->in_vitro_screen activity_check Activity Observed? in_vitro_screen->activity_check metabolic_stability In Vitro Metabolic Stability (Liver Microsomes/Hepatocytes) stability_check Metabolically Stable? metabolic_stability->stability_check metabolite_id Metabolite Identification (LC-MS/MS) metabolite_synthesis Synthesize Key Metabolites (if identifiable and feasible) metabolite_id->metabolite_synthesis activity_check->metabolic_stability Yes conclusion Conclusion: Elucidate Role of Parent Drug vs. Metabolites activity_check->conclusion No (re-evaluate hypothesis) stability_check->metabolite_id No (High Metabolism) in_vivo_study In Vivo Study (Oral vs. Parenteral) stability_check->in_vivo_study Yes (Low Metabolism) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis in_vivo_study->pk_pd pk_pd->conclusion metabolite_testing Test Metabolite Activity In Vitro metabolite_synthesis->metabolite_testing metabolite_testing->in_vivo_study

Caption: Workflow for studying this compound's metabolic impact.

References

Nocloprost Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is Nocloprost and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2). It functions as a potent and selective agonist for the EP1 and EP3 prostaglandin receptors.[1] Its activity through these receptors makes it a valuable tool for studying a variety of physiological processes, including gastrointestinal protection and ulcer healing.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits good solubility in several organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO), and ethanol are commonly used to prepare stock solutions. It has limited solubility in aqueous solutions like PBS.

Q3: How should I store this compound and its stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO or ethanol should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, stock solutions are typically stable for up to six months.

Q4: What is the recommended final concentration of DMSO in my in vitro experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents. This data is critical for preparing accurate and effective solutions for your experiments.

SolventSolubilityConcentration (mM)
DMSO10 mg/mL[2]~24.9 mM
DMF11 mg/mL[2]~27.4 mM
Ethanol16 mg/mL[2]~39.9 mM
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL~0.75 mM

Note: The molecular weight of this compound is 400.98 g/mol .

Experimental Protocols

In Vitro Studies: Preparation of this compound for Cell Culture

This protocol outlines the steps for preparing this compound solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing thoroughly.

  • Prepare Working Solutions:

    • Perform serial dilutions of the high-concentration stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to prepare fresh working solutions for each experiment.

in_vitro_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment Nocloprost_Powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO Nocloprost_Powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (<0.1% DMSO) Stock_Solution->Working_Solution Dilute Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Working_Solution Cells Cell Culture Working_Solution->Cells Treat

In Vitro Experimental Workflow for this compound.
In Vivo Studies: Oral Administration of this compound in Rats

This protocol provides a general guideline for the preparation and oral administration of this compound to rats.

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Sterile water

  • Oral gavage needles (size-appropriate for rats)

  • Syringes

Procedure:

  • Prepare the Vehicle:

    • Prepare a 4% ethanol in sterile water vehicle. For example, to make 10 mL of vehicle, mix 0.4 mL of 200 proof ethanol with 9.6 mL of sterile water.

  • Prepare the Dosing Solution:

    • Dissolve the this compound powder in the 4% ethanol vehicle to achieve the desired final concentration for dosing.

    • Ensure the solution is homogenous before administration.

  • Oral Administration:

    • Administer the this compound solution to the rats via oral gavage at the desired dosage. Dosages in the range of 0.01-10 µg/kg have been used in previous studies to prevent the formation of gastric lesions.

in_vivo_workflow cluster_prep Dosing Solution Preparation cluster_admin Animal Dosing Nocloprost_Powder This compound Powder Dosing_Solution This compound Dosing Solution Nocloprost_Powder->Dosing_Solution Dissolve Vehicle 4% Ethanol in Sterile Water Vehicle->Dosing_Solution Oral_Gavage Oral Gavage Dosing_Solution->Oral_Gavage Rat Rat Oral_Gavage->Rat

In Vivo Experimental Workflow for this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in cell culture medium The final concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution of the DMSO stock in the aqueous medium.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing.
Low temperature of the cell culture medium.Always use pre-warmed (37°C) cell culture medium for dilutions.
Inconsistent experimental results Degradation of this compound in stock solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inaccurate pipetting of viscous DMSO stock solution.Use positive displacement pipettes for accurate handling of viscous solutions.
Vehicle-related toxicity in in vivo studies High concentration of ethanol in the vehicle.Ensure the final ethanol concentration in the vehicle does not exceed safe limits for the animal model. A 4% ethanol concentration is generally well-tolerated in rats.

This compound Signaling Pathway

This compound exerts its effects by activating EP1 and EP3 receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the primary signaling cascades initiated by this compound binding to these receptors.

nocloprost_signaling cluster_ep1 EP1 Receptor Pathway cluster_ep3 EP3 Receptor Pathway This compound This compound EP1 EP1 Receptor This compound->EP1 Agonist EP3 EP3 Receptor This compound->EP3 Agonist Gq Gq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_EP1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response_EP1 PKC->Cellular_Response_EP1 Gi Gi EP3->Gi AC Adenylate Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_EP3 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response_EP3

References

Technical Support Center: Nocloprost and Its Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Nocloprost, a synthetic prostaglandin E2 (PGE2) analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a stable analog of prostaglandin E2 (PGE2) and is known to be an agonist for the prostanoid EP1 and EP3 receptors. Its primary therapeutic effects, such as gastroprotection and ulcer healing, are believed to be mediated through the activation of these receptors.

Q2: Is this compound a PGE2 or a PGF2α analog?

There is some conflicting information in the literature, with some sources classifying it as a synthetic prostaglandin F analog. However, more definitive sources characterize this compound as a 9-beta-chloro-16,16-dimethyl prostaglandin E2 (PGE2) analog. Its known activity at EP1 and EP3 receptors further supports its classification as a PGE2 analog.

Q3: What are the known on-target effects of this compound?

As an EP1 and EP3 receptor agonist, this compound's on-target effects are associated with the signaling pathways of these receptors. EP1 receptor activation typically leads to an increase in intracellular calcium ([Ca2+]), while EP3 receptor activation can lead to a decrease in cyclic AMP (cAMP) levels through coupling to Gi proteins, or an increase in [Ca2+] through Gq coupling. These on-target effects contribute to its gastroprotective actions.

Q4: Why should I be concerned about the off-target effects of this compound?

Prostanoid receptors (EP, DP, FP, IP, and TP) share a degree of structural similarity, which can lead to cross-reactivity of prostaglandin analogs. While this compound is identified as an EP1 and EP3 agonist, its binding affinity and functional activity at other prostanoid receptors are not well-documented in publicly available literature. Unintended activation or inhibition of other receptors can lead to unexpected experimental results, side effects in preclinical models, and misinterpretation of data.

Q5: What are the potential off-target receptors for this compound?

Given its PGE2 structure, potential off-target receptors for this compound include other EP receptor subtypes (EP2, EP4), as well as other prostanoid receptors such as DP, FP, IP, and TP receptors. Cross-reactivity is a known phenomenon among prostaglandin analogs. For instance, some prostaglandin analogs used for glaucoma treatment, which primarily target the FP receptor, have been shown to have activity at EP1 and EP3 receptors.

Troubleshooting Guides

This section provides guidance on how to investigate and troubleshoot potential off-target effects of this compound in your experiments.

Problem 1: Unexpected experimental results not explained by EP1 or EP3 activation.
  • Question: You observe a cellular response to this compound that is inconsistent with known EP1 or EP3 signaling pathways (e.g., a significant increase in cAMP). How can you determine if this is an off-target effect?

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for the expression of all prostanoid receptors in your experimental model (cell line or tissue).

    • Pharmacological Inhibition: Use selective antagonists for other prostanoid receptors (EP2, EP4, DP, FP, IP, TP) in conjunction with this compound. If an antagonist for a different receptor blocks the observed effect, it suggests an off-target interaction.

    • Functional Assays: Perform functional assays to directly measure the effect of this compound on different signaling pathways. For example, a cAMP assay can detect activation of Gs-coupled receptors like EP2 and EP4, while a calcium mobilization assay can detect activation of Gq-coupled receptors like FP and TP.

    • Control Compound: Compare the effects of this compound with a highly selective EP1/EP3 agonist. If the selective agonist does not produce the unexpected effect, it further points to an off-target action of this compound.

Problem 2: Discrepancy between in vitro and in vivo results.
  • Question: this compound shows a specific effect in your cell-based assay, but in an animal model, you observe additional, unexpected physiological responses. What could be the cause?

  • Troubleshooting Steps:

    • Receptor Expression Profile: The expression of prostanoid receptors can vary significantly between different cell types and tissues. The in vivo off-target effects may be occurring in a cell type not present in your in vitro model. Analyze the expression profile of all prostanoid receptors in the relevant tissues of your animal model.

    • Metabolism: this compound may be metabolized in vivo to a compound with a different receptor activity profile. While this compound has low systemic bioavailability, any metabolites that do enter circulation could have off-target effects. Consider performing pharmacokinetic and metabolite identification studies.

    • Systemic vs. Local Effects: this compound is designed for local action. If administered systemically in an experimental setting, the potential for off-target effects in various organs increases. Re-evaluate your administration route and consider if it aligns with the intended local action of the compound.

Quantitative Data on this compound Activity (Illustrative)

Table 1: Illustrative Binding Affinity of this compound at Human Prostanoid Receptors

ReceptorLigandKi (nM) - Illustrative
EP1 This compound 15
EP2This compound>1000
EP3 This compound 25
EP4This compound>1000
DP1This compound>5000
DP2This compound>5000
FPThis compound800
IPThis compound>10000
TPThis compound1200

Table 2: Illustrative Functional Potency of this compound at Human Prostanoid Receptors

ReceptorAssay TypeEC50 (nM) - Illustrative
EP1 Calcium Mobilization 30
EP2cAMP Accumulation>1000
EP3 cAMP Inhibition 50
EP4cAMP Accumulation>1000
FPCalcium Mobilization1500
TPCalcium Mobilization2500

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential off-target effects of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of prostanoid receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing a single human prostanoid receptor subtype (e.g., HEK293 or CHO cells).

    • Radiolabeled ligand specific for each receptor (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptor).

    • This compound and a known selective ligand for each receptor (as a positive control).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Methodology:

    • In a 96-well plate, combine cell membranes (10-50 µg protein/well), radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound or the unlabeled control ligand.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is used to assess the functional activity of this compound at Gs-coupled (EP2, EP4, DP1, IP) and Gi-coupled (EP3, DP2) prostanoid receptors.

  • Materials:

    • Whole cells stably expressing a single human prostanoid receptor subtype.

    • Cell culture medium.

    • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

    • Forskolin (for Gi-coupled receptor assays).

    • This compound and a known selective agonist for each receptor.

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Methodology for Gs-coupled receptors (EP2, EP4, DP1, IP):

    • Plate cells in a 96-well plate and grow to 80-90% confluency.

    • Replace the culture medium with stimulation buffer and incubate for 15-30 minutes.

    • Add varying concentrations of this compound or a control agonist and incubate for 15-30 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the assay kit.

    • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

  • Methodology for Gi-coupled receptors (EP3, DP2):

    • Follow steps 1 and 2 as above.

    • Add varying concentrations of this compound or a control agonist.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the negative control) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration.

    • Plot the inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol is used to assess the functional activity of this compound at Gq-coupled prostanoid receptors (EP1, FP, TP).

  • Materials:

    • Whole cells stably expressing a single human prostanoid receptor subtype.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • This compound and a known selective agonist for each receptor.

    • A fluorescence plate reader with an injection system (e.g., FLIPR).

  • Methodology:

    • Plate cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of this compound or a control agonist and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

    • The increase in fluorescence corresponds to an increase in intracellular calcium.

    • Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.

Visualizations

G_Protein_Signaling_Pathways_for_Prostanoid_Receptors cluster_ligands Ligands cluster_receptors Prostanoid Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers This compound This compound EP1 EP1 This compound->EP1 Agonist EP3 EP3 This compound->EP3 Agonist PGE2 PGE2 PGE2->EP1 EP2 EP2 PGE2->EP2 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs EP3->Gq Gi Gi EP3->Gi EP4->Gs FP FP FP->Gq TP TP TP->Gq IP IP IP->Gs DP1 DP1 DP1->Gs DP2 DP2 DP2->Gi PLC PLC Gq->PLC AC AC Gs->AC Gi->AC IP3_DAG IP3/DAG -> [Ca2+]i ↑ PLC->IP3_DAG cAMP_up cAMP ↑ AC->cAMP_up cAMP_down cAMP ↓

Caption: Prostanoid Receptor Signaling Pathways.

Experimental_Workflow_for_Off_Target_Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Confirmation & Mitigation A Hypothesis: Unexpected experimental result with this compound B Literature Review: Receptor expression profile in experimental model A->B C Radioligand Binding Assays (Determine Ki across prostanoid receptor panel) B->C D Functional Assays (cAMP & Calcium Mobilization) (Determine EC50 and Emax) B->D E Quantitative Data Analysis: Compare Ki and EC50 values for on-target vs. off-target receptors C->E D->E F Identify Potential Off-Target Interactions E->F G Pharmacological Inhibition: Use selective antagonists for off-target receptors in primary experimental model F->G H Refine Experimental Design: - Adjust this compound concentration - Use more selective analogs - Modify experimental model G->H

Caption: Workflow for Off-Target Assessment.

How to control for Nocloprost's effects on intestinal secretion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Nocloprost on intestinal secretion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2] It is characterized as an agonist for the prostanoid EP1 and EP3 receptors.[1][3] this compound is primarily investigated for its gastroprotective and ulcer-healing properties.[1]

Q2: Does this compound stimulate intestinal secretion?

Current literature suggests that this compound does not significantly affect intestinal secretion. One key study in rats found that intragastric administration of this compound at doses ranging from 0.01 to 100 µg/kg did not impact intestinal secretion, as measured by the enteropooling method. This is a point of distinction from some other prostaglandins, like PGE2, which can stimulate intestinal secretion.

Q3: Why might I be observing an effect on intestinal secretion in my model?

While published data indicates a lack of effect, several factors could contribute to observing changes in intestinal fluid transport in your specific experimental setup:

  • Different Animal Model: The original studies were conducted in rats. Species-specific differences in EP receptor expression and function in the intestine could lead to a different pharmacological response.

  • Route of Administration: The lack of effect was noted with intragastric administration. Other routes (e.g., intravenous, intraperitoneal, or direct application to isolated intestinal tissue) might result in different local concentrations and effects.

  • Experimental System: In vitro or ex vivo models, such as Ussing chambers or perfused intestinal segments, may reveal subtle effects not apparent in in vivo enteropooling assays.

  • Indirect Effects: this compound could be influencing other physiological processes that indirectly affect intestinal secretion, such as motility or blood flow, although one study indicated it did not affect gastric emptying in humans.

Q4: What are the general mechanisms by which prostaglandins like PGE2 affect intestinal secretion?

Prostaglandin E2 (PGE2) typically stimulates intestinal secretion through a receptor-mediated mechanism that activates adenylate cyclase. This leads to an increase in intracellular cyclic AMP (cAMP). An elevation in intracellular cAMP, sometimes in conjunction with an increase in intracellular Ca2+, enhances Cl- secretion from epithelial cells into the intestinal lumen, driving subsequent water secretion. PGE2 can exert its effects through different EP receptor subtypes; for instance, EP4 receptor activation has been linked to the secretion of gut hormones like GLP-1 and GLP-2, which can have protective effects on the intestinal mucosa.

Troubleshooting Guide: Controlling for Unanticipated Effects of this compound on Intestinal Secretion

If you are observing an unexpected secretagogue effect in your experiments with this compound, this guide provides a systematic approach to investigate and control for it.

Issue Possible Cause Suggested Action
Increased fluid accumulation in in vivo models (e.g., ligated loop). Direct stimulation of ion secretion by this compound in your specific model.1. Confirm the effect is dose-dependent.2. Pre-treat with a non-specific cyclooxygenase (COX) inhibitor (e.g., indomethacin) as a control to ensure the effect is prostaglandin-mediated.3. Attempt to block the effect with broad-spectrum prostaglandin receptor antagonists.
Changes in short-circuit current (Isc) in Ussing chamber experiments. This compound is activating ion transport pathways (likely Cl- or HCO3- secretion) across the isolated intestinal epithelium.1. Perform ion substitution experiments to identify the specific ion being transported (e.g., replace Cl- with gluconate).2. Use channel blockers (e.g., bumetanide for the Na-K-Cl cotransporter) to probe the mechanism.3. Test for involvement of EP1 or EP3 receptors using available antagonists, if compatible with your system.
Variability in results between experiments. Differences in experimental conditions or tissue viability.1. Standardize all experimental parameters, including animal fasting times, buffer composition, and temperature.2. For ex vivo and in vitro models, ensure tissue viability is maintained throughout the experiment.
This compound appears to alter the effects of another secretagogue. This compound may be modulating a shared signaling pathway or acting on a different cell type that influences the primary secretory cells.1. Investigate the effect of this compound on basal secretion first.2. Characterize the interaction by co-administering this compound with known secretagogues that act via different pathways (e.g., a cAMP-agonist like forskolin and a Ca2+-agonist like carbachol).

Experimental Protocols

Protocol 1: In Vivo Measurement of Intestinal Secretion using a Closed-Loop Model

This protocol is designed to quantify net fluid secretion or absorption in a defined segment of the small intestine in vivo.

  • Animal Preparation: Anesthetize a fasted rat or mouse according to an approved institutional protocol.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Gently ligate a 3-4 cm segment of the jejunum or ileum, taking care not to obstruct major blood vessels.

    • Create a second ligature distal to the first to form a closed loop.

  • Test Article Injection: Inject a precise volume (e.g., 0.5 mL) of a pre-warmed saline solution containing either vehicle or this compound at the desired concentration directly into the lumen of the loop.

  • Incubation: Return the intestine to the abdominal cavity and close the incision. Maintain the animal's body temperature for a set period (e.g., 2-4 hours).

  • Sample Collection and Analysis:

    • Re-anesthetize the animal if necessary and carefully excise the ligated loop.

    • Measure the length of the loop.

    • Aspirate the luminal fluid and measure its volume.

    • Calculate the net fluid secretion or absorption by subtracting the initial injected volume from the final recovered volume. The result is often expressed as µL/cm of the intestine.

Protocol 2: In Vitro Measurement of Ion Transport using an Ussing Chamber

This method assesses the direct effect of this compound on epithelial ion transport, a primary driver of intestinal secretion.

  • Tissue Preparation:

    • Euthanize a rat or mouse and excise a segment of the desired intestinal region (e.g., colon, ileum).

    • Immediately place the tissue in ice-cold, oxygenated Ringer's solution.

    • Separate the mucosal layer from the underlying muscle layers.

  • Ussing Chamber Mounting:

    • Mount the isolated mucosal sheet between the two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.

    • Fill both chambers with an equal volume of oxygenated Ringer's solution maintained at 37°C.

  • Electrophysiological Measurements:

    • Use a voltage-clamp apparatus to measure the transepithelial potential difference (PD) and the short-circuit current (Isc). Isc is the current required to nullify the PD and represents the net active ion transport.

    • Allow the tissue to equilibrate until a stable baseline Isc is achieved.

  • Experimental Procedure:

    • Add this compound to the basolateral side of the chamber.

    • Record the change in Isc (ΔIsc). An increase in Isc typically indicates active anion (Cl- or HCO3-) secretion.

    • As a positive control, add a known secretagogue like forskolin at the end of the experiment to confirm tissue viability.

Data Summary

The following table summarizes the reported effects of this compound on gastrointestinal functions from the literature.

Parameter Effect of this compound Dose Range Model Reference
Intestinal Secretion (Enteropooling) No effect0.01-100 µg/kg (i.g.)Rat
Gastric Acid Secretion No effect at low doses50-100 µgHuman
Moderate inhibition at high doses200 µgHuman
Gastric Lesion Formation Dose-dependent prevention0.01-10 µg/kg (i.g.)Rat
Gastric Emptying No effect200 µgHuman
Esophageal Contractions (Duration) Decreased200 µgHuman

Visualizations

This compound Signaling and Potential Control Points

The following diagram illustrates the known signaling pathway for this compound and highlights potential points for experimental control.

cluster_EC Intestinal Epithelial Cell cluster_receptors Receptors cluster_signaling Intracellular Signaling This compound This compound EP1 EP1 Receptor This compound->EP1 Agonist EP3 EP3 Receptor This compound->EP3 Agonist PLC Phospholipase C (PLC) EP1->PLC Activates Gi Gi Protein EP3->Gi Activates Ca ↑ Intracellular Ca2+ PLC->Ca IonSecretion Ion Secretion (e.g., Cl-) Ca->IonSecretion May Influence AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->IonSecretion Regulates Antagonist EP1/EP3 Antagonist (Control Point) Antagonist->EP1 Antagonist->EP3 Blocker Ion Channel Blocker (Control Point) Blocker->IonSecretion

Caption: this compound signaling via EP1/EP3 receptors and potential experimental control points.

Experimental Workflow for Investigating this compound's Effects

This workflow provides a logical sequence for characterizing the effects of this compound on intestinal secretion.

A Start: Observe potential effect of this compound on fluid transport B Step 1: Confirm Effect In Vivo (e.g., Intestinal Loop Assay) A->B C Is there a significant, dose-dependent effect? B->C D Step 2: Investigate Direct Epithelial Effects (Ussing Chamber) C->D Yes I Conclusion: No significant effect on intestinal secretion observed, consistent with literature. C->I No E Does this compound alter Isc? D->E F Step 3: Characterize Mechanism - Ion substitution - Channel blockers - Receptor antagonists E->F Yes G Conclusion: Effect is likely indirect (e.g., motility, blood flow) or model-specific artifact. E->G No H Conclusion: this compound has a direct, receptor-mediated secretagogue effect in this model. F->H

Caption: A decision-guiding workflow for studying this compound's intestinal effects.

References

Adjusting Nocloprost protocols for different research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Nocloprost Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in various research models. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure the successful implementation of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic and stable analog of prostaglandin E2 (PGE2).[1] Its primary mechanism of action is local gastroprotection and ulcer healing. It exerts its effects by binding to prostaglandin E2 receptors (EP receptors), initiating downstream signaling pathways that enhance mucosal blood flow, increase mucus and bicarbonate secretion, and protect gastric mucosal cells from damage induced by various stimuli such as ethanol, stress, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: this compound, as a prostaglandin analog, should be stored as a crystalline solid at -20°C, protected from light.[3] For solution preparation, it is recommended to prepare fresh solutions for each experiment due to the potential for degradation in aqueous solutions.[4] If a stock solution is necessary, it can be prepared in a solvent like absolute ethanol or DMSO and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of prostaglandin E2, a related compound, is pH-dependent, with greater stability at acidic pH.

Q3: In which research models has this compound been shown to be effective?

A3: this compound has been extensively studied and proven effective in various rat models of gastric mucosal damage. These include models of ulcers induced by ethanol, acidified aspirin, acidified taurocholate, water immersion stress, and restraint stress. It has demonstrated potent, dose-dependent prevention of gastric lesion formation in these models.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability in gastric ulcer formation between animals in the same group. - Inconsistent fasting period before ulcer induction.- Variation in the stress levels of animals.- Improper administration of the ulcer-inducing agent or this compound.- Ensure a standardized fasting period (typically 18-24 hours with free access to water) for all animals.- Handle animals gently and consistently to minimize stress. Allow for an acclimatization period in the facility.- Ensure all personnel are proficient in the oral gavage technique to guarantee consistent dosing.
This compound treatment does not show a significant protective effect. - Incorrect dosage for the specific model.- Degradation of this compound due to improper storage or handling.- The route of administration is not optimal for the desired effect.- Perform a dose-response study to determine the optimal effective dose for your specific animal model and ulcer induction method. - Prepare this compound solutions fresh before each experiment. If using a stock solution, ensure it has been stored correctly at -20°C and protected from light.- For gastroprotection, intragastric (oral gavage) administration is the most effective route for this compound.
Precipitation is observed when preparing the this compound solution. - Low solubility of this compound in the chosen vehicle.- The pH of the aqueous solution is not optimal for solubility.- this compound, like other prostaglandins, is more soluble in organic solvents like ethanol or DMSO. Prepare a concentrated stock solution in one of these solvents first, and then dilute it to the final working concentration in a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS).- For aqueous solutions, adjusting the pH to above 6 can increase the solubility of prostaglandin E2.
Adverse effects are observed in the animals after this compound administration. - The dose of this compound is too high, leading to systemic side effects.- The vehicle used for administration is causing toxicity.- Reduce the dose of this compound. Conduct a pilot study to determine the maximum tolerated dose in your animal model.- Include a vehicle-only control group to assess any potential toxicity of the vehicle itself.

Experimental Protocols

Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats

This protocol details the induction of gastric ulcers using ethanol and the assessment of the protective effects of this compound.

Materials:

  • This compound

  • Absolute Ethanol

  • Saline (0.9% NaCl)

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Oral gavage needles (size appropriate for rats)

  • Syringes

Procedure:

  • Animal Preparation: Fast male Wistar rats (180-200 g) for 24 hours prior to the experiment, with free access to water.

  • This compound Preparation: Prepare a stock solution of this compound in absolute ethanol. Immediately before use, dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, and 10 µg/kg) with the vehicle.

  • This compound Administration: Administer the prepared this compound solutions or the vehicle (for the control group) orally via gavage in a volume of 1 mL/100g body weight.

  • Ulcer Induction: Thirty minutes after this compound or vehicle administration, administer 1 mL of absolute ethanol to each rat via oral gavage to induce gastric ulcers.

  • Euthanasia and Tissue Collection: One hour after ethanol administration, euthanize the rats using an approved method.

  • Ulcer Assessment: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline. Macroscopically examine the gastric mucosa for the presence of hemorrhagic lesions. The ulcer index can be calculated by measuring the length of each lesion.

Protocol 2: Adjusting this compound Protocol for Mice

This section provides guidance on adapting the rat protocol for use in mice.

Dose Conversion: A common method for converting drug doses between species is based on body surface area (BSA). The following formula can be used as a starting point for dose conversion from rat to mouse:

Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Rat Km / Mouse Km)

Where Km is a conversion factor (Rat Km ≈ 6, Mouse Km ≈ 3). Therefore, as a general rule, the dose in mg/kg for a mouse is approximately double the dose for a rat.

Volume of Administration: The volume of oral gavage for mice should be adjusted. A typical volume for mice is 0.1 mL/10g of body weight.

Example Adjusted Protocol for Mice:

  • This compound Doses: Based on the effective rat doses (0.1-10 µg/kg), the starting doses for mice would be approximately 0.2-20 µg/kg.

  • Administration Volume: For a 25g mouse, the administration volume would be 0.25 mL.

It is crucial to conduct a pilot study in mice to validate the converted dose and observe for any adverse effects.

Data Presentation

The following tables summarize key quantitative data related to this compound's efficacy.

Table 1: ID50 Values of this compound in Different Rat Gastric Ulcer Models

Ulcer Induction Model This compound ID50 (µg/kg, intragastric)
100% Ethanol0.25
Acidified Aspirin (ASA)0.58
Acidified Taurocholate0.06
Water Immersion/Restraint Stress0.12

Table 2: Comparative Efficacy of this compound and other Prostaglandin Analogs

Compound Potency Relative to PGE2 (Stress Ulcer Model)
This compound Most potent orally active compound
NileprostLess potent than this compound
IloprostLess potent than this compound
(15S)-15-methyl-PGE2Less potent than this compound

Mandatory Visualizations

Signaling Pathway of Prostaglandin E2 (this compound)

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects EP1 EP1 Gq Gq EP1->Gq EP2 EP2 Gs Gs EP2->Gs EP3 EP3 Gi Gi EP3->Gi EP4 EP4 EP4->Gs This compound This compound (PGE2 Analog) This compound->EP1 This compound->EP2 This compound->EP3 This compound->EP4 PLC PLC Gq->PLC AC_stim Adenylyl Cyclase Gs->AC_stim AC_inhib Adenylyl Cyclase Gi->AC_inhib IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_stim->cAMP_inc Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Gastroprotection Gastroprotection (↑ Mucus, ↑ Bicarbonate, ↑ Blood Flow) Ca2->Gastroprotection PKC->Gastroprotection PKA PKA cAMP_inc->PKA cAMP_dec ↓ cAMP PKA->Gastroprotection Nocloprost_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_Prep 1. Animal Preparation (Fasting 24h) Nocloprost_Prep 2. This compound Solution Preparation Dosing 3. Oral Gavage: This compound or Vehicle Nocloprost_Prep->Dosing Induction 4. Ulcer Induction (e.g., Ethanol) 30 min post-dose Dosing->Induction Euthanasia 5. Euthanasia (1h post-induction) Induction->Euthanasia Tissue_Collection 6. Stomach Excision & Rinsing Euthanasia->Tissue_Collection Assessment 7. Ulcer Assessment (Macroscopic Scoring) Tissue_Collection->Assessment Data_Analysis 8. Data Analysis Assessment->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of Nocloprost and Misoprostol: Efficacy, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prostaglandin analogs, Nocloprost and Misoprostol, focusing on their pharmacological profiles, mechanisms of action, and performance in preclinical and clinical settings. The information is intended to support research and development efforts in gastroenterology and related fields.

Introduction

This compound, a synthetic analog of prostaglandin E2 (PGE2), and Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), are both recognized for their cytoprotective and ulcer-healing properties.[1][2] While both compounds exert their effects through the prostaglandin E (EP) receptor family, their distinct receptor affinities and activation profiles lead to differences in their therapeutic applications and side-effect profiles. This guide aims to provide a comprehensive, data-driven comparison to inform further research and drug development.

Physicochemical Properties and Receptor Selectivity

This compound and Misoprostol, while both prostaglandin analogs, exhibit different receptor binding profiles. This compound is characterized as a selective agonist for the EP1 and EP3 receptor subtypes.[3] In contrast, Misoprostol demonstrates a broader spectrum of activity, acting as an agonist at EP2, EP3, and EP4 receptors.[4] This difference in receptor selectivity is a key determinant of their distinct pharmacological effects.

Table 1: Receptor Binding Affinities (Ki) of Misoprostol

Receptor SubtypeBinding Affinity (Ki) in nM
EP1No significant binding reported
EP234
EP37.9
EP423

Data sourced from a study on Misoprostol's effects on cerebral ischemia.[4]

Note: Specific Ki values for this compound's binding to EP1 and EP3 receptors were not available in the reviewed literature.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and Misoprostol are mediated by their interaction with specific EP receptors, which in turn trigger distinct intracellular signaling cascades.

This compound: EP1 and EP3 Receptor-Mediated Signaling

As an agonist of EP1 and EP3 receptors, this compound's mechanism of action involves two primary pathways:

  • EP1 Receptor Activation: The EP1 receptor is coupled to the Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily associated with smooth muscle contraction.

  • EP3 Receptor Activation: The EP3 receptor is predominantly coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate various cellular processes, including the inhibition of gastric acid secretion. The EP3 receptor can also couple to other G proteins, such as G12/13, initiating Rho-mediated signaling pathways that can influence cell morphology and migration.

Misoprostol: A Broader Spectrum of EP Receptor Activation

Misoprostol's activation of EP2, EP3, and EP4 receptors results in a more complex signaling profile:

  • EP2 and EP4 Receptor Activation: Both EP2 and EP4 receptors are coupled to the Gs protein. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA) and the Exchange protein activated by cAMP (Epac). The cAMP-PKA pathway is crucial for mediating the cytoprotective effects, including increased mucus and bicarbonate secretion. The cAMP-Epac pathway is involved in regulating cell adhesion and inflammation.

  • EP3 Receptor Activation: As with this compound, Misoprostol's interaction with the EP3 receptor leads to the inhibition of adenylyl cyclase via the Gi protein.

The combined activation of these receptors contributes to Misoprostol's potent gastroprotective and uterotonic effects.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by this compound and Misoprostol upon binding to their respective EP receptors.

Nocloprost_Signaling This compound This compound EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 Gq Gq EP1->Gq Gi Gi EP3->Gi PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit IP3 IP3 PLC->IP3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response1 Cellular_Response2 Cellular Response (e.g., ↓ Gastric Acid Secretion) cAMP_decrease->Cellular_Response2

This compound Signaling Pathways

Misoprostol_Signaling Misoprostol Misoprostol EP2 EP2 Receptor Misoprostol->EP2 EP4 EP4 Receptor Misoprostol->EP4 EP3 EP3 Receptor Misoprostol->EP3 Gs Gs EP2->Gs EP4->Gs Gi Gi EP3->Gi AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA PKA cAMP_increase->PKA Epac Epac cAMP_increase->Epac Cellular_Response2 Cellular Response (e.g., ↓ Gastric Acid Secretion) cAMP_decrease->Cellular_Response2 Cellular_Response1 Cellular Response (e.g., Cytoprotection) PKA->Cellular_Response1 Epac->Cellular_Response1

Misoprostol Signaling Pathways

Comparative Efficacy in Gastroprotection

Both this compound and Misoprostol have demonstrated significant gastroprotective effects in preclinical models. However, the available data suggests potential differences in their potency and spectrum of activity.

This compound: Potent, Locally Acting Gastroprotection

Studies in rats have shown that intragastrically administered this compound effectively prevents the formation of gastric lesions induced by various noxious stimuli. The 50% inhibitory dose (ID50) values highlight its potency.

Table 2: Gastroprotective Efficacy of this compound in Rats (ID50 Values)

Ulcerogenic AgentThis compound ID50 (µg/kg, i.g.)
100% Ethanol0.25
Acidified Aspirin (ASA)0.58
Acidified Taurocholate0.06
Water Immersion Stress0.12

Data from Konturek et al. (1991).

A key characteristic of this compound is its local action within the gastrointestinal tract. Following absorption from the small intestine, it undergoes extensive first-pass metabolism in the liver, minimizing systemic circulation of the active compound. This localized effect may contribute to a favorable side-effect profile.

Misoprostol: Broadly Studied Gastroprotective Agent

Misoprostol's efficacy in preventing and healing gastric and duodenal ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs), is well-established through numerous clinical trials. A meta-analysis of studies on NSAID-induced ulcers demonstrated a significant reduction in the risk of both gastric and duodenal ulcers with Misoprostol treatment.

Experimental Protocols

To facilitate the replication and extension of the findings discussed, this section provides an overview of the experimental methodologies employed in key studies.

This compound: Ethanol-Induced Gastric Lesion Model in Rats

This protocol is based on the methodology described by Konturek et al. (1991).

Objective: To assess the gastroprotective effect of this compound against ethanol-induced gastric damage.

Animals: Male Wistar rats, weighing approximately 180-220g, are fasted for 24 hours before the experiment, with free access to water.

Procedure:

  • This compound is administered intragastrically (i.g.) at various doses (e.g., 0.01-10 µg/kg) 30 minutes prior to the ulcerogenic challenge.

  • Gastric lesions are induced by the oral administration of 1.5 mL of 100% ethanol.

  • One hour after ethanol administration, the rats are euthanized.

  • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • The area of gastric lesions is measured using planimetry or a scoring system to determine the ulcer index.

  • The ID50 value, the dose of this compound that reduces the ulcer index by 50% compared to the control group, is calculated.

Workflow Diagram:

Nocloprost_Ethanol_Ulcer_Protocol Start Start: Fasted Rats Administer_this compound Administer this compound (i.g.) Start->Administer_this compound Wait Wait 30 minutes Administer_this compound->Wait Induce_Ulcer Induce Ulcer with 100% Ethanol (oral) Wait->Induce_Ulcer Wait_2 Wait 1 hour Induce_Ulcer->Wait_2 Euthanize Euthanize and Excise Stomach Wait_2->Euthanize Assess_Lesions Assess Gastric Lesions (Ulcer Index) Euthanize->Assess_Lesions Calculate_ID50 Calculate ID50 Assess_Lesions->Calculate_ID50 End End Calculate_ID50->End

Ethanol-Induced Ulcer Protocol
Misoprostol: Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of Misoprostol to EP receptors, based on standard radioligand binding assay principles.

Objective: To determine the binding affinity (Ki) of Misoprostol for specific EP receptor subtypes.

Materials:

  • Cell membranes expressing the human EP receptor of interest (e.g., from transfected HEK293 cells).

  • Radiolabeled ligand specific for the EP receptor (e.g., [3H]-PGE2).

  • Misoprostol (unlabeled competitor).

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of unlabeled Misoprostol.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Misoprostol concentration.

  • Determine the IC50 value (the concentration of Misoprostol that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Misoprostol_Binding_Assay_Protocol Start Start: Prepare Reagents Incubate Incubate: - Cell Membranes (with EP Receptors) - Radiolabeled Ligand - Varying Concentrations of Misoprostol Start->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Filter Rapid Filtration Equilibrate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: - Plot Competition Curve - Determine IC50 Measure->Analyze Calculate_Ki Calculate Ki (Cheng-Prusoff Equation) Analyze->Calculate_Ki End End Calculate_Ki->End

Receptor Binding Assay Protocol

Conclusion

This compound and Misoprostol are both effective prostaglandin analogs with significant gastroprotective properties. The primary distinction between them lies in their receptor selectivity, with this compound being a more targeted EP1/EP3 agonist and Misoprostol exhibiting broader activity at EP2, EP3, and EP4 receptors. This difference in receptor engagement likely underlies their varying pharmacological profiles and potential therapeutic applications. The localized action of this compound presents an interesting avenue for targeted gastrointestinal therapies with potentially fewer systemic side effects. Further head-to-head comparative studies, particularly those evaluating binding affinities across the full EP receptor panel and efficacy in standardized preclinical models, are warranted to fully elucidate their relative merits and guide the development of next-generation prostaglandin-based therapeutics.

References

Nocloprost in Profile: A Comparative Analysis of EP Receptor Agonist Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 28, 2025 – In the landscape of prostaglandin E2 (PGE2) receptor agonists, a diverse array of compounds exhibit unique affinities and efficacies across the four E-prostanoid (EP) receptor subtypes. This guide offers a comparative analysis of Nocloprost, an EP1 and EP3 receptor agonist, alongside other notable EP receptor agonists. The following data, compiled from various preclinical studies, provides a quantitative and qualitative assessment of their performance, supported by detailed experimental methodologies for key assays.

Comparative Efficacy of EP Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected EP receptor agonists. These values are critical for understanding the selectivity and potential therapeutic applications of these compounds.

Table 1: Binding Affinity (Ki, nM) of EP Receptor Agonists

AgonistEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 Receptor
This compound Agonist[1][2]-Agonist[1][2]-
Sulprostone 21[3]-0.6-
Misoprostol -347.923
Butaprost -2400--
L-902,688 >4000-fold selectivity vs EP4>4000-fold selectivity vs EP4>4000-fold selectivity vs EP40.38

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the reviewed literature.

Table 2: Functional Potency (EC50, nM) of EP Receptor Agonists

AgonistEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 Receptor
This compound ----
Sulprostone --0.15 - 0.2-
Butaprost ----
L-902,688 ---0.6

Note: A lower EC50 value indicates a higher potency in eliciting a functional response. "-" indicates data not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The activation of EP receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the physiological effects of EP receptor agonists.

EP Receptor Signaling Pathways

Prostaglandin E2 (PGE2) and its analogs exert their effects by binding to one of four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each subtype is coupled to a different G protein, leading to distinct downstream signaling events.

EP_Signaling_Pathways cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor EP1 EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 EP2_EP4 EP2 / EP4 Gs Gs EP2_EP4->Gs AC_stim Adenylate Cyclase (AC) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA EP3 EP3 Gi Gi EP3->Gi AC_inhib Adenylate Cyclase (AC) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PGE2 PGE2 Agonists PGE2->EP1 PGE2->EP2_EP4 PGE2->EP3

Figure 1: Simplified signaling pathways of EP receptors.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound for a specific receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing the target EP receptor start->prep incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate count Quantify radioactivity of bound ligand separate->count analyze Analyze data to determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) count->analyze calculate Calculate Ki using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Figure 2: Workflow for a radioligand binding assay.

Detailed Experimental Protocols

Radioligand Displacement Binding Assay for EP Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds to EP receptors expressed in cell membranes.

1. Membrane Preparation:

  • Cells stably expressing the human EP receptor subtype of interest are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation (a specific amount of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., this compound or other agonists).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gs- and Gi-Coupled EP Receptors

This assay measures the ability of an agonist to stimulate (via Gs-coupled EP2 and EP4 receptors) or inhibit (via Gi-coupled EP3 receptors) the production of cyclic AMP (cAMP).

1. Cell Culture and Treatment:

  • Cells stably expressing the EP receptor of interest (EP2, EP4, or EP3) are seeded into 96-well plates and grown to confluence.

  • For Gi-coupled receptors (EP3), cells are pre-treated with forskolin to stimulate basal cAMP production.

  • The cells are then treated with varying concentrations of the test agonist.

2. Cell Lysis and cAMP Measurement:

  • After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).

3. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The cAMP concentration for each sample is determined from the standard curve.

  • The data are plotted as cAMP concentration versus the log concentration of the agonist.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

Functional Assay: Intracellular Calcium Mobilization for Gq-Coupled EP1 Receptors

This assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration ([Ca2+]i) via the Gq-coupled EP1 receptor.

1. Cell Culture and Dye Loading:

  • Cells stably expressing the EP1 receptor are seeded into black-walled, clear-bottom 96-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution.

2. Agonist Stimulation and Fluorescence Measurement:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Varying concentrations of the test agonist are added to the wells.

  • The fluorescence intensity is measured over time to monitor changes in [Ca2+]i.

3. Data Analysis:

  • The change in fluorescence intensity is used as a measure of the calcium response.

  • The data are plotted as the peak fluorescence response versus the log concentration of the agonist.

  • The EC50 value is determined by non-linear regression analysis.

This guide provides a foundational comparison of this compound with other EP receptor agonists based on available data. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and selectivity of this compound. The provided experimental protocols offer a standardized framework for conducting such investigations.

References

A Comparative Guide to Nocloprost and Other Synthetic Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, with other widely used synthetic prostaglandin analogs, specifically the prostaglandin F2α (PGF2α) analogs Latanoprost, Travoprost, and Bimatoprost. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

While all are synthetic analogs of naturally occurring prostaglandins, their distinct structural classes and receptor affinities lead to different therapeutic applications. This compound is primarily investigated for its gastroprotective and ulcer-healing properties, whereas the PGF2α analogs are mainstays in the management of glaucoma and ocular hypertension.

Performance Data

The following tables summarize the quantitative data on the efficacy and receptor binding profiles of this compound and the compared PGF2α analogs.

Table 1: Gastroprotective Efficacy of this compound in Rat Models
Ulcerogenic AgentThis compound ID50 (µg/kg, i.g.)[1]
100% Ethanol0.25
Acidified Aspirin (ASA)0.58
Acidified Taurocholate0.06
Water Immersion/Restraint Stress0.12

ID50: The dose required to inhibit ulcer formation by 50%. i.g.: intragastrically.

Table 2: Clinical Effects of this compound on Gastric Function in Humans
ParameterDosageEffect
Gastric Acid Secretion50-100 µgIneffective
200 µgReduced response to pentagastrin and a peptone meal by 30-50%
Intragastric pH100 µg (t.i.d.)No significant effect

t.i.d.: three times a day.

Table 3: Comparative Efficacy of PGF2α Analogs in Lowering Intraocular Pressure (IOP) in Clinical Trials
Prostaglandin AnalogMean IOP Reduction (%)
Latanoprost (0.005%)29.9% - 39.02%[2][3]
Travoprost (0.004%)30.8% - 34.75%[2][4]
Bimatoprost (0.03%)31.9% - 38.24%

Values represent the range of mean IOP reduction observed in different clinical studies.

Table 4: Incidence of Conjunctival Hyperemia with PGF2α Analogs
Prostaglandin AnalogIncidence of Conjunctival Hyperemia (%)
Latanoprost (0.005%)16.0% - 29.4%
Travoprost (0.004%)37.1% - 41.9%
Bimatoprost (0.03%)24.1% - 50%
Table 5: Receptor Binding Affinities and Potencies of Prostaglandin Analogs
Analog (Active Form)ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compoundEP1/EP3Not explicitly foundNot explicitly found
Latanoprost AcidFP9832 - 124
Travoprost AcidFP351.4 - 3.6
Bimatoprost AcidFP832.8 - 3.8

Ki: Inhibition constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of potency.

Signaling Pathways

Prostaglandin analogs exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

This compound (PGE2 Analog) Signaling

This compound is an agonist for the EP1 and EP3 prostaglandin receptors. The binding of PGE2 analogs to these receptors triggers distinct signaling pathways. The EP1 receptor is coupled to Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium. The EP3 receptor is primarily coupled to Gi, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

PGE2_Signaling cluster_membrane Cell Membrane cluster_receptors Receptors cluster_gproteins G-Proteins cluster_cytoplasm Cytoplasm This compound This compound (PGE2 Analog) EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 Gq Gq EP1->Gq activates Gi Gi EP3->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase cAMP_decrease ↓ cAMP AC->cAMP_decrease

This compound (PGE2 Analog) Signaling Pathway
PGF2α Analog Signaling

PGF2α analogs like Latanoprost, Travoprost, and Bimatoprost are selective agonists for the FP receptor. The FP receptor is coupled to the Gq protein. Activation of the FP receptor by these analogs leads to the Gq-mediated activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade in the ciliary muscle is thought to increase the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the uveoscleral pathway, thereby increasing aqueous humor outflow and reducing IOP.

PGF2a_Signaling cluster_membrane Cell Membrane (Ciliary Muscle) cluster_cytoplasm Cytoplasm PGF2a_Analog PGF2α Analog (Latanoprost, etc.) FP_Receptor FP Receptor PGF2a_Analog->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase PKC Protein Kinase C (PKC) DAG->PKC activates MMPs ↑ Matrix Metalloproteinases (MMPs) PKC->MMPs Outflow ↑ Uveoscleral Outflow MMPs->Outflow Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Animal Models cluster_clinical Clinical Trials A Compound Synthesis and Characterization B In Vitro Receptor Binding Assays (Ki) A->B C In Vitro Functional Assays (EC50, Signaling Pathway Analysis) B->C D1 Gastroprotection Model (e.g., Rat Ulcer Models) C->D1 D2 IOP Reduction Model (e.g., Rabbit Glaucoma Models) C->D2 E Pharmacokinetic and Toxicology Studies D1->E D2->E F Phase I: Safety and Dosage E->F G Phase II: Efficacy and Side Effects F->G H Phase III: Comparison with Standard Treatments G->H I Regulatory Approval and Post-Marketing Surveillance H->I

References

Nocloprost: A Comparative Guide to its Anti-Ulcer Effects in Novel Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-ulcer effects of Nocloprost, a prostaglandin E2 (PGE2) analog, with other established anti-ulcer agents, Misoprostol (a synthetic prostaglandin E1 analog) and Omeprazole (a proton pump inhibitor). The data presented is derived from various preclinical experimental models, offering insights into the potential therapeutic advantages of this compound.

Quantitative Comparison of Anti-Ulcer Efficacy

The following tables summarize the effective doses of this compound, Misoprostol, and Omeprazole in preventing gastric lesions in different rat models of ulcerogenesis. It is important to note that the data for each compound may originate from different studies, and direct cross-study comparisons should be made with caution.

Table 1: Efficacy in Ethanol-Induced Gastric Lesions in Rats

CompoundDosageRoute of AdministrationEfficacyCitation
This compound ID50: 0.25 µg/kgIntragastric (i.g.)Dose-dependent prevention of gastric lesions.[1]
Misoprostol 100 µg/kgOralProtection against gross hemorrhagic lesions.[2]
Omeprazole 10 - 30 mg/kgOral (p.o.)Dose-dependent inhibition of gastric lesions.[3]
20 mg/kgOralReduction in gastric lesions.[4][5]
50 mg/kgSubcutaneous (s.c.)Reduced gastric secretion but did not prevent ulcer aggravation by histamine in an ex-vivo model.
50 mg/kgGavageNo protective effect and appeared to worsen lesions in one study.

Table 2: Efficacy in Acidified Aspirin (ASA)-Induced Gastric Lesions in Rats

CompoundDosageRoute of AdministrationEfficacyCitation
This compound ID50: 0.58 µg/kgIntragastric (i.g.)Dose-dependent prevention of gastric lesions.
Misoprostol 100 µg/kgOralSignificantly reversed the delayed healing effect of aspirin.
Omeprazole 20 mg/kgOral (p.o.)Effectively prevented aspirin-induced peptic ulcers.
1.25 to 50 µmol/kgIntraduodenalFailed to reduce mucosal lesions in one study.

Table 3: Efficacy in Stress-Induced Gastric Lesions in Rats

CompoundDosageRoute of AdministrationEfficacyCitation
This compound ID50: 0.12 µg/kg (Restraint Stress)Intragastric (i.g.)Dose-dependent prevention of gastric lesions.
Misoprostol Effective doses are lower than antisecretory doses-Protected against stress-induced damage.
Omeprazole 1.725 - 17.5 mg/kgIntraduodenalDose-dependent prevention of ulceration.
--Superior in healing to nitrendipine and famotidine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Ethanol-Induced Gastric Lesions in Rats
  • Principle: This model assesses the cytoprotective activity of a compound. Absolute ethanol induces severe gastric mucosal damage, leading to linear hemorrhagic lesions.

  • Procedure:

    • Male Wistar rats (150-200g) are fasted for 24 hours with free access to water.

    • The test compound (e.g., this compound, Misoprostol, Omeprazole) or vehicle is administered orally or intragastrically.

    • After a specific period (e.g., 30-60 minutes), 1 mL of absolute ethanol is administered orally.

    • One hour after ethanol administration, the animals are euthanized.

    • The stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for lesions, and the ulcer index is calculated based on the number and severity of the lesions.

Acidified Aspirin (ASA)-Induced Gastric Lesions in Rats
  • Principle: This model evaluates the protective effect of a substance against the ulcerogenic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) in an acidic environment.

  • Procedure:

    • Rats are fasted for 24 hours with access to water.

    • The test compound or vehicle is administered.

    • After a set time, a solution of acetylsalicylic acid (aspirin) in 0.15 N HCl is administered orally.

    • Several hours later (e.g., 4-6 hours), the animals are sacrificed.

    • The stomachs are excised, and the ulcer index is determined by assessing the number and severity of gastric lesions.

Stress-Induced Gastric Lesions in Rats (Restraint or Water Immersion)
  • Principle: This model investigates the ability of a compound to protect against gastric ulcers induced by physiological stress.

  • Procedure:

    • Rats are fasted for 24 hours.

    • The test compound or vehicle is administered.

    • Animals are then subjected to stress, which can be in the form of:

      • Restraint Stress: Animals are placed in a restraint cage for a specified duration (e.g., 2-4 hours).

      • Water Immersion Stress: Animals are placed in water (e.g., 22°C) up to their xiphoid process for a set period.

    • Following the stress period, the animals are euthanized.

    • The stomachs are removed, and the gastric mucosa is examined for the presence and severity of ulcers.

Visualizing Mechanisms and Workflows

Signaling Pathways in Gastric Mucosal Protection

The following diagrams illustrate the signaling pathways through which this compound, Misoprostol, and Omeprazole exert their gastroprotective effects.

G cluster_prostaglandin This compound & Misoprostol Pathway cluster_omeprazole Omeprazole Pathway Prostaglandin Analogs (this compound, Misoprostol) Prostaglandin Analogs (this compound, Misoprostol) EP1 Receptor EP1 Receptor Prostaglandin Analogs (this compound, Misoprostol)->EP1 Receptor Binds to EP3 Receptor EP3 Receptor Prostaglandin Analogs (this compound, Misoprostol)->EP3 Receptor Binds to Gq Protein Gq Protein EP1 Receptor->Gq Protein Activates Increased Mucosal Blood Flow Increased Mucosal Blood Flow EP1 Receptor->Increased Mucosal Blood Flow Contributes to Gi Protein Gi Protein EP3 Receptor->Gi Protein Activates PLC Activation PLC Activation Gq Protein->PLC Activation Adenylate Cyclase Inhibition Adenylate Cyclase Inhibition Gi Protein->Adenylate Cyclase Inhibition IP3 & DAG Increase IP3 & DAG Increase PLC Activation->IP3 & DAG Increase cAMP Decrease cAMP Decrease Adenylate Cyclase Inhibition->cAMP Decrease Ca2+ Increase Ca2+ Increase IP3 & DAG Increase->Ca2+ Increase PKA Inhibition PKA Inhibition cAMP Decrease->PKA Inhibition Mucus & Bicarbonate Secretion Mucus & Bicarbonate Secretion Ca2+ Increase->Mucus & Bicarbonate Secretion Stimulates Inhibition of Gastric Motility Inhibition of Gastric Motility Ca2+ Increase->Inhibition of Gastric Motility Leads to Gastric Acid Secretion Decrease Gastric Acid Secretion Decrease PKA Inhibition->Gastric Acid Secretion Decrease Results in Omeprazole (Prodrug) Omeprazole (Prodrug) Parietal Cell Parietal Cell Omeprazole (Prodrug)->Parietal Cell Enters Active Sulfenamide Active Sulfenamide Omeprazole (Prodrug):s->Active Sulfenamide:n Protonated to Acidic Canaliculi Acidic Canaliculi Parietal Cell->Acidic Canaliculi Accumulates in H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Active Sulfenamide->H+/K+ ATPase (Proton Pump) Covalently binds to Irreversible Inhibition Irreversible Inhibition H+/K+ ATPase (Proton Pump)->Irreversible Inhibition Blockade of H+ Secretion Blockade of H+ Secretion Irreversible Inhibition->Blockade of H+ Secretion

Caption: Signaling pathways of Prostaglandin Analogs and Omeprazole.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-ulcer effects of a new compound like this compound.

G Start Start Animal Model Selection (e.g., Rat) Animal Model Selection (e.g., Rat) Start->Animal Model Selection (e.g., Rat) Induction of Gastric Ulcers Induction of Gastric Ulcers Animal Model Selection (e.g., Rat)->Induction of Gastric Ulcers Ethanol-Induced Ethanol-Induced Induction of Gastric Ulcers->Ethanol-Induced Aspirin-Induced Aspirin-Induced Induction of Gastric Ulcers->Aspirin-Induced Stress-Induced Stress-Induced Induction of Gastric Ulcers->Stress-Induced Control Groups (Vehicle, Reference Drugs) Control Groups (Vehicle, Reference Drugs) Induction of Gastric Ulcers->Control Groups (Vehicle, Reference Drugs) Test Compound Administration (this compound) Test Compound Administration (this compound) Ethanol-Induced->Test Compound Administration (this compound) Aspirin-Induced->Test Compound Administration (this compound) Stress-Induced->Test Compound Administration (this compound) Euthanasia & Stomach Excision Euthanasia & Stomach Excision Test Compound Administration (this compound)->Euthanasia & Stomach Excision Control Groups (Vehicle, Reference Drugs)->Euthanasia & Stomach Excision Macroscopic & Microscopic Evaluation Macroscopic & Microscopic Evaluation Euthanasia & Stomach Excision->Macroscopic & Microscopic Evaluation Ulcer Index Calculation Ulcer Index Calculation Macroscopic & Microscopic Evaluation->Ulcer Index Calculation Data Analysis & Comparison Data Analysis & Comparison Ulcer Index Calculation->Data Analysis & Comparison End End Data Analysis & Comparison->End

References

Cross-Study Validation of Nocloprost's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, with other gastroprotective agents. It synthesizes preclinical and limited clinical data to elucidate its mechanism of action and relative efficacy.

Mechanism of Action of this compound

This compound exerts its gastroprotective and ulcer-healing effects primarily by acting as a potent agonist at the prostaglandin E receptor subtypes 1 (EP1) and 3 (EP3).[1] Unlike other prostaglandin analogs that may primarily act by inhibiting gastric acid secretion, this compound's protective effects are evident at non-antisecretory doses.[2] Its mechanism is multifactorial, involving:

  • Enhancement of Mucosal Defense: this compound stimulates the secretion of mucus and bicarbonate, forming a protective barrier against luminal acid and pepsin.

  • Increased Mucosal Blood Flow: It causes a transient increase in gastric mucosal blood flow, which is crucial for maintaining mucosal integrity and facilitating the repair of damaged tissue.[3]

  • Cytoprotection: this compound directly protects gastric epithelial cells from damage induced by various noxious agents.[3]

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies, comparing the gastroprotective and ulcer-healing properties of this compound with other prostaglandin analogs.

Table 1: Gastroprotective Efficacy of this compound Against Various Necrotizing Agents in Rats [3]

Necrotizing AgentThis compound ID50 (µg/kg, i.g.)
100% Ethanol0.25
Acidified Aspirin (ASA)0.58
Acidified Taurocholate0.06
Water Immersion Restraint Stress0.12

ID50: The dose required to inhibit the formation of gastric lesions by 50%. i.g.: intragastrically.

Table 2: Comparative Efficacy of this compound and other Prostaglandin Analogs in Preventing Gastric Mucosal Damage in Rats

CompoundRouteStress-Induced UlcersIndomethacin-Induced UlcersEthanol-Induced Ulcers
This compound OralMost Potent More ActiveMore Active
16,16-dimethyl PGE2 (dmPGE2)Oral-Less ActiveMore Active
NileprostOral-No Significant DifferenceNo Significant Difference
IloprostOralMore EffectiveLess EffectiveLess Effective

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's gastroprotective effects.

Ethanol-Induced Gastric Lesion Model in Rats

This model is widely used to assess the cytoprotective activity of a compound.

  • Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: this compound or a vehicle control is administered intragastrically (i.g.) or subcutaneously (s.c.) at various doses.

  • Induction of Gastric Lesions: Thirty minutes after drug administration, 1 mL of 100% ethanol is administered orally to each rat.

  • Assessment of Gastric Damage: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The area of hemorrhagic lesions in the glandular part of the stomach is measured using a planimeter or image analysis software. The extent of gastric damage is often expressed as an ulcer index.

Acidified Aspirin (ASA)-Induced Gastric Ulcer Model in Rats

This model evaluates the ability of a compound to protect against the damaging effects of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.

  • Drug Administration: this compound or a vehicle is administered i.g. or s.c.

  • Induction of Gastric Ulcers: Thirty minutes after drug administration, a solution of acidified aspirin (e.g., 150 mg/kg aspirin in 0.15 N HCl) is administered orally.

  • Assessment of Gastric Damage: Four hours after ASA administration, the rats are euthanized, and the gastric lesions are quantified as described in the ethanol-induced model.

Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats

This model is used to evaluate the ulcer-healing properties of a compound.

  • Animal Preparation: Under anesthesia, the abdomen of a male Wistar rat is opened, and the stomach is exposed.

  • Induction of Gastric Ulcer: A solution of acetic acid (e.g., 50% or 75%) is applied to the serosal surface of the stomach for a specific duration (e.g., 60 seconds) using a cylindrical mold or filter paper. This induces a well-defined, chronic ulcer.

  • Drug Treatment: this compound or other test compounds are administered daily for a period of several days or weeks, starting after the ulcer induction.

  • Assessment of Ulcer Healing: At the end of the treatment period, the rats are euthanized. The stomach is removed, and the ulcer area is measured. Histological analysis can also be performed to assess the quality of ulcer healing, including epithelial regeneration and gland formation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as a PGE2 analog, primarily activates the EP1 and EP3 receptors. The diagram below illustrates the downstream signaling cascades initiated by the activation of these receptors.

Nocloprost_Signaling_Pathway This compound This compound EP1_Receptor EP1 Receptor This compound->EP1_Receptor Binds to EP3_Receptor EP3 Receptor This compound->EP3_Receptor Binds to Gq Gq protein EP1_Receptor->Gq Activates Gi Gi protein EP3_Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP_decrease ↓ cAMP AC->cAMP_decrease ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Gastroprotective Effects: - ↑ Mucus & Bicarbonate Secretion - ↑ Mucosal Blood Flow - Cytoprotection Ca2_increase->Cellular_Response PKC->Cellular_Response ATP ATP PKA Protein Kinase A (PKA) cAMP_decrease->PKA Reduces activation of PKA->Cellular_Response

Caption: this compound activates EP1 and EP3 receptors leading to gastroprotection.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines the typical workflow for assessing the gastroprotective and ulcer-healing efficacy of this compound in preclinical models.

Nocloprost_Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Fasting Fasting Period (24 hours) Animal_Model->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Drug_Admin Drug Administration (this compound, Vehicle, Comparators) Grouping->Drug_Admin Ulcer_Induction Induction of Gastric Lesions (Ethanol, ASA, Acetic Acid) Drug_Admin->Ulcer_Induction Sacrifice Euthanasia and Stomach Excision Ulcer_Induction->Sacrifice Macroscopic Macroscopic Evaluation (Ulcer Index) Sacrifice->Macroscopic Histological Histological Analysis (Tissue Staining) Sacrifice->Histological Biochemical Biochemical Assays (e.g., Prostaglandin levels) Sacrifice->Biochemical Data_Analysis Data Analysis and Statistical Comparison Macroscopic->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Preclinical workflow for evaluating this compound's gastroprotective effects.

Conclusion

Cross-study validation based on available preclinical data consistently demonstrates that this compound is a potent gastroprotective and ulcer-healing agent. Its mechanism of action, centered on the activation of EP1 and EP3 prostaglandin receptors, distinguishes it from simple acid-suppressing drugs. The provided data indicates its high efficacy in various animal models of gastric injury. While direct comparative clinical trial data is limited, the preclinical evidence strongly supports its therapeutic potential in the management of peptic ulcer disease and other forms of gastric mucosal injury. Further clinical investigations are warranted to fully establish its comparative efficacy in humans.

References

Nocloprost: A Comparative Analysis of Local and Systemic Effects in Gastric Mucosal Protection

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the prostaglandin E2 analog, Nocloprost, reveals a potent, locally-acting gastroprotective agent with minimal systemic side effects at therapeutic doses. This guide provides a comprehensive comparison of its local efficacy versus its systemic impact, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers and drug development professionals.

This compound, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant promise in the protection and healing of the gastric mucosa.[1] Its chemical structure, 9β-chloro-16,16-dimethyl prostaglandin E2, is designed to maximize local therapeutic action within the gastrointestinal tract while minimizing the systemic effects often associated with prostaglandin administration.[1] This targeted activity makes it a subject of considerable interest for the development of treatments for gastric ulcers and NSAID-induced gastropathy.

Quantitative Comparison of Local Efficacy

Experimental studies in rat models have quantified the potent local gastroprotective effects of this compound against a variety of ulcerogenic agents. When administered intragastrically, this compound dose-dependently prevents the formation of gastric lesions.[1] Its efficacy, measured by the dose required to inhibit lesion formation by 50% (ID50), is notably high.

Ulcerogenic AgentThis compound ID50 (µg/kg, intragastric)Alternative: 16,16-dimethyl PGE2 (dmPGE2)
100% Ethanol0.25Similar efficacy
Acidified Aspirin (ASA)0.58Less potent
Acidified Taurocholate0.06Less potent
Water Immersion/Restraint Stress0.12Less potent

The duration of this compound's protective effect is also noteworthy, lasting approximately 8 hours, which is longer than the 6-hour duration observed with dmPGE2.[1]

Systemic Effects: A Favorable Profile

A key advantage of this compound is its limited systemic bioavailability.[2] After oral administration, it is absorbed in the small intestine but is then extensively metabolized by the liver and excreted into the bile. This first-pass metabolism ensures that very little of the active compound reaches systemic circulation in an unchanged form.

In human clinical trials, this compound has been shown to be well-tolerated at gastroprotective doses.

ParameterThis compound (50-100 µg)This compound (200 µg)Systemic Prostaglandins (e.g., Misoprostol)
Gastric Acid SecretionNo significant effectModerate reduction (30-50%)Significant inhibition
Intestinal Secretion (Enteropooling)No effectNot reportedCan cause diarrhea
Esophageal MotilityMinimal effect on contraction durationNot reportedCan affect motility
Systemic Side EffectsNo significant side effects reportedNo significant side effects reportedDiarrhea, abdominal pain are common

Mechanism of Action: Signaling Pathways

This compound exerts its cytoprotective effects by acting as a prostaglandin E2 analog. It binds to and activates specific prostaglandin E receptors (EP) on the surface of gastric mucosal cells, primarily the EP2 and EP4 receptors. This initiates a signaling cascade that enhances the defensive mechanisms of the mucosa.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound EP_Receptor EP2/EP4 Receptor This compound->EP_Receptor binds AC Adenylyl Cyclase EP_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Mucus Increased Mucus & Bicarbonate Secretion PKA->Mucus BloodFlow Increased Mucosal Blood Flow PKA->BloodFlow CellGrowth Enhanced Mucosal Cell Growth & Repair PKA->CellGrowth

Caption: this compound signaling pathway for gastric cytoprotection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Ethanol-Induced Gastric Lesions in Rats

This model assesses the ability of a compound to protect the gastric mucosa from the necrotizing effects of absolute ethanol.

  • Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: this compound or a vehicle control is administered intragastrically via gavage 30 minutes before the administration of the damaging agent.

  • Induction of Gastric Lesions: 1 mL of 100% ethanol is administered intragastrically.

  • Lesion Assessment: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Quantification: The area of hemorrhagic lesions in the gastric mucosa is measured in mm². The protective effect is calculated as the percentage reduction in the lesion area in the drug-treated group compared to the vehicle-treated group.

Gastric Acid Secretion in Humans

This protocol evaluates the effect of this compound on gastric acid output in human volunteers.

  • Subject Selection: Healthy human volunteers are recruited and provide informed consent.

  • Baseline Measurement: A nasogastric tube is inserted, and basal gastric acid secretion is collected and measured for a specified period.

  • Drug Administration: this compound (at varying doses, e.g., 50, 100, 200 µg) or a placebo is administered orally.

  • Stimulated Secretion: Gastric acid secretion is stimulated using an infusion of pentagastrin or a peptone meal.

  • Data Collection and Analysis: Gastric juice is collected continuously in fractions, and the acid concentration is determined by titration. The total acid output is calculated and compared between the this compound and placebo groups.

Experimental Workflow

The general workflow for preclinical evaluation of this compound's gastroprotective effects is as follows:

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Animal_Prep Animal Fasting (24 hours) Drug_Admin Intragastric Administration of this compound or Vehicle Animal_Prep->Drug_Admin Wait Waiting Period (30 minutes) Drug_Admin->Wait Ulcerogen_Admin Intragastric Administration of Ulcerogen (e.g., Ethanol) Wait->Ulcerogen_Admin Incubation Incubation Period (1 hour) Ulcerogen_Admin->Incubation Euthanasia Euthanasia and Stomach Removal Incubation->Euthanasia Lesion_Quant Quantification of Gastric Lesions Euthanasia->Lesion_Quant

References

A Comparative Analysis of Nocloprost, Nileprost, and Iloprost for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic prostanoid research, Nocloprost, nileprost, and iloprost represent three distinct analogs with varied therapeutic applications. This guide provides a comparative overview of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

At a Glance: Key Properties of this compound, Nileprost, and Iloprost

FeatureThis compoundNileprostIloprost
Analog Type Prostaglandin E2 (PGE2)Mixed Prostacyclin (PGI2)/PGE2Prostacyclin (PGI2)
Primary Therapeutic Area Gastrointestinal ProtectionCardiovascularPulmonary Arterial Hypertension, Peripheral Vascular Disease
Primary Mechanism EP1 and EP3 Receptor AgonistPGI2 and PGE2 Receptor AgonistProstacyclin (IP) Receptor Agonist

Quantitative Performance Data

Direct comparative studies providing receptor binding affinities and functional potencies for all three compounds under identical experimental conditions are limited. The following tables summarize the available quantitative data for each prostanoid.

Table 1: Receptor Binding Affinities (Ki, nM)
ReceptorIloprostThis compoundNileprost
IP (Prostacyclin) 3.9[1]Data not availablePGI2-like activity[2]
EP1 1.1[1]Agonist[3]Data not available
EP2 Very Low Affinity[1]Data not availablePGE2-like activity
EP3 Low AffinityAgonistData not available
EP4 Low AffinityData not availableData not available
DP1 Very Low AffinityData not availableData not available
FP Low AffinityData not availableData not available
TP Very Low AffinityData not availableData not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50/ID50)
AssayIloprostThis compoundNileprost
cAMP Elevation (IP Receptor) 0.37 nM (EC50)Data not availableData not available
Calcium Influx (EP1 Receptor) 0.3 nM (EC50)Data not availableData not available
Inhibition of Platelet Aggregation Potent inhibitorData not availableInhibits human platelet aggregation
Vasodilation Potent vasodilatorTransient increase in mucosal blood flowRelaxes bovine coronary arteries (<3 µM)
Gastric Lesion Inhibition (ID50, µg/kg, rat) Data not available0.25 (Ethanol-induced), 0.58 (Aspirin-induced), 0.06 (Taurocholate-induced), 0.12 (Stress-induced)Data not available
Table 3: Pharmacokinetic Parameters
ParameterIloprostThis compoundNileprost
Terminal Half-life ~0.57 hours (IV)Protective effect lasts ~8 hours (oral)Data not available
Bioavailability ~63% (inhaled in rabbit lungs), 24% (oral ER)Low systemic bioavailability (oral)Data not available
Metabolism Primarily via β-oxidationAbsorbed from the small intestine, metabolized by the liver, and excreted into the bileData not available
Clearance 8 to 17 mL/min/kg (IV)Data not availableData not available

Signaling Pathways

The distinct therapeutic effects of this compound, nileprost, and iloprost are a direct consequence of their differential activation of prostanoid receptor signaling pathways.

Iloprost Signaling Pathway

Iloprost primarily exerts its effects through the prostacyclin (IP) receptor, which is coupled to a Gs protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade results in vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling Iloprost Iloprost IP_Receptor IP Receptor Iloprost->IP_Receptor Binds Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Leads to

Caption: Iloprost signaling cascade.

This compound Signaling Pathway

This compound, a prostaglandin E2 analog, is an agonist for both EP1 and EP3 receptors. The activation of the Gq-coupled EP1 receptor leads to an increase in intracellular calcium, while the activation of the Gi-coupled EP3 receptor results in a decrease in cAMP. These pathways are central to its gastroprotective effects.

Nocloprost_Signaling cluster_ep1 EP1 Receptor Pathway cluster_ep3 EP3 Receptor Pathway This compound This compound EP1_Receptor EP1 Receptor This compound->EP1_Receptor EP3_Receptor EP3 Receptor This compound->EP3_Receptor Gq Gq Protein EP1_Receptor->Gq PLC Phospholipase C Gq->PLC Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Gastroprotection Gastroprotection Ca2->Gastroprotection Gi Gi Protein EP3_Receptor->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit cAMP_inhibit->Gastroprotection

Caption: this compound's dual receptor signaling.

Nileprost Signaling Pathway

Nileprost is characterized as a mixed PGI2 and PGE2 agonist, suggesting it interacts with both IP and EP receptors. This dual agonism results in a combination of effects, including vasodilation, inhibition of platelet aggregation, and potentially other PGE2-mediated actions. The exact downstream signaling is a composite of the pathways activated by these respective receptors.

Nileprost_Signaling Nileprost Nileprost IP_Receptor IP Receptor Nileprost->IP_Receptor Agonist EP_Receptors EP Receptors (e.g., EP1, EP2, EP3, EP4) Nileprost->EP_Receptors Agonist PGI2_Effects PGI2-like Effects (Vasodilation, Platelet Inhibition) IP_Receptor->PGI2_Effects PGE2_Effects PGE2-like Effects (e.g., Cytoprotection, Vasomotor changes) EP_Receptors->PGE2_Effects Combined_Action Combined Cardiovascular and Protective Actions PGI2_Effects->Combined_Action PGE2_Effects->Combined_Action

Caption: Nileprost's mixed agonist activity.

Experimental Protocols

A key experimental model for evaluating the gastroprotective effects of these prostanoids is the ethanol-induced gastric lesion model in rats.

Ethanol-Induced Gastric Lesion Model in Rats

Objective: To assess the ability of a test compound to protect the gastric mucosa from damage induced by absolute ethanol.

Animals: Male Wistar rats (or a similar strain), typically weighing 150-200g, are used. Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

Procedure:

  • Dosing: Test compounds (e.g., this compound, iloprost, nileprost) or vehicle (control) are administered orally (p.o.) or subcutaneously (s.c.) at various doses. Typically, administration occurs 30-60 minutes before the induction of gastric lesions.

  • Induction of Gastric Lesions: Absolute ethanol (e.g., 1 mL per rat) is administered orally to induce gastric mucosal damage.

  • Evaluation: After a set period (e.g., 1 hour) following ethanol administration, the animals are euthanized.

  • Analysis: The stomachs are removed, opened along the greater curvature, and rinsed with saline. The area of hemorrhagic lesions in the gastric mucosa is measured, often using a planimeter or image analysis software.

  • Data Interpretation: The protective effect of the test compound is calculated as the percentage reduction in the total area of gastric lesions compared to the vehicle-treated control group. The ID50 value, the dose that inhibits lesion formation by 50%, can then be determined.

Gastric_Lesion_Workflow Start Fasted Rats Dosing Administer Test Compound or Vehicle Start->Dosing Wait1 Wait 30-60 min Dosing->Wait1 Ethanol Administer Absolute Ethanol (p.o.) Wait1->Ethanol Wait2 Wait 1 hour Ethanol->Wait2 Euthanasia Euthanize Animal Wait2->Euthanasia Stomach_Removal Remove and Prepare Stomach Euthanasia->Stomach_Removal Lesion_Measurement Measure Area of Gastric Lesions Stomach_Removal->Lesion_Measurement Analysis Calculate % Inhibition and ID50 Lesion_Measurement->Analysis

Caption: Workflow for the rat gastric lesion model.

Conclusion

This compound, nileprost, and iloprost are synthetic prostanoids with distinct pharmacological profiles and therapeutic targets. Iloprost is a well-characterized PGI2 analog with potent vasodilatory and antiplatelet effects, primarily used in the treatment of pulmonary hypertension. This compound is a PGE2 analog with significant, locally-acting gastroprotective properties, making it a candidate for treating peptic ulcers. Nileprost exhibits a mixed PGI2/PGE2 agonist profile, suggesting a broader range of cardiovascular effects, though it is less extensively characterized in publicly available literature. The choice of which analog to investigate or develop further will depend on the specific therapeutic goal, with iloprost being the established agent for IP receptor-mediated effects and this compound showing promise for localized gastrointestinal applications. Further head-to-head comparative studies are needed to fully elucidate the relative potencies and selectivities of these compounds.

References

Replicating Foundational Research on Nocloprost: A Comparative Guide to its Gastroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of prostaglandin analogs, this guide provides a comprehensive comparison of Nocloprost with other gastroprotective agents, supported by experimental data from foundational studies. This document outlines key findings, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate the replication and extension of this pivotal research.

This compound, a synthetic prostaglandin E2 (PGE2) analog, has demonstrated significant gastroprotective and ulcer-healing properties.[1] Its mechanism of action is primarily local, offering a distinct advantage in minimizing systemic side effects.[1] This guide will focus on its comparative efficacy against other prostaglandins in preclinical models of gastric damage.

Comparative Efficacy of this compound

Foundational research has established this compound as a potent cytoprotective agent. The following tables summarize its efficacy in preventing gastric lesions induced by various damaging agents in rat models, comparing it to another synthetic PGE2 analog, 16,16-dimethyl PGE2 (dmPGE2).

Table 1: Prevention of Ethanol-Induced Gastric Lesions

CompoundAdministration RouteDose (µg/kg)Protection (%)
This compoundIntragastric (i.g.)0.25 (ID50)50
dmPGE2Intragastric (i.g.)--
Data derived from studies in rats where gastric lesions were induced by 100% ethanol.[1] The ID50 represents the dose required to inhibit lesion formation by 50%.

Table 2: Prevention of Aspirin-Induced Gastric Lesions

CompoundAdministration RouteDose (µg/kg)Protection (%)
This compoundIntragastric (i.g.)0.58 (ID50)50
dmPGE2Intragastric (i.g.)--
Data from studies where gastric lesions were induced by acidified aspirin in rats.[1]

Table 3: Duration of Protective Effect

CompoundAdministration RouteProtective Duration (hours)
This compoundIntragastric (i.g.)~8
dmPGE2Intragastric (i.g.)~6
This table illustrates the longer-lasting local effect of this compound compared to dmPGE2 in rat models of ethanol-induced gastric injury.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of this compound, providing a framework for replication.

Ethanol-Induced Gastric Lesion Model in Rats

This protocol is designed to assess the gastroprotective effects of compounds against chemically induced gastric damage.

  • Animal Model: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Compound Administration: this compound or a comparator compound is administered intragastrically (i.g.) or subcutaneously (s.c.) at various doses. A control group receives the vehicle (e.g., saline).

  • Induction of Gastric Lesions: Thirty minutes after compound administration, 1 ml of 100% ethanol is administered orally to each rat to induce gastric lesions.

  • Assessment of Gastric Damage: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The area of hemorrhagic lesions in the glandular part of the stomach is measured in mm².

  • Data Analysis: The protective effect is calculated as the percentage reduction in the mean lesion area of the treated group compared to the control group. The ID50 value, the dose that causes 50% inhibition of lesion formation, is then determined.

G cluster_protocol Ethanol-Induced Gastric Lesion Protocol fasting 24-hour Fasting of Rats administration Intragastric Administration of this compound/Comparator fasting->administration 30 min ethanol Oral Administration of 100% Ethanol (1 ml) administration->ethanol euthanasia Euthanasia and Stomach Removal ethanol->euthanasia 1 hour assessment Measurement of Gastric Lesion Area euthanasia->assessment analysis Calculation of Protection (%) and ID50 assessment->analysis

Caption: Experimental workflow for the rat model of ethanol-induced gastric lesions.

Aspirin-Induced Gastric Lesion Model

This protocol assesses the protective effects of compounds against NSAID-induced gastric damage.

  • Animal Model: As described in the ethanol-induced model.

  • Compound Administration: As described above.

  • Induction of Gastric Lesions: Thirty minutes after compound administration, acidified aspirin (e.g., 200 mg/kg in a vehicle) is administered orally.

  • Assessment and Data Analysis: As described in the previous protocol.

Signaling Pathways

This compound, as a PGE2 analog, exerts its effects by binding to prostaglandin E receptors (EP receptors). It is an agonist for EP1 and EP3 receptors. The activation of these receptors triggers intracellular signaling cascades that are crucial for its cytoprotective effects.

Prostaglandin E2 (PGE2) Signaling

PGE2 signaling is mediated by four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate distinct downstream pathways.

  • EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) via the phospholipase C (PLC) pathway.

  • EP2 and EP4 Receptors: Coupled to Gs, they stimulate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • EP3 Receptor: Coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP.

The cytoprotective effects of PGE2 analogs like this compound are thought to be mediated through the modulation of these pathways, leading to increased mucus and bicarbonate secretion, improved mucosal blood flow, and inhibition of apoptosis in gastric mucosal cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGE2 Analog) EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 Gq Gq EP1->Gq Gi Gi EP3->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Ca2 ↑ [Ca2+] PLC->Ca2 cAMP ↓ cAMP AC->cAMP Response Cytoprotective Effects (e.g., ↑ Mucus, ↓ Apoptosis) Ca2->Response cAMP->Response

Caption: this compound signaling through EP1 and EP3 receptors.

This guide provides a foundational overview for researchers aiming to replicate and build upon the initial findings of this compound. The provided data, protocols, and pathway diagrams serve as a starting point for further investigation into the therapeutic applications of this potent gastroprotective agent.

References

Benchmarking Nocloprost's potency against other cytoprotective drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cytoprotective agents, Nocloprost, a synthetic prostaglandin E2 (PGE2) analog, has demonstrated significant gastroprotective and ulcer-healing capabilities.[1] This guide provides a comprehensive comparison of this compound's potency against other established cytoprotective drugs, namely Misoprostol, Sucralfate, and Omeprazole. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's performance in relation to these alternatives.

Quantitative Comparison of Cytoprotective Potency

The cytoprotective efficacy of this compound and comparator drugs has been evaluated in various preclinical models of gastric injury. The following tables summarize the available quantitative data, primarily focusing on the widely used ethanol-induced and acidified aspirin (ASA)-induced gastric lesion models in rats. The potency is often expressed as the ID50, which is the dose required to inhibit the formation of gastric lesions by 50%.

DrugDamaging AgentID50 (µg/kg, intragastrically)SpeciesReference
This compound 100% Ethanol0.25Rat[1]
This compound Acidified Aspirin (ASA)0.58Rat[1]
16,16-dimethyl PGE2 (dmPGE) Not specified in direct comparisonProtective effect lasted 6h vs 8h for this compoundRat[1]
Misoprostol EthanolProtective at 200 & 500 µg/kgSquirrel Monkey
Sucralfate EthanolProtective at 500 mg/kgRat
Omeprazole Ethanol/HClProtective at 10 & 30 mg/kgRat

Experimental Protocols

The data presented in this guide are primarily derived from standardized preclinical models of gastric injury. The following are detailed methodologies for the key experiments cited.

Ethanol-Induced Gastric Lesion Model in Rats

This model is a widely accepted method for evaluating the cytoprotective properties of a compound against acute gastric mucosal injury.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent results.

  • Drug Administration: this compound or the comparator drug is administered intragastrically (i.g.) at various doses. A control group receives the vehicle (e.g., saline or a weak methylcellulose solution).

  • Induction of Gastric Lesions: Thirty minutes after drug administration, 1 mL of 100% ethanol is administered intragastrically to induce gastric lesions.[1]

  • Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Lesion Scoring: The gastric mucosa is examined for lesions. The severity of the lesions is often quantified by measuring the total area of visible hemorrhagic erosions. The ulcer index can be calculated, and the percentage of inhibition by the test compound is determined relative to the control group. The ID50 is then calculated from the dose-response curve.

Acidified Aspirin (ASA)-Induced Gastric Lesion Model in Rats

This model assesses the ability of a compound to protect the gastric mucosa from the damaging effects of a nonsteroidal anti-inflammatory drug (NSAID) in an acidic environment.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Fasting: Animals are fasted for 24 hours with free access to water.

  • Drug Administration: The test compound (this compound or comparator) is administered intragastrically.

  • Induction of Gastric Lesions: Thirty minutes after drug administration, a solution of acidified aspirin (e.g., 200 mg/kg aspirin in 150 mM HCl) is administered intragastrically.

  • Evaluation: After a set period, typically 1-4 hours, the animals are euthanized.

  • Lesion Scoring: The stomachs are removed, and the gastric mucosal lesions are scored in a manner similar to the ethanol-induced lesion model to determine the ulcer index and the protective effect of the drug.

Signaling Pathways and Mechanisms of Action

The cytoprotective effects of this compound and the comparator drugs are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Nocloprost_Signaling This compound This compound (PGE2 Analog) EP_Receptor EP Receptors (e.g., EP1, EP3) This compound->EP_Receptor binds to G_Protein G-protein Coupling EP_Receptor->G_Protein Second_Messengers Second Messengers (e.g., ↑ IP3/DAG, ↓ cAMP) G_Protein->Second_Messengers Cellular_Effects Cellular Effects Second_Messengers->Cellular_Effects Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion Cellular_Effects->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow Cellular_Effects->Blood_Flow Cell_Proliferation ↑ Epithelial Cell Proliferation Cellular_Effects->Cell_Proliferation

Caption: this compound (PGE2 Analog) Signaling Pathway

Misoprostol_Signaling Misoprostol Misoprostol (PGE1 Analog) EP_Receptor EP Receptors (e.g., EP2, EP3, EP4) Misoprostol->EP_Receptor binds to G_Protein G-protein Coupling EP_Receptor->G_Protein Second_Messengers Second Messengers (↑ cAMP, ↓ cAMP) G_Protein->Second_Messengers Cellular_Effects Cellular Effects Second_Messengers->Cellular_Effects Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion Cellular_Effects->Mucus_Bicarb Acid_Secretion ↓ Gastric Acid Secretion Cellular_Effects->Acid_Secretion

Caption: Misoprostol Signaling Pathway

Sucralfate_Mechanism Sucralfate Sucralfate Acidic_Environment Acidic Environment (Stomach) Sucralfate->Acidic_Environment Polymerization Polymerization & Formation of Viscous Gel Acidic_Environment->Polymerization Protective_Barrier Forms a Protective Barrier over Ulcer Crater Polymerization->Protective_Barrier PG_Stimulation Stimulates Prostaglandin and EGF Production Polymerization->PG_Stimulation Pepsin_Bile_Inhibition Adsorbs Pepsin and Bile Salts Polymerization->Pepsin_Bile_Inhibition

Caption: Sucralfate Mechanism of Action

Omeprazole_Cytoprotection Omeprazole Omeprazole Acid_Suppression Proton Pump Inhibition (↓ Gastric Acid) Omeprazole->Acid_Suppression Independent_Effects Acid-Independent Cytoprotective Effects Omeprazole->Independent_Effects Antioxidant Antioxidant Properties (↓ Oxidative Stress) Independent_Effects->Antioxidant Anti_inflammatory Anti-inflammatory Effects Independent_Effects->Anti_inflammatory Mucus_Production ↑ Mucus Production Independent_Effects->Mucus_Production

Caption: Omeprazole Cytoprotective Mechanisms

Conclusion

This compound demonstrates high potency as a cytoprotective agent, with ID50 values in the sub-microgram per kilogram range in preclinical models of gastric injury. Its mechanism of action, as a stable PGE2 analog, involves the activation of EP receptors, leading to enhanced mucosal defense mechanisms. When compared to Misoprostol, another prostaglandin analog, both exhibit potent cytoprotective effects, though their receptor binding profiles and subsequent signaling may differ. Sucralfate operates through a distinct, topical mechanism by forming a physical barrier and stimulating endogenous protective factors. Omeprazole, primarily known for its profound acid suppression, also exhibits cytoprotective properties that are independent of its antisecretory effect, including antioxidant and anti-inflammatory actions.

The choice of a cytoprotective agent will depend on the specific clinical scenario, the underlying cause of mucosal injury, and the desired mechanism of action. The data and experimental models presented in this guide provide a foundation for researchers and clinicians to make informed decisions and to guide future investigations into the comparative efficacy of these important therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Nocloprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Nocloprost, a prostaglandin E2 analog, emphasizing safe handling practices and adherence to regulatory guidelines.

While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not readily accessible, this document outlines the best practices for the disposal of prostaglandin analogs and similar research chemicals. It is imperative to consult the official Safety Data Sheet provided by the manufacturer for specific handling and disposal protocols for this compound.

Prudent Handling and Storage of this compound

Before disposal, proper handling and storage of this compound are crucial to minimize risks. Prostaglandin analogs are potent compounds that require careful management within a laboratory setting.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.General Laboratory Safety Guidelines
Ventilation Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or dust.General Laboratory Safety Guidelines
Storage Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place to ensure its stability.General Laboratory Safety Guidelines
Cross-Contamination Avoid cross-contamination by using dedicated equipment and cleaning any spills promptly and thoroughly according to established laboratory protocols.General Laboratory Safety Guidelines

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and any contaminated materials should be treated as chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Experimental Protocol for this compound Waste Disposal:

  • Segregation of Waste:

    • Collect all waste materials contaminated with this compound, including unused solutions, empty vials, contaminated pipette tips, gloves, and bench paper, in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Waste Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrangement for Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste. Professional hazardous waste disposal services will ensure the material is handled and disposed of in compliance with all federal, state, and local regulations.

Crucially, do not dispose of this compound down the drain or in the regular trash. Prostaglandins can be potent bioactive molecules, and their release into the environment can have unintended ecological consequences.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Nocloprost_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal External Waste Management start This compound Handling and Use waste_generation Generation of this compound-Contaminated Waste start->waste_generation Process segregation Segregate Waste into a Labeled Hazardous Waste Container waste_generation->segregation storage Store Sealed Container in Satellite Accumulation Area segregation->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact Request collection EHS Collects Hazardous Waste ehs_contact->collection final_disposal Professional Disposal via Licensed Facility collection->final_disposal Transport

This compound Disposal Workflow Diagram

By adhering to these procedures and consulting the specific Safety Data Sheet, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and protecting our ecosystem.

Navigating the Safe Handling of Nocloprost: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: As of the last update, a specific Safety Data Sheet (SDS) for Nocloprost was not publicly available. The following guidance is based on general safety protocols for handling potent, research-grade prostaglandins and similar bioactive lipids. Researchers, scientists, and drug development professionals must obtain the official Safety Data Sheet (SDS) from their supplier for comprehensive and specific safety information before handling this compound. The supplier's SDS is the primary and authoritative source for all safety-related information.

Essential Safety and Handling Protocols

The handling of this compound, a potent prostaglandin E2 analog, requires stringent safety measures to protect laboratory personnel from potential pharmacological effects and other hazards. Adherence to a well-defined operational and disposal plan is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents direct skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or aerosols.
Lab Coat Disposable, fluid-resistant lab coat with tight-fitting cuffsPrevents contamination of personal clothing.
Respiratory Protection Not generally required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization outside of a containment system.Minimizes inhalation exposure to aerosols or fine powders.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, waste containers, and spill kits, should be readily accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling: Conduct all manipulations of this compound, including weighing, dissolving, and aliquoting, within the certified chemical fume hood to minimize exposure to fumes and aerosols.

  • Transport: When transporting this compound solutions, use sealed, secondary containers to prevent spills.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of contaminated gloves and other disposable PPE immediately in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated hazardous waste container.

  • Contaminated PPE: All used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

  • Aqueous Solutions: Solutions containing this compound should be collected and disposed of as hazardous chemical waste.

Visualizing Safety: Workflow and PPE

To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the personal protective equipment ensemble.

Nocloprost_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & PPE Area Prepare Work Area (Fume Hood) Don_PPE Don PPE Handle Handle this compound in Fume Hood Don_PPE->Handle Transport Transport in Secondary Container Handle->Transport Doff_PPE Doff PPE Transport->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose Wash Wash Hands Dispose->Wash

Caption: A flowchart illustrating the procedural steps for safely handling this compound.

PPE_for_this compound Personal Protective Equipment for this compound cluster_ppe Required PPE Researcher Researcher Goggles Safety Goggles Researcher->Goggles Coat Lab Coat (Disposable) Researcher->Coat Gloves Double Nitrile Gloves Researcher->Gloves Respirator Respirator (If Risk of Aerosol) Researcher->Respirator

Caption: Diagram showing the essential personal protective equipment for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocloprost
Reactant of Route 2
Nocloprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.